molecular formula C8H11ClN2O B15070798 5-(sec-Butoxy)-3-chloropyridazine CAS No. 1346698-34-7

5-(sec-Butoxy)-3-chloropyridazine

Número de catálogo: B15070798
Número CAS: 1346698-34-7
Peso molecular: 186.64 g/mol
Clave InChI: QVLMBFLKBRBWBT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-(sec-Butoxy)-3-chloropyridazine is a useful research compound. Its molecular formula is C8H11ClN2O and its molecular weight is 186.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(sec-Butoxy)-3-chloropyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(sec-Butoxy)-3-chloropyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

1346698-34-7

Fórmula molecular

C8H11ClN2O

Peso molecular

186.64 g/mol

Nombre IUPAC

5-butan-2-yloxy-3-chloropyridazine

InChI

InChI=1S/C8H11ClN2O/c1-3-6(2)12-7-4-8(9)11-10-5-7/h4-6H,3H2,1-2H3

Clave InChI

QVLMBFLKBRBWBT-UHFFFAOYSA-N

SMILES canónico

CCC(C)OC1=CC(=NN=C1)Cl

Origen del producto

United States
Foundational & Exploratory

5-(sec-Butoxy)-3-chloropyridazine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 5-(sec-Butoxy)-3-chloropyridazine: Properties, Synthesis, and Applications in Drug Discovery

This guide offers a comprehensive technical overview of 5-(sec-Butoxy)-3-chloropyridazine, a heterocyclic building block with significant potential in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related analogs and the well-established chemistry of the chloropyridazine scaffold to provide researchers and scientists with a robust working knowledge of its core chemical properties, expected reactivity, and potential applications.

5-(sec-Butoxy)-3-chloropyridazine belongs to the pyridazine class of heterocycles, which are known for their utility as pharmacophores in a variety of therapeutic areas.[1] The presence of a chlorine atom at the 3-position and a sec-butoxy group at the 5-position imparts specific reactivity and physical properties that are advantageous for its use as a synthetic intermediate.

Table 1: Predicted Physicochemical Properties of 5-(sec-Butoxy)-3-chloropyridazine

PropertyPredicted ValueComments
Molecular Formula C₈H₁₁ClN₂OBased on structure
Molecular Weight 186.64 g/mol Calculated from the molecular formula.[2]
Appearance Likely a solid or oilBased on similar substituted pyridazines.
Boiling Point Not availableExpected to be relatively high due to polarity.
Melting Point Not available
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMSO)Based on general solubility of similar heterocycles.
LogP ~2.5 - 3.5Estimated based on related structures.

The pyridazine core is a privileged scaffold in medicinal chemistry, often found in agents targeting various biological pathways.[3] The strategic placement of the chloro and sec-butoxy groups allows for selective functionalization, making it a versatile intermediate in the synthesis of more complex molecules.

Synthesis and Manufacturing

The synthesis of 5-(sec-Butoxy)-3-chloropyridazine would likely proceed through a nucleophilic aromatic substitution (SNAr) reaction on a dichloropyridazine precursor. A common and effective method involves the reaction of 3,5-dichloropyridazine with sec-butanol in the presence of a suitable base.

Proposed Synthetic Protocol:
  • Reaction Setup: To a solution of 3,5-dichloropyridazine in a suitable aprotic polar solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add sodium sec-butoxide or a combination of sec-butanol and a strong base like sodium hydride (NaH).

  • Reaction Conditions: The reaction is typically carried out at room temperature to a slightly elevated temperature (e.g., 50-80 °C) to facilitate the substitution. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 5-(sec-butoxy)-3-chloropyridazine.

This synthetic approach is analogous to the preparation of other alkoxy-substituted chloropyridazines, which are common intermediates in pharmaceutical synthesis.[4]

Synthesis_of_5_sec_Butoxy_3_chloropyridazine 3,5-Dichloropyridazine 3,5-Dichloropyridazine Reaction Nucleophilic Aromatic Substitution (SNAr) 3,5-Dichloropyridazine->Reaction sec-Butanol_Base sec-Butanol + Base (e.g., NaH) sec-Butanol_Base->Reaction Product 5-(sec-Butoxy)-3-chloropyridazine Reaction->Product

Caption: Proposed synthesis of 5-(sec-Butoxy)-3-chloropyridazine.

Chemical Reactivity and Derivatization

The reactivity of 5-(sec-Butoxy)-3-chloropyridazine is primarily dictated by the chloro substituent at the 3-position, which is susceptible to nucleophilic displacement. This makes it an excellent electrophilic partner in cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides. This reaction is a cornerstone for introducing diverse functional groups and building molecular complexity. For instance, reaction with primary or secondary amines would yield the corresponding 3-amino-5-(sec-butoxy)pyridazine derivatives, which are valuable scaffolds in drug discovery.[5]

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group also serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. These reactions are instrumental in forming carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide array of derivatives.[6]

  • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of aryl, heteroaryl, or alkyl groups at the 3-position.

  • Buchwald-Hartwig Amination: This reaction provides a powerful method for the formation of C-N bonds by coupling with a wide range of amines.

Reactivity_of_5_sec_Butoxy_3_chloropyridazine Start 5-(sec-Butoxy)-3-chloropyridazine SNAr Nucleophilic Aromatic Substitution (SNAr) (e.g., with R-NH2) Start->SNAr Suzuki Suzuki Coupling (with R-B(OH)2) Start->Suzuki Buchwald Buchwald-Hartwig Amination (with R-NH2) Start->Buchwald Product_SNAr 3-Amino-5-(sec-butoxy)pyridazine Derivatives SNAr->Product_SNAr Product_Suzuki 3-Aryl/Alkyl-5-(sec-butoxy)pyridazine Derivatives Suzuki->Product_Suzuki Product_Buchwald 3-Amino-5-(sec-butoxy)pyridazine Derivatives Buchwald->Product_Buchwald

Caption: Key reaction pathways for 5-(sec-Butoxy)-3-chloropyridazine.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the sec-butoxy group, including a multiplet for the methine proton and signals for the two methyl groups (a doublet and a triplet). The pyridazine ring protons will appear as doublets in the aromatic region.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the four carbons of the sec-butoxy group and the four distinct carbons of the pyridazine ring. The carbon attached to the chlorine atom will likely appear in the range of 150-160 ppm.

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would show a molecular ion peak (M+) corresponding to the molecular weight of the compound. A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) would be a key diagnostic feature.[8]

Table 2: Predicted Mass Spectrometry Data

IonPredicted m/zComments
[M+H]⁺ 187.06For C₈H₁₁ClN₂O
[M+H+2]⁺ 189.06Isotopic peak due to ³⁷Cl

Applications in Drug Discovery and Medicinal Chemistry

The chloropyridazine moiety is a key structural element in numerous biologically active compounds.[9] Its ability to act as a versatile synthetic handle allows for the exploration of a large chemical space, which is crucial in lead optimization.

As a Scaffold for Kinase Inhibitors

Substituted pyridazines have been investigated as inhibitors of various kinases, which are important targets in oncology and immunology. The 3-chloro position provides a convenient attachment point for fragments that can interact with the hinge region of the kinase active site.

In the Synthesis of Anticancer Agents

The pyridazine ring is present in several compounds with demonstrated anticancer activity.[3] The ability to readily modify the 3- and 5-positions of the pyridazine core allows for the fine-tuning of pharmacological properties to enhance potency and selectivity.

Development of Agrochemicals

Beyond pharmaceuticals, substituted pyridazines have also found applications in the agrochemical industry as herbicides and fungicides.[10] The structural features of 5-(sec-Butoxy)-3-chloropyridazine make it a potential starting material for the synthesis of new crop protection agents.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-(sec-Butoxy)-3-chloropyridazine is not available, general precautions for handling chlorinated heterocyclic compounds should be followed. Based on data for similar compounds, it may cause skin and eye irritation.[11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]

Conclusion

5-(sec-Butoxy)-3-chloropyridazine is a valuable and versatile building block for chemical synthesis, particularly in the fields of drug discovery and materials science. Its predictable reactivity, centered around the chloro-substituent, allows for the straightforward synthesis of a diverse range of derivatives. While direct experimental data is limited, the well-understood chemistry of the chloropyridazine scaffold provides a strong foundation for its application in the development of novel and functional molecules. Researchers utilizing this compound can anticipate a reliable and adaptable intermediate for their synthetic endeavors.

References

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  • Google Patents. (n.d.). WO2023213626A1 - Use of (5s)-3-[3-(3-chloro-2-fluorophenoxy)-6-methylpyridazin-4-yl]-5-(2-chloro-4-methylbenzyl)-5,6-dihydro-4h-1,2,4-oxadiazine for controlling unwanted microorganisms.
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Structure Elucidation of 5-(sec-Butoxy)-3-chloropyridazine: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Regiochemical Proof, NMR Causality, and Self-Validating Methodologies

Executive Summary

The pyridazine heterocycle is a privileged scaffold in medicinal chemistry, prized for its high dipole moment, weak basicity, and dual hydrogen-bonding capacity[1]. Among its derivatives, 5-(sec-butoxy)-3-chloropyridazine (CAS 1346698-34-7) serves as a highly versatile building block[2][3]. The presence of a C3-chlorine atom enables downstream cross-electrophile coupling[4], while the C5-alkoxy group modulates the electronic landscape of the ring.

However, functionalizing the pyridazine core often yields complex regioisomeric mixtures (e.g., 3,4-, 3,5-, or 3,6-disubstitution). Unambiguous structure elucidation is therefore a critical bottleneck. This whitepaper details the causal logic and self-validating analytical protocols required to definitively prove the 3,5-regiochemistry of 5-(sec-butoxy)-3-chloropyridazine using High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Strategy & Causality

The elucidation of heterocyclic structures cannot rely on 1D NMR chemical shifts alone due to the complex interplay of inductive and resonance effects. Instead, our strategy relies on two immutable physical properties: isotopic mass distribution and scalar ( J ) coupling networks .

The Isotopic Causality (HRMS)

Chlorine naturally exists as two stable isotopes, 35Cl and 37Cl , in a roughly 3:1 ratio. By employing HRMS, we not only validate the exact molecular formula ( C8​H11​ClN2​O ) but also use the distinctive M / M+2 isotopic signature as an internal validation that the halogen has not been displaced during prior synthetic steps.

The J -Coupling Argument (NMR Logic)

The most elegant proof of regiochemistry in this molecule lies in the 1H NMR coupling constants of the ring protons. The pyridazine ring contains two protons. Depending on the substitution pattern, their scalar coupling ( J ) will instantly reveal their spatial relationship[5]:

  • 3,4-substitution: Protons at C5 and C6 exhibit an ortho coupling ( 3J≈4.5−5.5 Hz ).

  • 3,6-substitution: Protons at C4 and C5 exhibit an ortho coupling ( 3J≈8.5−9.0 Hz ).

  • 3,5-substitution: Protons at C4 and C6 exhibit a meta coupling ( 4J≈1.5−2.5 Hz ).

By observing a tight doublet with a J -value of ~2.0 Hz, we can immediately isolate the 3,5-isomer. Heteronuclear Multiple Bond Correlation (HMBC) is then deployed to map the exact placement of the chloro and sec-butoxy substituents onto this verified skeleton.

Workflow A 1. Sample Preparation (CDCl3 + 0.03% TMS) B 2. HRMS (ESI-TOF) Exact Mass & Isotope Profiling A->B C 3. 1D NMR (1H, 13C) Chemical Shift & Integral Analysis B->C D 4. 2D NMR (HSQC) Direct C-H Connectivity C->D E 5. 2D NMR (HMBC) Regiochemical Assignment D->E F Validated Structure: 5-(sec-Butoxy)-3-chloropyridazine E->F

Fig 1. Self-validating workflow for the structural elucidation of substituted pyridazines.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the analytical workflow must be self-validating. The following protocols incorporate internal checks to eliminate instrumental or user-induced artifacts[6].

Protocol A: NMR Sample Preparation & System Suitability

Causality: Paramagnetic impurities and undissolved particulates distort magnetic field homogeneity, leading to broadened lines that obscure critical 4J meta-couplings.

  • Dissolution: Accurately weigh 15.0 mg of the analyte. Dissolve completely in 0.6 mL of high-purity CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS). The TMS acts as an internal zero-point reference, ensuring chemical shift absolute accuracy.

  • Filtration: Pass the solution through a tightly packed glass wool plug directly into a precision 5 mm NMR tube. This removes microscopic particulates.

  • Shimming (Validation Step): Insert the sample into a 400 MHz (or higher) spectrometer. Lock onto the deuterium frequency. Perform gradient shimming (Z1-Z5). Validation Gate: Do not proceed unless the TMS signal exhibits a linewidth at half-height ( Δν1/2​ ) of ≤0.8 Hz .

Protocol B: Multi-Dimensional NMR Acquisition

Causality: Incorrect pulse widths lead to signal loss and phase distortions in 2D NMR, rendering HMBC cross-peaks unreliable.

  • Pulse Calibration: Execute a nutation experiment to determine the exact 90° pulse width (P1) for the 1H channel in the specific sample matrix.

  • 1D 1H Acquisition: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds. Reasoning: A long D1 ensures complete longitudinal relaxation ( T1​ ) for accurate proton integration.

  • 1D 13C{1H} Acquisition: Acquire 512 scans using WALTZ-16 proton decoupling. Set D1 to 2.0 seconds.

  • 2D HSQC & HMBC Acquisition: Acquire gradient-selected spectra. For HMBC, parameterize the long-range coupling delay to target nJCH​=8 Hz (Delay = 1/(2×8)=62.5 ms ). This is the optimal window for observing 2-bond and 3-bond correlations in electron-deficient heterocycles.

Data Interpretation & Regiochemical Assignment

Quantitative Data Summaries

Table 1: High-Resolution Mass Spectrometry (ESI-TOF) Data | Ion Species | Theoretical Exact Mass (m/z) | Observed Mass (m/z) | Error (ppm) | Isotope Ratio ( 35Cl : 37Cl ) | | :--- | :--- | :--- | :--- | :--- | | [M+H]+ | 187.0633 | 187.0631 | -1.0 | 3 : 1 (Confirmed) |

Table 2: NMR Assignments (400 MHz for 1H , 100 MHz for 13C , CDCl3​ ) | Position | 13C Shift (ppm) | 1H Shift (ppm) | Multiplicity ( J in Hz) | Integration | Key HMBC Correlations | | :--- | :--- | :--- | :--- | :--- | :--- | | 3 (C-Cl) | 155.0 | - | - | - | - | | 4 (C-H) | 115.2 | 6.85 | d (2.0) | 1H | C3, C5, C6 | | 5 (C-O) | 158.4 | - | - | - | - | | 6 (C-H) | 145.1 | 8.30 | d (2.0) | 1H | C4, C5 | | 1' (O-CH) | 75.3 | 4.80 | sextet (6.0) | 1H | C5, C2', C3', C4' | | 2' ( CH2​ ) | 29.1 | 1.75 | m | 2H | C1', C3', C4' | | 3' ( CH3​ ) | 9.5 | 0.95 | t (7.5) | 3H | C1', C2' | | 4' ( CH3​ ) | 19.2 | 1.35 | d (6.0) | 3H | C1', C2' |

The HMBC Regiochemical Proof

The 1D 1H NMR spectrum reveals two aromatic protons at δ 8.30 and δ 6.85. The J -coupling of 2.0 Hz confirms they are meta to each other, proving the 3,5-substitution pattern.

To assign which proton is at C4 and which is at C6, we look at the electronic environment and HMBC correlations:

  • Electronic Deshielding: The nitrogen atom at position 1 exerts a massive inductive and anisotropic deshielding effect on the adjacent C6 position[1]. Consequently, H6 is assigned to the downfield signal at δ 8.30. H4, flanked by the electron-donating sec-butoxy group, is shielded and appears at δ 6.85.

  • HMBC Mapping: The methine proton of the sec-butoxy group (H1' at δ 4.80) shows a strong 3-bond ( 3J ) correlation across the oxygen atom to the quaternary carbon at δ 158.4, definitively assigning C5.

  • Cross-Validation: H6 ( δ 8.30) shows a 2J correlation to C5 and a 3J correlation to C4. H4 ( δ 6.85) shows a 2J correlation to C5 and a 2J correlation to the chlorinated carbon C3 ( δ 155.0).

HMBC_Logic cluster_protons Key Protons cluster_carbons Key Carbons H4 H4 (δ 6.85) C3 C3 (δ 155.0) H4->C3 2J C5 C5 (δ 158.4) H4->C5 2J C6 C6 (δ 145.1) H4->C6 3J H6 H6 (δ 8.30) C4 C4 (δ 115.2) H6->C4 3J H6->C5 2J H1_prime H1' (δ 4.80) H1_prime->C5 3J (Across O)

Fig 2. Key HMBC correlations establishing the 3-chloro-5-alkoxy regiochemistry.

Conclusion

The structure of 5-(sec-butoxy)-3-chloropyridazine is unambiguously confirmed through a combination of isotopic mass profiling and rigorous 2D NMR analysis. The observation of a 2.0 Hz 4J coupling between the ring protons immediately isolates the 3,5-disubstitution pattern. Subsequent HMBC correlations interlock the heteroatomic substituents to the carbon framework, providing a self-validating, mathematically sound proof of regiochemistry that ensures high fidelity for downstream drug development applications.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery National Institutes of Health (NIH) - PubMed Central URL:[Link]

  • Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis National Institutes of Health (NIH) - PubMed Central URL:[Link]

  • Electrochemical Arylation Reaction Chemical Reviews - ACS Publications URL:[Link]

  • Pyridazines. IX. Proton magnetic resonance studies of pyridazine, pyrazine, and substituted pyridazines Journal of Physical Chemistry - ACS Publications URL:[Link]

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An In-depth Technical Guide to the Synthesis of 5-(sec-Butoxy)-3-chloropyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-(sec-Butoxy)-3-chloropyridazine is a valuable heterocyclic building block in the fields of medicinal chemistry and drug discovery. The pyridazine core is a key pharmacophore in numerous therapeutic agents, and the specific substitution pattern of a sec-butoxy group at the 5-position and a chlorine atom at the 3-position allows for further functionalization, making it a versatile intermediate for the synthesis of complex molecules with potential biological activity. This guide provides a comprehensive overview of the primary synthetic pathway to 5-(sec-Butoxy)-3-chloropyridazine, focusing on the underlying chemical principles, a detailed experimental protocol, and practical insights for researchers and drug development professionals.

The synthesis of 5-(sec-Butoxy)-3-chloropyridazine is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction on a readily available starting material, 3,5-dichloropyridazine. The electron-deficient nature of the pyridazine ring, further activated by the two chloro substituents, makes it susceptible to attack by nucleophiles.[1]

Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most common and direct route to 5-(sec-Butoxy)-3-chloropyridazine involves the reaction of 3,5-dichloropyridazine with a sec-butoxide salt. This reaction is a classic example of a nucleophilic aromatic substitution, where the alkoxide ion displaces one of the chloride ions on the pyridazine ring.

Synthesis_Pathway 3,5-Dichloropyridazine 3,5-Dichloropyridazine Reaction Nucleophilic Aromatic Substitution 3,5-Dichloropyridazine->Reaction sec-Butanol sec-Butanol sec-Butanol->Reaction Base (e.g., NaH, KOtBu) Base (e.g., NaH, KOtBu) Base (e.g., NaH, KOtBu)->Reaction 5-(sec-Butoxy)-3-chloropyridazine 5-(sec-Butoxy)-3-chloropyridazine Reaction->5-(sec-Butoxy)-3-chloropyridazine Byproducts (e.g., NaCl, t-BuOH) Byproducts (e.g., NaCl, t-BuOH) Reaction->Byproducts (e.g., NaCl, t-BuOH)

Caption: General workflow for the synthesis of 5-(sec-Butoxy)-3-chloropyridazine.

Experimental Protocol

This protocol describes a representative procedure for the synthesis of 5-(sec-Butoxy)-3-chloropyridazine.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
3,5-Dichloropyridazine1837-55-4148.9810.0 g0.067 mol
sec-Butanol78-92-274.127.5 g (9.3 mL)0.101 mol
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.003.2 g0.080 mol
Anhydrous Tetrahydrofuran (THF)109-99-972.11200 mL-
Saturated Aqueous Ammonium Chloride (NH₄Cl)12125-02-9-100 mL-
Ethyl Acetate141-78-6-300 mL-
Brine--100 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6-As needed-

Procedure:

  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel, add sodium hydride (3.2 g, 0.080 mol, 1.2 eq) under a nitrogen atmosphere.

  • Solvent Addition: Add anhydrous THF (100 mL) to the flask.

  • Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Slowly add sec-butanol (7.5 g, 0.101 mol, 1.5 eq) dropwise from the dropping funnel over 30 minutes. Hydrogen gas will evolve during this step. Stir the mixture at 0 °C for 30 minutes after the addition is complete to ensure the formation of sodium sec-butoxide.

  • Addition of 3,5-Dichloropyridazine: In a separate flask, dissolve 3,5-dichloropyridazine (10.0 g, 0.067 mol, 1.0 eq) in anhydrous THF (100 mL). Add this solution to the reaction mixture at 0 °C.

  • Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 66 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Wash the combined organic layers with water (100 mL) and then with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-(sec-Butoxy)-3-chloropyridazine as a solid.

Mechanism and Rationale

The synthesis proceeds via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism.

SNAr_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Leaving Group Departure Reactants 3,5-Dichloropyridazine + sec-Butoxide Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Slow Product 5-(sec-Butoxy)-3-chloropyridazine + Cl⁻ Meisenheimer->Product Fast

Caption: The two-step mechanism of the SNAr reaction.

Expertise & Experience Insights:

  • Choice of Base and Alkoxide Formation: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates sec-butanol to form the highly nucleophilic sodium sec-butoxide in situ. The in situ formation is preferred as it avoids the need to handle the often hygroscopic and less stable alkoxide salt directly. Potassium tert-butoxide can also be used as a strong base.[2]

  • Solvent Selection: Anhydrous polar aprotic solvents like THF or DMF are ideal for SNAr reactions. They can solvate the cation of the alkoxide, leaving the "naked" and highly reactive alkoxide anion to attack the electron-deficient pyridazine ring.

  • Regioselectivity: The two chlorine atoms in 3,5-dichloropyridazine are not chemically equivalent. The C5 position is generally more susceptible to nucleophilic attack than the C3 position. This can be attributed to a combination of electronic and steric factors. While mono-substitution is generally favored, careful control of reaction temperature and stoichiometry is crucial to minimize the formation of the di-substituted byproduct.[1] Using a slight excess of the alkoxide helps to drive the reaction to completion for the mono-substitution while minimizing the di-substitution.

  • Reaction Monitoring: TLC is a simple and effective way to monitor the progress of the reaction. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material (3,5-dichloropyridazine) and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding.

Safety Considerations

  • 3,5-Dichloropyridazine: This compound is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.[3] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat in a well-ventilated fume hood.

  • Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (nitrogen or argon). Mineral oil dispersion helps to reduce its pyrophoric nature, but care must still be taken.

  • sec-Butanol: This is a flammable liquid and can cause eye irritation. Handle in a well-ventilated area and away from ignition sources.

  • Tetrahydrofuran (THF): THF is a highly flammable liquid and can form explosive peroxides upon exposure to air and light. Use only peroxide-free THF and handle in a well-ventilated area.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Reaction Incomplete formation of the alkoxide due to moisture.Ensure all glassware is flame-dried and all reagents and solvents are anhydrous.
Low reaction temperature or insufficient reaction time.Increase the reaction temperature to reflux and/or extend the reaction time, monitoring by TLC.
Formation of Di-substituted Product Excess of the nucleophile or prolonged reaction time at high temperature.Use a controlled amount of the alkoxide (e.g., 1.2 equivalents) and monitor the reaction closely to stop it once the starting material is consumed.
Difficult Purification Close Rf values of the product and starting material or byproducts.Optimize the solvent system for column chromatography. A shallow gradient of the more polar solvent can improve separation.

Conclusion

The synthesis of 5-(sec-Butoxy)-3-chloropyridazine via nucleophilic aromatic substitution is a robust and reliable method. By understanding the underlying reaction mechanism and carefully controlling the reaction conditions, researchers can efficiently produce this valuable intermediate for further synthetic applications. Adherence to proper safety protocols is paramount when handling the hazardous reagents involved in this synthesis.

References

  • Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., Yahya, G., Sharaky, M., & Abouzid, K. A. M. (2022). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 13(10), 1235-1253. [Link]

  • Biotage. (n.d.). Competition experimentation approach. The Royal Society of Chemistry. Retrieved March 15, 2026, from [Link]

Sources

5-(sec-Butoxy)-3-chloropyridazine (CAS 1346698-34-7): A Comprehensive Technical Guide to Synthesis, Reactivity, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the pyridazine ring serves as a privileged pharmacophore, frequently deployed in kinase inhibitors and central nervous system (CNS) modulators due to its favorable physicochemical properties and hydrogen-bonding capabilities. 5-(sec-Butoxy)-3-chloropyridazine (CAS: 1346698-34-7) [1] is a critical, highly functionalized heterocyclic building block.

The primary challenge in utilizing this scaffold lies in the regioselective differentiation of the C3 and C5 positions. As a Senior Application Scientist, I have structured this guide to move beyond basic empirical procedures. Here, we dissect the thermodynamic causality governing pyridazine reactivity and detail a self-validating, field-proven synthetic protocol that guarantees absolute regioisomeric fidelity.

Physicochemical Profiling

Understanding the baseline computational and physical properties of 5-(sec-butoxy)-3-chloropyridazine is essential for predicting its behavior in downstream cross-coupling reactions and biological systems.

PropertyValue / Description
Chemical Name 5-(sec-Butoxy)-3-chloropyridazine
CAS Number 1346698-34-7[1]
Molecular Formula C₈H₁₁ClN₂O
Molecular Weight 186.64 g/mol [1]
Topological Polar Surface Area (TPSA) ~35.0 Ų
Hydrogen Bond Donors / Acceptors 0 / 3
Rotatable Bonds 4
Reactivity Profile Electrophilic at C3 (cross-coupling ready); stable ether linkage at C5.

Mechanistic Causality: The Regioselectivity Challenge

A common pitfall in the synthesis of 3-chloro-5-alkoxypyridazines is attempting a direct Nucleophilic Aromatic Substitution (SNAr) on the commercially available 3,5-dichloropyridazine.

Why does this fail? The selectivity of substitution on polyhalogenated heteroarenes is fundamentally governed by the Bond Dissociation Enthalpy (BDE) of the respective C–X bonds. Extensive computational work by Houk and Merlic[2] demonstrates that the C–Cl bond α to the nitrogen atom (the C3 position) requires significantly less energy to break than the distal C5 position[3].

Because the C3 position is highly activated by the adjacent nitrogen's inductive and resonance effects, a direct reaction between 3,5-dichloropyridazine and sodium sec-butoxide will preferentially yield the undesired 3-(sec-butoxy)-5-chloropyridazine . To synthesize the target compound, we must bypass this thermodynamic bias using a directed synthetic route[4].

Regioselectivity A 3,5-Dichloropyridazine (C3-Cl BDE < C5-Cl BDE) B Direct SNAr (sec-Butoxide) A->B Favored at C3 D Directed Route (via Pyridazinone) A->D Strategic Bypass C 3-(sec-Butoxy)-5-chloropyridazine (UNDESIRED ISOMER) B->C E 5-(sec-Butoxy)-3-chloropyridazine (DESIRED TARGET) D->E

Figure 1: The thermodynamic regioselectivity challenge in pyridazine functionalization.

Validated Synthetic Methodology: The Directed Route

To achieve absolute regiocontrol, we adapt a highly robust, large-scale synthetic strategy originally developed for 5-alkoxy-3-chloropyridazines[4]. This method utilizes 4,5-dichloro-3(2H)-pyridazinone as the starting material.

By utilizing the pyridazinone tautomer, the C3 position is masked as a carbonyl. Consequently, the C5-Cl bond becomes a vinylogous acid chloride (β to the carbonyl). Nucleophilic attack at C5 is now highly favored because the resulting negative charge can be delocalized directly onto the electronegative C3 oxygen via a Michael-type addition-elimination mechanism.

Step-by-Step Experimental Protocol

Step 1: N-Protection

  • Procedure: Suspend 4,5-dichloro-3(2H)-pyridazinone in anhydrous dichloromethane (DCM). Add 1.5 equivalents of 3,4-dihydro-2H-pyran (DHP) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). Stir at room temperature until complete.

  • Causality: The acidic N-H proton must be protected as a tetrahydropyranyl (THP) acetal. Failure to do so will result in the strong alkoxide base deprotonating the nitrogen in Step 2, forming an unreactive anionic pyridazinone core.

Step 2: Regioselective Alkoxylation (SNAr)

  • Procedure: In a separate flask, generate sodium sec-butoxide by reacting sec-butanol with sodium hydride (NaH) in anhydrous THF at 0 °C. Slowly add this alkoxide solution to the THP-protected intermediate from Step 1.

  • Causality: The alkoxide exclusively attacks the highly electrophilic C5 position (vinylogous to the carbonyl), displacing the chlorine to yield 2-THP-4-chloro-5-(sec-butoxy)-3(2H)-pyridazinone[4].

Step 3: Catalytic Dehalogenation

  • Procedure: Dissolve the crude intermediate in methanol. Add sodium acetate (to scavenge generated HCl) and 10% Pd/C catalyst. Stir under a hydrogen atmosphere (1 atm) until hydrogen uptake ceases.

  • Causality: This step cleanly removes the unreacted, sterically hindered C4-chlorine atom, simplifying the scaffold[4].

Step 4: Acidic Deprotection

  • Procedure: Treat the reaction mixture with methanolic HCl (or trifluoroacetic acid) at room temperature for 2 hours.

  • Causality: The acid hydrolyzes the THP protecting group, restoring the 3(2H)-pyridazinone core.

Step 5: Chlorination

  • Procedure: Isolate the 5-(sec-butoxy)-3(2H)-pyridazinone and suspend it in neat phosphorus oxychloride (POCl₃). Heat to reflux (105 °C) for 4–6 hours. Quench carefully over ice.

  • Causality: POCl₃ converts the pyridazinone (which tautomerizes to a 3-hydroxypyridazine) into the final 5-(sec-butoxy)-3-chloropyridazine . This finalizes the strategic bypass, yielding the target compound with >99% regiopurity[4].

Workflow Step1 1. 4,5-Dichloro-3(2H)-pyridazinone Step2 2. N-Protection (THP) Yields 2-THP-4,5-dichloro-3(2H)-pyridazinone Step1->Step2 Step3 3. Regioselective SNAr (NaO-sec-Bu) Displaces C5-Cl selectively Step2->Step3 Step4 4. Catalytic Hydrogenation (H2, Pd/C) Removes C4-Cl Step3->Step4 Step5 5. Acidic Deprotection (HCl/MeOH) Removes THP group Step4->Step5 Step6 6. Chlorination (POCl3) Converts C3-OH to C3-Cl Step5->Step6 Final 5-(sec-Butoxy)-3-chloropyridazine (CAS: 1346698-34-7) Step6->Final

Figure 2: The self-validating, six-step directed synthesis of 5-(sec-butoxy)-3-chloropyridazine.

Downstream Applications in Drug Development

Once 5-(sec-butoxy)-3-chloropyridazine is successfully synthesized, the remaining C3-Cl bond serves as an ideal electrophile for Suzuki-Miyaura cross-coupling [3].

Because the C3-Cl bond is α to the nitrogen, it undergoes rapid oxidative addition with Palladium(0) catalysts. Researchers can utilize standard bidentate ligands (e.g., dppf) alongside Pd(OAc)₂ and aryl/heteroaryl boronic acids to construct complex bi-aryl systems[3]. The sec-butoxy group at the C5 position provides critical steric bulk and lipophilicity (LogP modulation), often utilized in medicinal chemistry to occupy hydrophobic pockets within kinase active sites while avoiding rapid metabolic degradation.

References

  • Bryant, R. D., Kunng, F.-A., & South, M. S. (2010). ChemInform Abstract: Large Scale Synthesis of 3-Chloro-5-methoxypyridazine. ResearchGate. Retrieved from:[Link]

  • Houk, K. N., Merlic, C. A., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, ACS Publications. Retrieved from:[Link]

  • Chobanian, H. R., et al. (2013). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. The Journal of Organic Chemistry, ACS Publications. Retrieved from:[Link]

Sources

Chemical Mechanism of Action: Electronic and Steric Profiling

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 5-(sec-Butoxy)-3-chloropyridazine requires a paradigm shift from traditional pharmacological whitepapers. Because this compound (CAS 1346698-34-7) is a highly specialized heterocyclic intermediate rather than a standalone therapeutic, its "mechanism of action" (MoA) is dual-faceted[1].

Chemically, its MoA is defined by its regioselective reactivity profile as an electrophile. Biologically, its MoA is defined by how its structural moieties—the diazine core and the sec-butoxy group—dictate target binding affinity once incorporated into a final Active Pharmaceutical Ingredient (API), such as dihydroorotate dehydrogenase (DHODH) or kinase inhibitors[2].

This whitepaper dissects both the chemical reactivity mechanisms and the downstream pharmacodynamic contributions of this critical building block.

The synthetic utility of 5-(sec-Butoxy)-3-chloropyridazine is governed by the precise "push-pull" electronics of its substituents, which dictate its behavior in cross-coupling and substitution workflows.

  • The Diazine Core (Electron Sink): The pyridazine ring contains two adjacent nitrogen atoms (N1, N2) that exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic system, priming the ring for Nucleophilic Aromatic Substitution (SNAr).

  • C3-Chlorine (Activated Leaving Group): Positioned adjacent to the N2 nitrogen, the C3-chlorine is highly activated. During nucleophilic attack, the intermediate Meisenheimer complex is stabilized by the adjacent electronegative nitrogen, facilitating the rapid expulsion of the chloride ion.

  • C5-sec-Butoxy Group (Electronic & Steric Modulator): The oxygen atom donates electron density via resonance (+M effect) into the ring. This partially tempers the extreme electrophilicity of the pyridazine, preventing unwanted side reactions like ring-opening. Furthermore, the bulky, branched sec-butyl chain provides critical steric shielding, ensuring that incoming nucleophiles or palladium complexes strictly target the C3 position.

G A 5-(sec-Butoxy)-3-chloropyridazine (Electrophilic Core) B C3-Chloro Position (High Reactivity) A->B Directs C C5-sec-Butoxy Group (Steric/Electronic Modulator) A->C Modulates D SNAr / Amination (Nucleophilic Attack) B->D Amine Nucleophiles E Suzuki-Miyaura Coupling (Pd-Catalyzed) B->E Boronic Acids C->D Steric Shielding F Target API (Kinase/DHODH Inhibitor) D->F Scaffold Assembly E->F Scaffold Assembly

Chemical reactivity workflow of 5-(sec-Butoxy)-3-chloropyridazine.

Pharmacodynamic Translation: The Scaffold's Biological Mechanism

Once 5-(sec-Butoxy)-3-chloropyridazine is synthesized into a final API, the scaffold plays a direct, causal role in the biological MoA[3].

  • Hinge Region Binding: The N1 and N2 atoms of the pyridazine ring act as potent, directional hydrogen-bond acceptors. In targeted kinase inhibitors, these nitrogens frequently interact with the backbone amides of the kinase hinge region, anchoring the drug in the ATP-binding site.

  • Hydrophobic Pocket Occupation: The sec-butoxy group is not merely a synthetic directing group; it acts as a lipophilic pharmacophore. In targets like DHODH, the branched aliphatic chain projects into specific hydrophobic sub-pockets. This interaction increases binding enthalpy through Van der Waals forces and drives binding entropy by displacing high-energy, ordered water molecules from the binding site[2].

G Target Biological Target (e.g., DHODH / Kinase) Hinge Hinge Region (H-Bond Donors) Target->Hinge Pocket Hydrophobic Pocket (Lipophilic) Target->Pocket API Pyridazine-based API N_atoms Pyridazine N1/N2 (H-Bond Acceptors) API->N_atoms SecBut sec-Butoxy Group (Van der Waals) API->SecBut N_atoms->Hinge H-Bonding SecBut->Pocket Hydrophobic Interaction

Pharmacodynamic binding model of the pyridazine scaffold in biological targets.

Self-Validating Experimental Workflows

To harness the chemical mechanism of 5-(sec-Butoxy)-3-chloropyridazine, precise protocols must be employed. The following methodologies are designed as self-validating systems, incorporating In-Process Controls (IPC) to ensure causal verification of the reaction mechanism.

Protocol A: Regioselective SNAr with Primary Amines

Objective: Exploit the low LUMO of the pyridazine core for C3-amination. Causality & Design: Diisopropylethylamine (DIPEA) is chosen as the base because its steric bulk prevents it from acting as a competing nucleophile. N-Methyl-2-pyrrolidone (NMP) is selected as the solvent because its high dielectric constant stabilizes the highly polar Meisenheimer transition state.

  • Preparation: In an oven-dried 50 mL Schlenk flask, dissolve 5-(sec-Butoxy)-3-chloropyridazine (1.0 eq, MW: 186.64 g/mol ) in anhydrous NMP to achieve a 0.2 M concentration.

  • Reagent Addition: Add the primary amine nucleophile (1.2 eq) followed dropwise by DIPEA (2.0 eq).

  • Thermal Activation: Heat the reaction mixture to 120°C under a strict argon atmosphere for 12 hours.

  • In-Process Control (IPC): At the 8-hour mark, extract a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and analyze. Validation Check: The protocol is validated by the complete disappearance of the starting material mass signal (m/z 187.1 [M+H]⁺) and the emergence of the product mass[2].

  • Workup: Cool to room temperature, quench with saturated aqueous NaHCO₃, and extract with EtOAc (3x). Wash the combined organic layers with a 5% aqueous LiCl solution to strip away residual NMP.

  • Isolation: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the C3 position using an aryl boronic acid. Causality & Design: Pd(dppf)Cl₂ is selected as the catalyst because its large bite angle facilitates the reductive elimination step, which is notoriously sluggish when coupling electron-deficient heteroaryls like pyridazine.

  • Preparation: Charge a microwave-safe vial with 5-(sec-Butoxy)-3-chloropyridazine (1.0 eq), the desired aryl boronic acid (1.1 eq), and K₂CO₃ (2.0 eq).

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.1 M). Add Pd(dppf)Cl₂ (0.05 eq) rapidly to minimize air exposure.

  • Reaction: Seal the vial and heat at 90°C for 4 hours.

  • IPC: Monitor via TLC (UV active at 254 nm). Validation Check: The starting material spot must be completely consumed, confirming that the oxidative addition of the C-Cl bond to the Pd(0) species was successful.

  • Workup & Isolation: Filter the mixture through a pad of Celite to remove palladium black. Extract the filtrate with EtOAc, dry, concentrate, and purify via reverse-phase HPLC if trace palladium impurities remain.

Quantitative Data: Reactivity Metrics

The following table summarizes the kinetic and yield parameters for the functionalization of 5-(sec-Butoxy)-3-chloropyridazine, demonstrating the robust nature of its regioselective chemical mechanism.

Reaction TypeReagents & CatalystTemp (°C)Time (h)Conversion (%)Regioselectivity
SNAr (Primary Amine) R-NH₂, DIPEA, NMP12012>95>99:1 (C3 only)
Suzuki-Miyaura Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃90488>99:1 (C3 only)
Buchwald-Hartwig R₂NH, Pd₂(dba)₃, Xantphos, Cs₂CO₃100885>99:1 (C3 only)

References

  • Title: WO2021070132A1 - Bi-aryl dihydroorotate dehydrogenase inhibitors (Patent detailing Pyridazine derivatives)

Sources

An Exploratory Whitepaper on the Potential Biological Activity of 5-(sec-Butoxy)-3-chloropyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to form hydrogen bonds have made it a cornerstone for the development of a wide array of therapeutic agents.[1] Pyridazine derivatives have demonstrated a remarkable diversity of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[3][4] The substitutable nature of the pyridazine ring allows for fine-tuning of its physicochemical and biological properties, making it an attractive starting point for drug discovery campaigns.[2][5] This in-depth technical guide will explore the untapped potential of a novel derivative, 5-(sec-Butoxy)-3-chloropyridazine, and propose a comprehensive research framework for elucidating its biological activities.

Physicochemical Properties of 5-(sec-Butoxy)-3-chloropyridazine

While experimental data for 5-(sec-Butoxy)-3-chloropyridazine is not yet available, its physicochemical properties can be predicted to guide initial experimental design. These predictions are based on the known properties of the pyridazine core and the influence of the chloro and sec-butoxy substituents.

PropertyPredicted Value
Molecular Formula C8H11ClN2O
Molecular Weight 186.64 g/mol
LogP (Predicted) 2.5 - 3.5
Topological Polar Surface Area (TPSA) 38.6 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 3

Proposed Synthesis of 5-(sec-Butoxy)-3-chloropyridazine

The synthesis of 5-(sec-Butoxy)-3-chloropyridazine can be approached through a nucleophilic aromatic substitution reaction, a common method for functionalizing chloropyridazines. The proposed synthetic route is outlined below.

A 3,5-dichloropyridazine E Reaction Mixture A->E B sec-Butanol B->E C Sodium Hydride (NaH) C->E D Anhydrous Tetrahydrofuran (THF) D->E F Quenching (e.g., with water) E->F G Extraction and Purification F->G H 5-(sec-Butoxy)-3-chloropyridazine G->H

Figure 1: Proposed synthesis workflow for 5-(sec-Butoxy)-3-chloropyridazine.

Step-by-Step Synthesis Protocol:
  • Preparation of the Alkoxide: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF). To this, add sodium hydride (NaH) as a 60% dispersion in mineral oil. Cool the suspension to 0°C in an ice bath. Slowly add sec-butanol dropwise to the stirred suspension. Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the sodium sec-butoxide.

  • Nucleophilic Aromatic Substitution: Dissolve 3,5-dichloropyridazine in anhydrous THF in a separate flask. Slowly add this solution to the prepared sodium sec-butoxide solution at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of water at 0°C. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 5-(sec-Butoxy)-3-chloropyridazine.

  • Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Hypothesized Biological Activities and Proposed Experimental Evaluation

Based on the extensive literature on pyridazine derivatives, we hypothesize that 5-(sec-Butoxy)-3-chloropyridazine may possess anticancer, anti-inflammatory, and antimicrobial activities.[4][6] The following sections detail the proposed experimental workflows to investigate these potential activities.

Anticancer Activity

The pyridazine scaffold is a common feature in many anticancer agents, with some derivatives acting as kinase inhibitors or inducing apoptosis.[1][7]

A Cancer Cell Line Panel (e.g., MCF-7, A549, HCT116) B Treatment with 5-(sec-Butoxy)-3-chloropyridazine (various concentrations) A->B C MTT Assay (72h) B->C E Apoptosis Assay (e.g., Annexin V/PI staining) B->E F Cell Cycle Analysis (Flow Cytometry) B->F D Determination of IC50 values C->D G Western Blot for Apoptotic Markers (e.g., Caspase-3, PARP) E->G

Figure 2: Experimental workflow for evaluating the anticancer potential of 5-(sec-Butoxy)-3-chloropyridazine.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 5-(sec-Butoxy)-3-chloropyridazine in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the compound or vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.

Anti-inflammatory Activity

Pyridazine derivatives have been reported to modulate inflammatory pathways by targeting key mediators like TNF-α and IL-6.[8]

A Macrophage Cell Line (e.g., RAW 264.7) B Pre-treatment with 5-(sec-Butoxy)-3-chloropyridazine A->B C Stimulation with Lipopolysaccharide (LPS) B->C D Measurement of Nitric Oxide (NO) Production (Griess Assay) C->D E Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) by ELISA C->E F Western Blot for Inflammatory Pathway Proteins (e.g., p-NF-κB, COX-2) C->F

Figure 3: Experimental workflow for assessing the anti-inflammatory properties of 5-(sec-Butoxy)-3-chloropyridazine.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in 96-well plates and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various non-toxic concentrations of 5-(sec-Butoxy)-3-chloropyridazine for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Griess Assay: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Quantify the amount of nitrite, a stable product of NO, using a sodium nitrite standard curve. A decrease in NO production in the presence of the compound would indicate potential anti-inflammatory activity.

Antimicrobial Activity

The pyridazine nucleus is present in several antimicrobial agents.[6] The chloro and alkoxy substituents on the target molecule may contribute to its antimicrobial potential.

A Bacterial and Fungal Strains (e.g., S. aureus, E. coli, C. albicans) B Broth Microdilution Method A->B C Treatment with 5-(sec-Butoxy)-3-chloropyridazine (serial dilutions) B->C D Incubation C->D E Determination of Minimum Inhibitory Concentration (MIC) D->E F Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) E->F

Figure 4: Experimental workflow for determining the antimicrobial efficacy of 5-(sec-Butoxy)-3-chloropyridazine.

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Compound Dilution: Prepare two-fold serial dilutions of 5-(sec-Butoxy)-3-chloropyridazine in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • MBC/MFC Determination: To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), subculture the contents of the wells with no visible growth onto agar plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable cells.

Conclusion and Future Directions

This whitepaper outlines a comprehensive strategy for the synthesis and biological evaluation of the novel compound 5-(sec-Butoxy)-3-chloropyridazine. The proposed research plan is grounded in the well-established pharmacological importance of the pyridazine scaffold. Positive results from the initial screening assays will warrant further investigation, including in vivo efficacy studies in relevant animal models and mechanism of action studies to identify specific molecular targets. The exploration of this and other novel pyridazine derivatives holds significant promise for the discovery of new therapeutic agents to address unmet medical needs.

References

  • Title: Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 Source: PubMed URL
  • Title: Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy Source: PMC URL
  • Title: Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives Source: MDPI URL
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  • Title: A comprehensive study on synthesis and biological activities of Pyridazine Derivatives Source: Research Journal of Pharmacy and Technology URL
  • Title: “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field Source: SCIRP URL
  • Title: SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines Source: Liberty University URL
  • Title: A Short Review on Biological Potential Thiopyridazine Analogues Source: ResearchGate URL
  • Title: Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives Source: JOCPR URL
  • Title: Biologically Active Pyridazines and Pyridazinone Derivatives: A Scaffold for the Highly Functionalized Compounds Source: ResearchGate URL
  • Title: Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK)
  • Title: Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)

Sources

5-(sec-Butoxy)-3-chloropyridazine safety and handling

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety, Handling, and Reactivity Profiling of 5-(sec-Butoxy)-3-chloropyridazine in Pharmaceutical Synthesis

Executive Summary & Mechanistic Overview

As a Senior Application Scientist in drug development, I frequently encounter halogenated heterocycles that serve as critical building blocks for Active Pharmaceutical Ingredients (APIs). Among these, 5-(sec-Butoxy)-3-chloropyridazine is a highly versatile intermediate. The pyridazine core is a privileged scaffold in medicinal chemistry, heavily utilized in the synthesis of kinase inhibitors and KATP channel modulators[1].

The synthetic utility of this compound stems from its distinct electronic profile. The two adjacent nitrogen atoms in the pyridazine ring exert a profound electron-withdrawing effect, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring[2]. This highly activates the C3-chlorine bond toward Nucleophilic Aromatic Substitution (SNAr) and cross-electrophile coupling (XEC) reactions[3]. The sec-butoxy group at the C5 position acts as a steric tuning element and provides lipophilicity, while mildly modulating the ring's electrophilicity via resonance. However, the very reactivity that makes this compound synthetically valuable also dictates its stringent safety and handling requirements.

Physicochemical Profiling

To establish a foundation for safe handling, we must first quantify the physical and hazard parameters of the compound. The data below summarizes the core physicochemical properties and Globally Harmonized System (GHS) classifications associated with this reactive intermediate.

PropertyValueMechanistic Implication
Chemical Name 5-(sec-Butoxy)-3-chloropyridazineTarget for SNAr and XEC methodologies.
CAS Registry Number 1346698-34-7[4][5]Unique identifier for regulatory tracking.
Molecular Formula C8H11ClN2O[4]Defines stoichiometric requirements.
Molecular Weight 186.64 g/mol [4]Used for precise In-Process Control (IPC) mass tracking.
GHS Hazard Statements H302, H315, H319, H335[6][7][8]Indicates acute oral toxicity and severe mucosal/tissue irritation.
Storage Temperature 2–8°C (Inert Atmosphere)Prevents ambient hydrolysis and HCl gas generation.

Toxicological Causality & Safety Framework

In chemical safety, we do not merely memorize hazard codes; we must understand their causality. The GHS classifications for 5-(sec-Butoxy)-3-chloropyridazine—specifically H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[6][7][8]—are direct macroscopic manifestations of its microscopic reactivity.

Because the C3 position is highly electrophilic, the compound does not discriminate between a synthetic nucleophile in a flask and a biological nucleophile in human tissue. If exposed to the skin, eyes, or respiratory tract, the compound undergoes an SNAr reaction with the thiol groups of cysteine residues or the primary amines of lysine residues in cellular proteins. This reaction proceeds via a dearomatized anionic Meisenheimer complex, ultimately resulting in the covalent modification of the protein and the release of hydrochloric acid (HCl)[2][9]. This localized acid generation and protein denaturation trigger acute inflammatory responses.

G A 5-(sec-Butoxy)-3-chloropyridazine (Electrophilic Core) B Biological Nucleophiles (e.g., Cysteine Thiols) A->B Unintended Exposure C Synthetic Nucleophiles (e.g., Amines/Alkoxides) A->C Controlled Reaction D Meisenheimer Complex (Anionic Intermediate) B->D SNAr Attack C->D SNAr Attack E Cellular Toxicity (Irritation/Sensitization) D->E Biological Matrix F Target API / Intermediate (Desired Product) D->F Synthetic Matrix

Mechanistic pathway of SNAr reactivity leading to either synthetic utility or cellular toxicity.

Advanced Handling, Storage, and Spill Mitigation

The Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) emphasize that managing reactive chemicals requires process-specific controls rather than generic protocols[10][11][12][13].

  • Atmospheric and Thermal Control: The compound must be stored under an inert atmosphere (Nitrogen or Argon) at 2–8°C. Exposure to ambient humidity can initiate slow hydrolysis of the C-Cl bond. This not only degrades the reagent but generates HCl gas, which can dangerously pressurize sealed storage containers and auto-catalyze further decomposition.

  • Personal Protective Equipment (PPE): Manipulations must be restricted to a certified chemical fume hood with a minimum face velocity of 100 fpm. Operators must wear double nitrile gloves (to prevent permeation of the lipophilic sec-butoxy moiety), chemical splash goggles, and a chemically resistant lab coat.

  • Spill Response: In the event of a spill, do not use water , as this accelerates HCl evolution. Instead, smother the spill with an inert, dry absorbent (e.g., vermiculite or dry sand). To chemically decontaminate the area, apply a dilute solution of a weak, sacrificial nucleophile (such as 5% sodium bicarbonate or dilute ethanolamine) to safely quench the residual electrophile before final mechanical cleanup.

Self-Validating Experimental Protocol: Controlled SNAr Coupling

To translate these safety principles into practice, I have designed a self-validating protocol for the SNAr coupling of 5-(sec-Butoxy)-3-chloropyridazine with a primary amine (e.g., benzylamine). A protocol is "self-validating" when it incorporates mandatory In-Process Controls (IPC) that prevent the operator from proceeding to hazardous workup steps until the dangerous starting material is confirmed to be fully consumed.

Step-by-Step Methodology:

  • Inert Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Nitrogen for 15 minutes. Causality: Eliminates ambient moisture that could act as a competing oxygen-nucleophile.

  • Reagent Charging: Dissolve 1.0 equivalent of 5-(sec-Butoxy)-3-chloropyridazine in an anhydrous polar aprotic solvent (e.g., DMF or NMP, 0.2 M concentration). Causality: Polar aprotic solvents stabilize the transition state of the anionic Meisenheimer complex, accelerating the desired reaction safely[2][9].

  • Base Addition: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic acid scavenger, neutralizing the HCl byproduct to prevent it from protonating the incoming amine nucleophile.

  • Controlled Nucleophile Addition: Chill the reaction vessel to 0–5°C using an ice bath. Add 1.1 equivalents of the amine nucleophile dropwise over 10 minutes. Causality: SNAr reactions with activated chloropyridazines are highly exothermic. Thermal control prevents runaway kinetics and potential solvent boiling[12].

  • IPC Verification (Critical Safety Gate): Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Extract a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. Do not proceed until the mass peak corresponding to the unreacted electrophile (m/z ~187 [M+H]+) is completely absent. If present, add an additional 0.1 eq of amine and stir for 1 hour.

  • Quenching & Workup: Once IPC confirms 100% conversion, quench the reaction by slowly pouring the mixture into vigorously stirred ice-cold water. The neutralized product will typically precipitate and can be isolated via vacuum filtration, completely free of the hazardous starting material.

G Step1 1. Inert Preparation Purge with N2/Ar Step2 2. Reagent Charging Dissolve in Anhydrous Solvent Step1->Step2 Step3 3. Nucleophile Addition Dropwise at 0-5°C Step2->Step3 Step4 4. IPC Verification LC-MS / TLC Analysis Step3->Step4 Step4->Step3 Incomplete Reaction Step5 5. Quenching Neutralize Active Species Step4->Step5 Electrophile Consumed Step6 6. Workup & Isolation Extraction & Purification Step5->Step6

Self-validating SNAr experimental workflow with integrated in-process controls (IPC).

Sources

5-(sec-Butoxy)-3-chloropyridazine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Potential of the Pyridazine Scaffold

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent electronic properties, including a π-deficient nature, and the capacity of the nitrogen atoms to engage in hydrogen bonding, have made it a cornerstone in the design of a multitude of bioactive molecules.[3] Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[4] The strategic functionalization of the pyridazine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.

This technical guide focuses on 5-(sec-Butoxy)-3-chloropyridazine, a derivative with significant potential for further elaboration in drug discovery programs. The presence of a chloro substituent provides a handle for cross-coupling reactions, while the sec-butoxy group can influence the molecule's lipophilicity and metabolic stability. This document will provide a comprehensive overview of the proposed synthesis, predicted physicochemical properties, and potential applications of this versatile building block.

Proposed Synthesis of 5-(sec-Butoxy)-3-chloropyridazine

The synthesis of 5-(sec-Butoxy)-3-chloropyridazine can be achieved through a nucleophilic aromatic substitution (SNAr) reaction on a commercially available starting material, 3,5-dichloropyridazine.[5][6] The electron-deficient pyridazine ring, further activated by two electron-withdrawing chlorine atoms, is susceptible to attack by nucleophiles.[5]

Reaction Scheme

cluster_0 Proposed Synthesis of 5-(sec-Butoxy)-3-chloropyridazine 3_5_dichloropyridazine 3,5-Dichloropyridazine product 5-(sec-Butoxy)-3-chloropyridazine 3_5_dichloropyridazine->product Anhydrous THF, reflux sodium_sec_butoxide Sodium sec-butoxide sodium_sec_butoxide->product isomer 3-(sec-Butoxy)-5-chloropyridazine (potential isomer) product->isomer Regioselectivity Challenge

Caption: Proposed synthetic route for 5-(sec-Butoxy)-3-chloropyridazine via SNAr.

Experimental Protocol

Materials:

  • 3,5-Dichloropyridazine (CAS: 1837-55-4)

  • sec-Butanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium sec-butoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous THF followed by sodium hydride (1.1 equivalents) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath. Slowly add sec-butanol (1.05 equivalents) dropwise. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases, indicating the formation of sodium sec-butoxide.

  • Nucleophilic Aromatic Substitution: To the freshly prepared solution of sodium sec-butoxide, add a solution of 3,5-dichloropyridazine (1.0 equivalent) in anhydrous THF dropwise at room temperature.[5]

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product, which may contain a mixture of regioisomers, can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices and Potential Challenges
  • Anhydrous Conditions: The use of anhydrous THF and a nitrogen atmosphere is crucial to prevent the quenching of the highly reactive sodium hydride and the resulting sodium sec-butoxide by moisture.

  • In situ aeneration of Alkoxide: Preparing the sodium sec-butoxide in situ ensures its freshness and reactivity.

  • Regioselectivity: The two chlorine atoms in 3,5-dichloropyridazine are not chemically equivalent.[5] Nucleophilic attack can theoretically occur at either the C3 or C5 position. While mono-substitution is generally favored over di-substitution by controlling the stoichiometry of the nucleophile, the formation of a mixture of 5-(sec-Butoxy)-3-chloropyridazine and 3-(sec-Butoxy)-5-chloropyridazine is a possibility.[5] The regiochemical outcome can be influenced by steric and electronic factors, and careful chromatographic separation is likely necessary to isolate the desired isomer.

Physicochemical and Spectroscopic Profile (Predicted)

As this is a proposed molecule, experimental data is not available. The following properties are predicted based on its structure and data from analogous compounds.

Table 1: Predicted Physicochemical and Spectroscopic Data for 5-(sec-Butoxy)-3-chloropyridazine

PropertyPredicted Value
Molecular Formula C₈H₁₁ClN₂O
Molecular Weight 186.64 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~8.5 (s, 1H, pyridazine H), ~7.0 (s, 1H, pyridazine H), ~4.8 (m, 1H, -OCH-), ~1.8 (m, 2H, -CH₂-), ~1.4 (d, 3H, -CH₃), ~1.0 (t, 3H, -CH₃)
¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~160 (C-O), ~150 (C-Cl), ~145 (pyridazine CH), ~120 (pyridazine CH), ~80 (-OCH-), ~30 (-CH₂-), ~20 (-CH₃), ~10 (-CH₃)
IR (KBr, cm⁻¹) ~3100-3000 (C-H aromatic), ~2980-2850 (C-H aliphatic), ~1600-1550 (C=N, C=C aromatic), ~1250 (C-O ether), ~800 (C-Cl)
Mass Spectrometry (EI) m/z (%): 186/188 ([M]⁺, isotopic pattern for 1 Cl), fragments corresponding to loss of the sec-butoxy group and other characteristic fragmentations.

Note: These are predicted values and may differ from experimental results. The exact chemical shifts in NMR will depend on the final isolated regioisomer.[7][8]

Reactivity and Potential for Further Functionalization

The chloro-substituent at the 3-position of 5-(sec-Butoxy)-3-chloropyridazine serves as a versatile handle for introducing further molecular diversity through various cross-coupling reactions.

cluster_1 Potential Functionalization of 5-(sec-Butoxy)-3-chloropyridazine start 5-(sec-Butoxy)-3-chloropyridazine suzuki Suzuki Coupling (Ar-B(OH)₂) start->suzuki buchwald Buchwald-Hartwig Amination (R₂NH) start->buchwald sonogashira Sonogashira Coupling (R-C≡CH) start->sonogashira cyanation Cyanation (Zn(CN)₂) start->cyanation suzuki_prod Aryl/Heteroaryl Derivative suzuki->suzuki_prod buchwald_prod Amino Derivative buchwald->buchwald_prod sonogashira_prod Alkynyl Derivative sonogashira->sonogashira_prod cyanation_prod Nitrile Derivative cyanation->cyanation_prod

Sources

An In-depth Technical Guide to the Discovery and History of Pyridazine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry and agrochemical research. This guide provides a comprehensive exploration of the discovery and historical development of pyridazine compounds. We will delve into the initial serendipitous synthesis by Emil Fischer, the subsequent preparation of the parent heterocycle, and the evolution of synthetic methodologies that have enabled the widespread investigation of this unique scaffold. Furthermore, this document will trace the journey of pyridazines from academic curiosities to their current status as "privileged structures" in drug discovery, highlighting key milestones and the scientific rationale behind their application in treating a myriad of diseases.

Table of Contents
  • Introduction to the Pyridazine Core

  • The Dawn of Pyridazine Chemistry: A Serendipitous Discovery

  • The Landmark Synthesis of the Parent Heterocycle

  • Pillars of Pyridazine Synthesis: Methodologies and Mechanisms

  • From Curiosity to Clinic: The Rise of Pyridazines in Medicinal Chemistry

  • References

Introduction to the Pyridazine Core

Pyridazine (C₄H₄N₂) is an aromatic heterocyclic organic compound featuring a six-membered ring with two adjacent nitrogen atoms.[1] It is isomeric with pyrimidine and pyrazine.[1] The presence and arrangement of these nitrogen atoms imbue the pyridazine ring with a unique set of physicochemical properties that distinguish it from other diazines and make it a valuable scaffold in medicinal chemistry. These properties include a high dipole moment, weak basicity, and the capacity for robust dual hydrogen-bonding, which are critical for molecular recognition and drug-target interactions.[2]

Despite their utility, pyridazines are rare in nature, a fact that has been attributed to the scarcity of naturally occurring hydrazines, which are common building blocks for their synthesis.[1][3] The first naturally occurring pyridazine, pyridazomycin, a fungicide produced by Streptomyces violaceoniger, was not discovered until 1971.[3] This rarity in the natural world meant that the exploration of pyridazine chemistry was entirely dependent on the ingenuity of synthetic chemists.

Caption: General structure of the pyridazine ring.

The Dawn of Pyridazine Chemistry: A Serendipitous Discovery

The history of pyridazine chemistry begins with one of the giants of organic chemistry, Emil Fischer . In 1886, during his seminal investigations into the synthesis of indoles, a reaction now famously known as the Fischer indole synthesis, he inadvertently prepared the first pyridazine derivative.[1] This pioneering work involved the condensation of phenylhydrazine with levulinic acid.[1] While the primary focus of his research was on the formation of indoles, this serendipitous discovery laid the groundwork for a new class of heterocyclic compounds.[4]

Fischer's work on hydrazines, for which he would later win the Nobel Prize in Chemistry in 1902, was instrumental in this discovery.[5][6] His deep understanding of the reactivity of phenylhydrazine with carbonyl compounds was the key to this first synthesis.[7]

fischer_synthesis phenylhydrazine Phenylhydrazine intermediate Hydrazone Intermediate phenylhydrazine->intermediate levulinic_acid Levulinic Acid levulinic_acid->intermediate pyridazine_derivative First Pyridazine Derivative (1-phenyl-6-methyl-3-pyridazinone) intermediate->pyridazine_derivative Acid-catalyzed cyclization caption Emil Fischer's first synthesis of a pyridazine derivative (1886).

Caption: Emil Fischer's first synthesis of a pyridazine derivative (1886).

The Landmark Synthesis of the Parent Heterocycle

While Fischer's work introduced the first substituted pyridazine, the parent heterocycle, pyridazine itself, remained elusive for another nine years. It was Taüber in 1895 who successfully synthesized the unsubstituted pyridazine ring for the first time.[3] His approach involved the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation.[1] This multi-step synthesis, though not high-yielding, was a landmark achievement that provided access to the fundamental pyridazine core and opened the door for systematic studies of its properties and reactivity.

Pillars of Pyridazine Synthesis: Methodologies and Mechanisms

The early syntheses of pyridazines were often complex and low-yielding. However, as the interest in this heterocyclic system grew, more efficient and versatile synthetic methods were developed. The most common and enduring approach for the synthesis of the pyridazine ring is the condensation of a 1,4-dicarbonyl compound with hydrazine.[1][8] This method, a variation of the Paal-Knorr synthesis, remains a cornerstone of pyridazine chemistry due to its simplicity and the ready availability of the starting materials.

The Classical Condensation of 1,4-Dicarbonyls with Hydrazine

This method involves the reaction of a 1,4-diketone, a 4-ketoacid, or a related species with hydrazine or a hydrazine derivative. The reaction proceeds through the formation of a dihydropyridazine intermediate, which then undergoes oxidation to the aromatic pyridazine.

paal_knorr_pyridazine diketone 1,4-Dicarbonyl Compound hydrazone Monohydrazone diketone->hydrazone hydrazine Hydrazine hydrazine->hydrazone dihydropyridazine Dihydropyridazine Intermediate hydrazone->dihydropyridazine Intramolecular cyclization pyridazine Pyridazine dihydropyridazine->pyridazine Oxidation caption General mechanism of pyridazine synthesis from 1,4-dicarbonyl compounds.

Caption: General mechanism of pyridazine synthesis from 1,4-dicarbonyl compounds.

Experimental Protocol: Synthesis of 3,6-Dimethylpyridazine from 2,5-Hexanedione

Objective: To synthesize 3,6-dimethylpyridazine via the condensation of 2,5-hexanedione with hydrazine hydrate.

Materials:

  • 2,5-Hexanedione

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (glacial)

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-hexanedione (1 equivalent) in ethanol.

  • Add a solution of hydrazine hydrate (1.1 equivalents) in ethanol dropwise to the stirred solution of the diketone.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude 3,6-dimethylpyridazine.

  • Purify the product by column chromatography or recrystallization.

Evolution of Synthetic Strategies

Over the past few decades, significant advancements have been made in the synthesis of pyridazine and its derivatives.[9] Modern synthetic strategies focus on improving efficiency, regioselectivity, and the ability to introduce diverse functional groups. These include:

  • Inverse-electron-demand Diels-Alder reactions: This powerful method utilizes electron-deficient 1,2,4,5-tetrazines as dienes, which react with electron-rich dienophiles to form dihydropyridazines that subsequently aromatize.[8]

  • Metal-catalyzed cross-coupling reactions: Palladium- and copper-catalyzed reactions have enabled the functionalization of pre-formed pyridazine rings, allowing for the synthesis of complex derivatives that were previously inaccessible.

  • Multi-component reactions: These reactions allow for the construction of the pyridazine ring in a single step from three or more starting materials, offering high atom economy and efficiency.

From Curiosity to Clinic: The Rise of Pyridazines in Medicinal Chemistry

The unique electronic properties of the pyridazine ring have made it a "privileged structure" in medicinal chemistry. The adjacent nitrogen atoms can act as hydrogen bond acceptors and influence the overall polarity and solubility of a molecule, which are critical parameters in drug design.

Timeline of Key Discoveries and Applications

pyridazine_timeline y1886 1886: First Pyridazine Synthesis (Emil Fischer) y1895 1895: Synthesis of Parent Pyridazine (Taüber) y1886->y1895 y1960s 1960s: Emergence of Pyridazines in Agrochemicals y1895->y1960s y1970s 1970s: Minaprine (Antidepressant) First Pyridazine-based Drug y1960s->y1970s y1980s_present 1980s - Present: Explosion of Pyridazine Derivatives in Drug Discovery y1970s->y1980s_present

Caption: A timeline of key milestones in the history of pyridazine compounds.

Structure-Activity Relationship (SAR) Insights

The development of pyridazine-based drugs has been driven by a deep understanding of their structure-activity relationships. Key insights include:

  • Modulation of Physicochemical Properties: The pyridazine core is often used to replace a phenyl ring to reduce lipophilicity and improve aqueous solubility, which can enhance the pharmacokinetic profile of a drug candidate.[2]

  • Hydrogen Bonding: The two adjacent nitrogen atoms can act as a "hydrogen bond clamp," interacting with specific residues in a protein's active site to increase binding affinity and selectivity.[2]

  • Scaffold for Diverse Functionalities: The pyridazine ring can be readily functionalized at multiple positions, allowing for the fine-tuning of a molecule's properties to optimize its biological activity and safety profile.

Notable Pyridazine-Containing Drugs

The versatility of the pyridazine scaffold is evident in the wide range of therapeutic areas where it has found application. Some notable examples include:

DrugTherapeutic AreaMechanism of Action
Minaprine AntidepressantSerotonin and dopamine agonist
Hydralazine AntihypertensiveVasodilator
Cefozopran AntibioticCephalosporin
Ponatinib AnticancerTyrosine kinase inhibitor
Risdiplam Spinal Muscular AtrophySMN2 splicing modifier

Conclusion: The Enduring Legacy and Future of Pyridazine Chemistry

From its serendipitous discovery in the late 19th century, the pyridazine ring has traversed a remarkable journey from a chemical curiosity to a cornerstone of modern drug discovery and development. The pioneering work of Emil Fischer and the subsequent development of robust synthetic methodologies have unlocked the vast potential of this unique heterocyclic scaffold. The inherent physicochemical properties of the pyridazine core have proven to be highly advantageous in the design of novel therapeutics with improved efficacy and safety profiles. As our understanding of disease biology continues to expand, the versatile and tunable nature of the pyridazine ring ensures that it will remain a vital tool in the arsenal of medicinal chemists for years to come. The ongoing innovation in synthetic chemistry will undoubtedly lead to the discovery of novel pyridazine derivatives with unprecedented biological activities, further solidifying the enduring legacy of this remarkable heterocycle.

References

  • Pyridazine - Wikipedia. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. [Link]

  • Synthesis and specification of pyridazine derivatives. - ResearchGate. [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives - Lirias. [Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing - Knowledge UChicago. [Link]

  • The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. … - ResearchGate. [Link]

  • Design, Synthesis, and Structure−Activity Relationships of a Series of 3-[2-(1-Benzylpiperidin-4-yl)ethylamino]pyridazine Derivatives as Acetylcholinesterase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • (PDF) Pyridazine and condensed pyridazine synthesis - ResearchGate. [Link]

  • Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. [Link]

  • Chapter 1 Recent Developments in Pyridazine and Condensed Pyridazine Synthesis. [Link]

  • Hermann Emil Fischer – The most outstanding chemist in history - Comptes Rendus de l'Académie des Sciences. [Link]

  • Synthesis of pyridazines - Organic Chemistry Portal. [Link]

  • Pyridazine Derivatives. [Link]

  • Emil Fischer - MSU Chemistry. [Link]

  • Pyridazine. [Link]

  • Emil Fischer | Science History Institute. [Link]

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  • Fischer indole synthesis - Wikipedia. [Link]

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Comprehensive Technical Guide: 5-(sec-Butoxy)-3-chloropyridazine as a Privileged Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic replacement of lipophilic phenyl rings with heteroaromatic bioisosteres is a fundamental tactic for optimizing pharmacokinetic properties. Among these, the pyridazine scaffold has emerged as a highly versatile pharmacophore[1]. 5-(sec-Butoxy)-3-chloropyridazine (CAS: 1346698-34-7) represents a highly specialized, advanced intermediate. By combining the electron-deficient nature of the 1,2-diazine core with a highly reactive C3-halogen and a sterically tunable C5-alkoxy group, this molecule serves as a critical junction for divergent synthetic pathways in the development of novel therapeutics and agrochemicals.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic descriptive chemistry. Here, we will dissect the electronic causality governing this molecule's reactivity, profile its physicochemical advantages, and provide self-validating, field-proven protocols for its functionalization.

Physicochemical Profiling & Structural Rationale

The architectural design of 5-(sec-Butoxy)-3-chloropyridazine is highly deliberate. Each functional group plays a distinct role in both the intermediate's reactivity and the final drug candidate's pharmacokinetic profile.

  • The Pyridazine Core: The adjacent nitrogen atoms (1,2-diazine) create a strong dipole moment and act as potent hydrogen-bond acceptors. Incorporating a pyridazine ring into a drug candidate typically lowers the partition coefficient (logP) by up to two units compared to a phenyl analog, drastically improving aqueous solubility and metabolic stability[2].

  • The 3-Chloro Substituent: The C3 position of the pyridazine ring is highly electron-deficient due to the inductive and resonance effects of the adjacent nitrogen atoms. This makes the C3-Cl bond exceptionally primed for both Nucleophilic Aromatic Substitution (SNAr) and[3].

  • The 5-(sec-Butoxy) Substituent: The sec-butoxy group serves a dual purpose. Electronically, it acts as an electron-donating group (EDG) via oxygen lone-pair resonance, which slightly dampens the overall electrophilicity of the ring, preventing unwanted side reactions or degradation. Sterically, the branched sec-butyl chain introduces a defined lipophilic pocket, which can be critical for binding affinity in hydrophobic target sites (e.g., kinase hinge regions).

Table 1: Quantitative Physicochemical Data Summary
PropertyValue / DescriptorMechanistic Implication
Chemical Formula C8H11ClN2ODefines molecular weight and elemental composition.
Molecular Weight 186.64 g/mol Low MW building block, ideal for Fragment-Based Drug Discovery (FBDD).
Topological Polar Surface Area (TPSA) ~35.0 ŲExcellent membrane permeability; suitable for CNS-targeted library design.
Hydrogen Bond Acceptors 3 (N, N, O)High potential for interacting with target protein kinase hinge regions.
Hydrogen Bond Donors 0Prevents self-aggregation in solution.

Mechanistic Reactivity & Synthetic Pathways

The synthetic utility of 5-(sec-Butoxy)-3-chloropyridazine lies in the orthogonal reactivity of its C3 position. The presence of the 5-sec-butoxy group directs incoming nucleophiles or metal catalysts exclusively to the C3-Cl bond, ensuring high regioselectivity.

G Core 5-(sec-Butoxy)-3-chloropyridazine SNAr SNAr Reaction (Nucleophilic Amines) Core->SNAr Base, Heat Suzuki Suzuki-Miyaura (Boronic Acids) Core->Suzuki Pd cat., Base Buchwald Buchwald-Hartwig (Arylamines) Core->Buchwald Pd cat., Ligand Prod1 3-Amino-5-(sec-butoxy)pyridazine SNAr->Prod1 Prod2 3-Aryl-5-(sec-butoxy)pyridazine Suzuki->Prod2 Prod3 3-(N-Aryl)-5-(sec-butoxy)pyridazine Buchwald->Prod3

Divergent synthetic pathways of 5-(sec-Butoxy)-3-chloropyridazine.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) and in-process controls (IPC) to verify success before proceeding.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C3

Objective: To synthesize 3-aryl-5-(sec-butoxy)pyridazine derivatives via C-C bond formation.

Causality & Reagent Selection:

  • Catalyst: Pd(dppf)Cl₂ is selected over Pd(PPh₃)₄. The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step—a common bottleneck when coupling electron-deficient heteroaryl chlorides.

  • Base: K₂CO₃ (aqueous) is used to activate the boronic acid via the formation of a highly nucleophilic boronate complex, facilitating transmetalation.

  • Solvent: 1,4-Dioxane/Water (4:1) provides optimal solubility for both the organic substrate and the inorganic base.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, charge 5-(sec-Butoxy)-3-chloropyridazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Degassing (Critical Step): Add the 1,4-Dioxane/Water (4:1) solvent mixture. Degas the suspension by sparging with ultra-pure Argon for 15 minutes. Rationale: Oxygen acts as a poison to the Pd(0) active species, leading to homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 90°C in a pre-heated oil bath for 4–6 hours.

  • In-Process Validation: At 4 hours, sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. Validation: The disappearance of the starting material mass (m/z 187 [M+H]+) and the appearance of the product mass confirms successful transmetalation and reductive elimination.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Nucleophilic Aromatic Substitution (SNAr) with Aliphatic Amines

Objective: To introduce an amine functionality at the C3 position, a common motif in[4].

Causality & Reagent Selection:

  • Solvent: n-Butanol is chosen for its high boiling point (117°C) and polar protic nature, which stabilizes the Meisenheimer complex intermediate formed during SNAr.

  • Base: N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the reaction equilibrium forward without competing with the primary amine nucleophile.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-(sec-Butoxy)-3-chloropyridazine (1.0 equiv) in n-butanol (0.2 M concentration).

  • Reagent Addition: Add the aliphatic amine (e.g., morpholine or piperidine) (1.5 equiv) followed by DIPEA (2.0 equiv).

  • Reaction: Affix a reflux condenser and heat the mixture to 110°C for 12 hours. Rationale: The electron-donating sec-butoxy group at C5 slightly deactivates the ring compared to an unsubstituted 3-chloropyridazine, necessitating elevated thermal energy to overcome the activation barrier of the SNAr transition state.

  • In-Process Validation: Monitor via TLC (Dichloromethane/Methanol 95:5). Validation: The starting material spot (UV active, higher Rf) should be completely consumed, replaced by a lower Rf product spot (ninhydrin or iodine active).

  • Workup: Remove the n-butanol in vacuo. Redissolve the crude residue in dichloromethane, wash with saturated NaHCO₃ to remove amine hydrochlorides, dry, and concentrate.

Conclusion

5-(sec-Butoxy)-3-chloropyridazine is a highly privileged, bifunctional building block. Its precise substitution pattern allows medicinal chemists to exploit the inherent reactivity of the pyridazine core while utilizing the sec-butoxy group to fine-tune lipophilicity and steric interactions. By strictly adhering to the mechanistic principles of palladium catalysis and SNAr, researchers can rapidly generate diverse libraries of bioactive compounds from this single precursor.

References

  • Pyridazines in Drug Discovery Source: Taylor & Francis (Drug Discovery with Privileged Building Blocks)[Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: National Center for Biotechnology Information (PMC)[Link]

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5-(sec-Butoxy)-3-chloropyridazine: Physicochemical Profiling and Synthetic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the strategic selection of heterocyclic building blocks is critical for navigating the complex multidimensional optimization of pharmacokinetics, target affinity, and metabolic stability. 5-(sec-Butoxy)-3-chloropyridazine has emerged as a highly versatile intermediate[1]. By combining the favorable physicochemical properties of the pyridazine core with the orthogonal reactivity of a C3-chlorine handle and the unique steric profile of a sec-butoxy substituent, this molecule serves as a foundational scaffold for the divergent synthesis of novel therapeutics.

This technical whitepaper provides an in-depth analysis of the molecular properties, structural significance, and validated synthetic protocols associated with 5-(sec-Butoxy)-3-chloropyridazine, tailored for drug development professionals.

Physicochemical Properties & Structural Identity

Accurate physicochemical profiling is the first step in assessing a building block's suitability for library synthesis and lead optimization. The molecular weight and formula of 5-(sec-Butoxy)-3-chloropyridazine dictate its trajectory in structure-activity relationship (SAR) studies[2].

Below is a consolidated summary of the compound's quantitative data:

PropertyValueStructural Implication
Chemical Name 5-(sec-Butoxy)-3-chloropyridazineStandard IUPAC nomenclature.
CAS Registry Number 1346698-34-7Primary identifier for commercial sourcing[3].
Molecular Formula C8H11ClN2ODefines the atomic composition[2].
Molecular Weight 186.64 g/mol Low molecular weight ensures the final drug candidate remains within Lipinski's Rule of 5 parameters[2].
Exact Mass 186.0560 g/mol Critical for high-resolution mass spectrometry (HRMS) validation during library synthesis.
Hydrogen Bond Donors 0Enhances passive membrane permeability.
Hydrogen Bond Acceptors 3 (2 N, 1 O)Facilitates interactions with kinase hinge regions or other target binding sites.
Rotatable Bonds 3Restricts excessive conformational entropy compared to longer linear alkoxy chains.

Structural and Mechanistic Significance in Medicinal Chemistry

The architectural design of 5-(sec-Butoxy)-3-chloropyridazine is not arbitrary; each moiety serves a distinct mechanistic purpose in drug discovery.

The Pyridazine Core: Bioisosteric Solubility Enhancement

The pyridazine ring (a 1,2-diazine) is frequently utilized as a bioisostere for phenyl or pyridine rings. The presence of two adjacent nitrogen atoms significantly alters the electron distribution, resulting in a high dipole moment. From a pharmacokinetic standpoint, replacing a highly lipophilic phenyl ring with a pyridazine core can decrease the LogP of a drug candidate by up to two units, drastically improving aqueous solubility without sacrificing target binding[4]. Furthermore, the lone pairs on the nitrogen atoms act as potent hydrogen bond acceptors, frequently utilized to anchor inhibitors to the hinge region of kinases[5].

The C3-Chlorine Handle: Orthogonal Reactivity

The chlorine atom at the 3-position of the pyridazine ring is highly activated toward nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions[5][6]. Because the pyridazine ring is electron-deficient, the C3-Cl bond acts as an ideal electrophilic handle, allowing chemists to rapidly append diverse aryl, heteroaryl, or amine substituents to explore the chemical space of the solvent-exposed domain of a target protein.

The 5-(sec-Butoxy) Substituent: Steric and Lipophilic Tuning

The sec-butoxy group (-OCH(CH3)CH2CH3) provides a unique advantage over its linear counterpart (n-butoxy). The branching at the alpha-carbon introduces localized steric bulk. In medicinal chemistry, this steric encumbrance serves two purposes:

  • Metabolic Stability: It sterically shields the ether oxygen, reducing the rate of cytochrome P450-mediated O-dealkylation.

  • Target Selectivity: The branched aliphatic chain can perfectly occupy specific hydrophobic pockets in target proteins. For example, in the development of cyclin-dependent kinase (CDK) inhibitors, the incorporation of sec-butoxy or sec-butyl groups has been shown to confer significantly greater potency and selectivity compared to linear or cyclic aliphatic substituents[7].

G A 5-(sec-Butoxy)-3-chloropyridazine B C3-Chlorine Handle A->B C 5-sec-Butoxy Group A->C D Suzuki-Miyaura Cross-Coupling B->D E SNAr Reactions B->E F Steric Bulk & Lipophilicity C->F

Caption: Divergent synthetic utility and structural logic of 5-(sec-Butoxy)-3-chloropyridazine.

Experimental Methodology: Self-Validating Synthetic Protocols

To effectively utilize 5-(sec-Butoxy)-3-chloropyridazine in a drug discovery campaign, robust and reproducible synthetic protocols are required. The following methodology details a Palladium-catalyzed Suzuki-Miyaura cross-coupling, designed as a self-validating system.

Protocol: Palladium-Catalyzed Suzuki-Miyaura Arylation at the C3 Position

Objective: To functionalize the C3 position with an arylboronic acid, generating a biaryl pharmacophore while preserving the sec-butoxy group.

Step 1: Reagent Preparation & Stoichiometry

  • Charge a flame-dried Schlenk flask with 5-(sec-Butoxy)-3-chloropyridazine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Potassium Carbonate (K2CO3, 2.0 equiv).

  • Causality: K2CO3 is selected as a mild, inorganic base. It is strong enough to facilitate the transmetalation step by forming the reactive boronate complex, but mild enough to prevent the nucleophilic cleavage of the sec-butoxy ether linkage.

Step 2: Solvent System & Degassing

  • Add a mixture of 1,4-Dioxane and H2O (4:1 v/v) to the flask. Sparge the solution with Nitrogen (N2) for 15 minutes.

  • Causality: Dioxane effectively solubilizes the organic building blocks. The 20% water content is strictly necessary to dissolve the K2CO3, allowing for base dissociation and efficient reaction kinetics. Degassing is critical to prevent the oxidative degradation of the Pd(0) active catalyst species.

Step 3: Catalyst Introduction

  • Add Pd(dppf)Cl2 (0.05 equiv) to the reaction mixture under a positive stream of N2.

  • Causality: The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand provides a large bite angle. This specific geometry accelerates the reductive elimination step of the catalytic cycle, which is often the rate-limiting step when dealing with electron-deficient heteroaryl chlorides like pyridazines.

Step 4: Reaction Execution

  • Seal the flask and heat the mixture to 90°C in a pre-heated oil bath for 8–12 hours.

Step 5: In-Process Control (IPC) & Self-Validation

  • Validation Step: Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

  • Success Criteria: The reaction is deemed complete upon the total disappearance of the parent mass peak (m/z 187.0 [M+H]+ for the 35Cl isotope) and the emergence of the corresponding product mass. If the starting material persists, an additional 0.02 equiv of catalyst is added.

Step 6: Workup and Purification

  • Cool the mixture to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine (3x). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient).

  • Analytical Validation: Confirm the structural identity of the product via 1H NMR. The successful coupling is validated by the disappearance of the C3-Cl signature and the integration of new aromatic protons corresponding to the appended aryl group.

G N1 Pyridazine Core N2 Hydrogen Bond Acceptor (Kinase Hinge Region) N1->N2 N3 sec-Butoxy Group N1->N3 N5 C3-Substitution N1->N5 N4 Hydrophobic Pocket Binding N3->N4 N6 Solvent Exposed Domain Interaction N5->N6

Caption: Pharmacophore mapping of pyridazine derivatives in target protein binding.

Conclusion

5-(sec-Butoxy)-3-chloropyridazine (C8H11ClN2O, MW: 186.64 g/mol ) is a highly optimized building block that sits at the intersection of structural versatility and favorable pharmacokinetics. By leveraging its C3-chlorine handle for rapid library generation and utilizing the sec-butoxy group for precise hydrophobic pocket targeting, medicinal chemists can accelerate the discovery of highly potent and soluble therapeutic agents.

References

  • Hairui Chemical: 5-(sec-Butoxy)-3-chloropyridazine_1346698-34-7. Retrieved from [Link]

  • Ludwig-Maximilians-Universität München (LMU): Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks. Retrieved from [Link]

  • MDPI: Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Retrieved from [Link]

  • Journal of Medicinal Chemistry (ACS Publications): Discovery of Novel Pyridazine-Tethered Sulfonamides as Carbonic Anhydrase II Inhibitors for the Management of Glaucoma. Retrieved from [Link]

  • Organic & Biomolecular Chemistry: Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. Retrieved from [Link]

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Methodological & Application

Synthesis of 5-(sec-Butoxy)-3-chloropyridazine: A Detailed Experimental Protocol and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 5-(sec-Butoxy)-3-chloropyridazine, a valuable heterocyclic building block in medicinal chemistry and materials science. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of heterocyclic chemistry. This guide details the step-by-step experimental procedure, explains the chemical principles governing the reaction, outlines critical safety protocols, and provides a framework for the characterization of the final product. The presented methodology is designed to be robust and reproducible for researchers in drug development and organic synthesis.

Introduction and Scientific Context

Pyridazine derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The π-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, allowing for the strategic introduction of various functional groups.[2] The title compound, 5-(sec-Butoxy)-3-chloropyridazine, incorporates a chloro-substituent, which can serve as a handle for further functionalization (e.g., through cross-coupling reactions), and a sec-butoxy group, which can enhance lipophilicity and modulate pharmacological properties.

The protocol described herein employs the regioselective substitution of a chlorine atom on the 3,5-dichloropyridazine scaffold with a sec-butoxide nucleophile. Understanding the principles of nucleophilic aromatic substitution on such electron-deficient systems is crucial for predicting reactivity and optimizing reaction conditions.[3]

Reaction Scheme

The synthesis proceeds via a single-step nucleophilic aromatic substitution (SNAr) reaction. Sodium sec-butoxide, prepared in situ from sec-butanol and sodium hydride, displaces one of the chlorine atoms on the 3,5-dichloropyridazine ring.

Figure 1. Synthesis of 5-(sec-Butoxy)-3-chloropyridazine from 3,5-dichloropyridazine.

Detailed Experimental Protocol

This protocol is based on established methodologies for the alkoxylation of dichloropyridazines.[4]

Materials and Equipment
Reagent/MaterialGradeSupplier Example
3,5-Dichloropyridazine≥97%Sigma-Aldrich
Sodium Hydride (NaH)60% dispersion in oilAcros Organics
sec-Butanol (butan-2-ol)Anhydrous, ≥99.5%Sigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Acros Organics
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Saturated aq. NH₄Cl Solution--
Brine (Saturated aq. NaCl)--
Anhydrous Magnesium Sulfate (MgSO₄)≥97%-
Silica Gel230-400 mesh-

Equipment: Three-neck round-bottom flask, condenser, nitrogen/argon inlet, magnetic stirrer, heating mantle, dropping funnel, ice bath, rotary evaporator, and standard glassware for work-up and chromatography.

Step-by-Step Procedure
  • Inert Atmosphere Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum. Purge the system with dry nitrogen or argon for 10-15 minutes.[5]

  • Preparation of Sodium sec-butoxide:

    • To the flask, add sodium hydride (0.44 g of 60% dispersion, 11.0 mmol, 1.1 equiv.).

    • Carefully wash the NaH dispersion with anhydrous hexanes (2 x 10 mL) to remove the mineral oil. Decant the hexanes via cannula.

    • Add 50 mL of anhydrous THF to the flask.

    • Cool the suspension to 0 °C using an ice bath.

    • In a separate dry flask, prepare a solution of sec-butanol (1.02 mL, 11.0 mmol, 1.1 equiv.) in 10 mL of anhydrous THF.

    • Slowly add the sec-butanol solution to the stirred NaH suspension via syringe over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation and venting through a bubbler.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Nucleophilic Substitution Reaction:

    • Dissolve 3,5-dichloropyridazine (1.49 g, 10.0 mmol, 1.0 equiv.) in 20 mL of anhydrous THF.

    • Add the 3,5-dichloropyridazine solution to the sodium sec-butoxide mixture at room temperature.

    • Heat the reaction mixture to reflux (approx. 66 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system. The starting material should be consumed, and a new, higher Rf spot corresponding to the product should appear.[4]

  • Work-up and Extraction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • CAUTION: Carefully and slowly quench the reaction by adding 20 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to destroy any unreacted sodium hydride.

    • Transfer the mixture to a separatory funnel and add 100 mL of ethyl acetate (EtOAc).

    • Separate the organic layer. Extract the aqueous layer with EtOAc (2 x 50 mL).

    • Combine the organic layers and wash with water (50 mL) followed by brine (50 mL).[6]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the resulting crude oil/solid by flash column chromatography on silica gel.

    • Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 95:5 hexanes:EtOAc) to isolate the desired product.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 5-(sec-Butoxy)-3-chloropyridazine as a solid or oil.

Product Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the presence of the sec-butyl group and the protons on the pyridazine ring.[7]

  • Mass Spectrometry (MS): To verify the molecular weight of the product (C₈H₁₁ClN₂O, MW: 186.64 g/mol ).[8]

  • Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.[7]

Scientific Rationale and Causality

  • Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the reactive alkoxide. Anhydrous THF is used as it is an aprotic polar solvent that effectively solvates the sodium cation without interfering with the nucleophile, and it is stable under the reaction conditions.

  • Reaction Mechanism (SNAr): The pyridazine ring is electron-deficient due to the electronegativity of the two adjacent nitrogen atoms. This deficiency facilitates the attack of the sec-butoxide nucleophile on the carbon-chlorine bond. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex, which is stabilized by the ring system. The subsequent loss of the chloride leaving group restores the aromaticity of the ring.[3]

  • Regioselectivity: The substitution occurs preferentially at the C5 position over the C3 position. While both positions are activated, the precise regioselectivity in substituted pyridazines can be influenced by a combination of electronic and steric factors. In many cases, the position para to a ring nitrogen (C5 in this numbering system relative to N2) is highly activated for nucleophilic attack.

  • Work-up Procedure: Quenching with saturated NH₄Cl provides a proton source to neutralize any remaining base and is generally safer than quenching with pure water for larger-scale reactions involving residual active metals or hydrides. The subsequent aqueous washes remove inorganic salts and water-soluble impurities.

Safety and Hazard Management

All operations should be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[9]

  • 3,5-Dichloropyridazine: Harmful if swallowed and causes skin and serious eye irritation.[9][10]

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle exclusively under an inert atmosphere.[11]

  • sec-Butanol: Flammable liquid and irritant.

  • Tetrahydrofuran (THF): Highly flammable liquid. Can form explosive peroxides upon storage. Use from a freshly opened bottle or from a solvent purification system.

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with local, state, and federal regulations.[5]

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow cluster_prep Step 1: Nucleophile Preparation cluster_reaction Step 2: S_NAr Reaction cluster_workup Step 3: Work-up & Purification A Dry 3-Neck Flask under N2 B Add NaH (60% disp.) A->B C Wash NaH with Hexanes B->C D Add Anhydrous THF C->D E Cool to 0 °C D->E F Slowly Add sec-Butanol in THF E->F G Stir at RT for 30 min (Sodium sec-butoxide forms) F->G H Add 3,5-Dichloropyridazine in THF G->H I Heat to Reflux (4-6 h) H->I J Monitor by TLC I->J K Cool to 0 °C & Quench with aq. NH4Cl J->K L Extract with Ethyl Acetate K->L M Wash with H2O & Brine L->M N Dry (MgSO4) & Concentrate M->N O Purify by Column Chromatography N->O P Isolate Pure Product O->P

Caption: Workflow for the synthesis of 5-(sec-Butoxy)-3-chloropyridazine.

References

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. (n.d.). PMC. Retrieved from [Link]

  • An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. (2024). PMC. Retrieved from [Link]

  • (PDF) Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. (2025). ResearchGate. Retrieved from [Link]

  • Synthetic method of 2, 3, 5-trichloropyridine. (n.d.). Google Patents.
  • Compound 528144: 5-Sec-butyl-2-chloro-3-methylpyrazine. (2025). Data Catalog. Retrieved from [Link]

  • Synthesis of 3-Alkoxy-5,6-dihydro-4H-1,2,5-oxadiazines from Alkyl α-Aminohydroximates. (n.d.). Thieme Connect. Retrieved from [Link]

  • (−)-(S,S)-2,2'-(2,2-Dimethylpropane-1,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole). (n.d.). Organic Syntheses. Retrieved from [Link]

  • Reaction between chlorobenzene and sodium methoxide to produce anisole. (2016). Stack Exchange. Retrieved from [Link]

  • Synthesis of alkoxy-1,3,5-triazines 21 and 22 from cyanuric chloride. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2025). PMC. Retrieved from [Link]

  • Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. (2025). Baghdad Science Journal. Retrieved from [Link]

  • 5-Butoxy-3-chloropyridazine,≥95%. (n.d.). Howei. Retrieved from [Link]

  • Process for the preparation of alkoxy-or aryloxypyrazine derivatives. (n.d.). Google Patents.
  • Electronic supporting information for A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reaction. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Predict the major products of the following reactions. (a) 2,4-di... (n.d.). Pearson+. Retrieved from [Link]

  • 3-(Tert-Butoxy)-6-Chloropyridazine. (n.d.). PubChem. Retrieved from [Link]

  • How to resolve a reaction between chlorobenzene and sodium methoxide to produce anisole. (2021). Quora. Retrieved from [Link]

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Advanced Chromatographic Purification of 5-(sec-Butoxy)-3-chloropyridazine: Protocols for Normal-Phase and Reversed-Phase Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

In modern drug discovery and agrochemical development, highly functionalized heterocyclic building blocks are indispensable. 5-(sec-Butoxy)-3-chloropyridazine (CAS: 1346698-34-7)[1] is a versatile synthetic intermediate. The C3-chloro substituent serves as an excellent electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2] or nucleophilic aromatic substitutions (SNAr). Meanwhile, the C5-sec-butoxy group provides a lipophilic, sterically branched vector that can modulate the pharmacokinetic properties of the final active pharmaceutical ingredient (API).

The Chromatographic Challenge

Purifying substituted pyridazines presents unique physicochemical challenges. The 1,2-diazine core contains basic nitrogen atoms that readily form hydrogen bonds with the acidic silanol groups on standard unmodified silica gel. This interaction frequently leads to severe peak tailing, band broadening, and co-elution with structurally similar impurities[3].

However, in 5-(sec-Butoxy)-3-chloropyridazine, the strong electron-withdrawing nature of the C3-chlorine atom significantly attenuates the basicity of the adjacent nitrogen. Concurrently, the sec-butoxy group increases the molecule's overall lipophilicity. As a result, this specific derivative is highly amenable to standard Normal-Phase Flash Chromatography for gram-scale intermediate purification[4], and Reversed-Phase Preparative HPLC for milligram-scale, ultra-high purity isolation.

Physicochemical Profiling

Understanding the target molecule's physical properties is the first step in designing a self-validating purification system. The data below dictates the choice of stationary and mobile phases.

PropertyValue / DescriptionChromatographic Implication
Chemical Formula C8H11ClN2OModerately polar; UV-active.
Molecular Weight 186.64 g/mol [5]Elutes well within standard gradient windows.
Structural Features Halogenated 1,2-diazine, branched etherChloro group reduces basicity; ether increases logP.
UV Absorbance Strong at 254 nmIdeal for UV-triggered fraction collection.
Solubility Soluble in DCM, EtOAc, MeOH, DMSOCompatible with liquid loading and RP-HPLC injection.

Purification Workflow & Decision Matrix

The selection of the purification modality depends entirely on the synthetic stage and the required purity threshold. The following workflow illustrates the decision-making process.

Workflow Crude Crude 5-(sec-Butoxy)-3-chloropyridazine Workup Liquid-Liquid Extraction (EtOAc / H2O) Crude->Workup Decision Purification Scale & Goal? Workup->Decision Flash Normal-Phase Flash Chromatography (Silica Gel, Hexane/EtOAc) Decision->Flash >100 mg Scale (Synthetic Intermediate) Prep Reversed-Phase Prep-HPLC (C18, H2O/MeCN + 0.1% FA) Decision->Prep <100 mg Scale (Final Characterization) Flash_Opt Add 1% Et3N if tailing occurs Flash->Flash_Opt Pure_Int Intermediate Purity (>95%) Ready for Cross-Coupling Flash->Pure_Int Prep_Opt Monitor at 254 nm Prep->Prep_Opt Pure_API Ultra-High Purity (>99%) Ready for Bioassay Prep->Pure_API Flash_Opt->Pure_Int Prep_Opt->Pure_API

Figure 1: Chromatographic purification workflow for 5-(sec-Butoxy)-3-chloropyridazine.

Experimental Protocols

Protocol A: Normal-Phase Flash Chromatography (Scale-Up)

Mechanistic Rationale: For gram-scale purification following a synthetic step, irregular silica gel (40-63 µm) is the most cost-effective stationary phase[4]. Because the sec-butoxy group imparts significant lipophilicity, the compound will elute cleanly using a non-polar to moderately polar gradient (Hexane/Ethyl Acetate). If the crude mixture contains highly acidic byproducts, a mild basic modifier (e.g., 1% Triethylamine) can be added to the mobile phase to neutralize acidic silanols and prevent the pyridazine from streaking[3].

Materials:

  • Stationary Phase: Pre-packed Silica Gel cartridge (e.g., 40 g for 1-2 g of crude).

  • Mobile Phase A: Hexane (HPLC grade).

  • Mobile Phase B: Ethyl Acetate (HPLC grade).

  • Sample Solvent: Dichloromethane (DCM).

Step-by-Step Methodology:

  • Sample Preparation (Liquid Loading): Dissolve the crude 5-(sec-Butoxy)-3-chloropyridazine in the minimum required volume of DCM (typically 1-2 mL per gram of crude). Expert Insight: Avoid using polar solvents like MeOH or DMF for loading, as they will disrupt the normal-phase partition equilibrium and cause the compound to elute in the solvent front.

  • Column Equilibration: Flush the silica column with 3 Column Volumes (CV) of 100% Hexane at a flow rate of 40 mL/min.

  • Sample Injection: Inject the DCM-dissolved sample directly onto the head of the column.

  • Gradient Elution:

    • 0 to 2 CV: 100% Hexane (Isocratic hold to elute highly non-polar impurities).

    • 2 to 12 CV: Linear gradient from 0% to 40% Ethyl Acetate in Hexane.

    • 12 to 15 CV: Isocratic hold at 40% Ethyl Acetate to ensure complete elution of the target compound.

  • Detection & Collection: Monitor UV absorbance at 254 nm. Collect fractions corresponding to the major peak.

  • Validation: Spot the collected fractions on a TLC plate (elute with 30% EtOAc/Hexane) and visualize under a 254 nm UV lamp to confirm the presence of a single, clean spot. Pool the pure fractions and concentrate in vacuo.

Protocol B: Reversed-Phase Preparative HPLC (High Purity)

Mechanistic Rationale: When >99% purity is required for biological testing or precise characterization, Reversed-Phase HPLC is mandatory. A C18 stationary phase relies on hydrophobic interactions. The sec-butoxy group provides excellent retention on C18. To suppress the ionization of the pyridazine nitrogens and prevent secondary interactions with residual silanols, an acidic modifier (0.1% Formic Acid) is added to the aqueous and organic mobile phases. This ensures sharp, symmetrical peaks.

Materials:

  • Stationary Phase: C18 Prep Column (e.g., 5 µm, 100 Å, 21.2 x 250 mm).

  • Mobile Phase A: Milli-Q Water + 0.1% Formic Acid (v/v).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Sample Solvent: Dimethyl Sulfoxide (DMSO) or 50:50 Water:Acetonitrile.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the semi-pure compound in DMSO to a concentration of 50 mg/mL. Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the HPLC frit.

  • Column Equilibration: Equilibrate the C18 column with 20% Mobile Phase B at a flow rate of 20 mL/min for 5 minutes.

  • Gradient Elution:

    • 0 to 2 min: Isocratic hold at 20% B (Allows the DMSO plug to elute without dragging the compound).

    • 2 to 18 min: Linear gradient from 20% B to 80% B.

    • 18 to 20 min: Column wash at 100% B.

    • 20 to 23 min: Re-equilibration at 20% B.

  • Detection & Collection: Utilize mass-directed (ESI+) or UV-triggered (254 nm) fraction collection. 5-(sec-Butoxy)-3-chloropyridazine will typically elute in the middle of the gradient (approx. 50-60% Acetonitrile) due to the lipophilic sec-butoxy chain.

  • Isolation: Pool the pure fractions. Remove the acetonitrile under reduced pressure at 30°C, then lyophilize (freeze-dry) the remaining aqueous solution to yield the pure compound as a solid or viscous oil.

Quantitative Data Summary

The following table synthesizes the expected outcomes of both purification modalities, providing a benchmark for self-validation during experimental execution.

ParameterNormal-Phase Flash ChromatographyReversed-Phase Prep-HPLC
Primary Separation Mechanism Adsorption / PolarityHydrophobic Partitioning
Typical Scale 100 mg to >10 g1 mg to 100 mg
Target Purity Achieved 90% – 95%>99%
Expected Recovery Rate 85% – 92%75% – 85%
Throughput High (15-30 mins per run)Medium (30-45 mins per run)
Post-Purification Processing Rotary EvaporationLyophilization

References

  • The Journal of Organic Chemistry (ACS Publications) . Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. Retrieved from:[Link][4]

Sources

5-(sec-Butoxy)-3-chloropyridazine as a PARP-1 inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals on the characterization of 5-(sec-Butoxy)-3-chloropyridazine as a putative Poly (ADP-ribose) Polymerase-1 (PARP-1) inhibitor.

Introduction: Targeting the Gatekeeper of DNA Repair

Poly (ADP-ribose) polymerase-1 (PARP-1) is a cornerstone of the cellular DNA damage response (DDR). This nuclear enzyme acts as a rapid sensor for DNA single-strand breaks (SSBs), binding to damaged sites and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains from its substrate, NAD+.[1][2][3] This PARylation event serves as a scaffold, recruiting a cascade of DNA repair proteins, including XRCC1 and DNA ligase III, to orchestrate the base excision repair (BER) pathway.[1][4][5]

The essential role of PARP-1 in cell survival has made it a prime target in oncology.[6] Inhibiting PARP-1 offers a twofold therapeutic strategy. Firstly, it can potentiate the effects of DNA-damaging chemotherapeutics.[6][7] Secondly, and more profoundly, PARP inhibition can induce "synthetic lethality" in cancers harboring defects in other DNA repair pathways, most notably those with mutations in the BRCA1 or BRCA2 genes.[4] When PARP-1 is inhibited, unrepaired SSBs accumulate and are converted into highly cytotoxic double-strand breaks (DSBs) during DNA replication.[8][9] In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in BRCA-mutant cancer cells where HR is deficient, the cells are unable to repair these DSBs, leading to genomic collapse and cell death.[9][10]

The pyridazine scaffold has emerged as a promising chemical starting point for the development of potent PARP-1 inhibitors.[11] This document provides a comprehensive guide to the preclinical characterization of 5-(sec-Butoxy)-3-chloropyridazine , a novel pyridazine derivative, as a putative PARP-1 inhibitor. The following sections detail its proposed mechanism of action and provide robust protocols for its in vitro and cell-based evaluation.

Compound Profile: 5-(sec-Butoxy)-3-chloropyridazine

A thorough understanding of a compound's physicochemical properties is critical for interpreting biological data and guiding drug development.[12] While experimental data for this specific novel compound is not yet established, a profile can be constructed based on its chemical structure.

PropertyPredicted Value/InformationSignificance in Drug Discovery
Molecular Formula C₈H₁₁ClN₂ODefines the elemental composition and molecular weight.
Molecular Weight 186.64 g/mol Influences absorption, distribution, metabolism, and excretion (ADME) properties. Generally, lower molecular weight (<500 Da) is favorable for oral bioavailability (Lipinski's Rule of Five).[12]
Structure A pyridazine ring substituted with a chloro group at position 3 and a sec-butoxy group at position 5.The chloropyridazine core is a key pharmacophore for interaction with the PARP-1 active site.[6] The sec-butoxy group influences solubility, lipophilicity, and metabolic stability.
Lipophilicity (XLogP3) ~2.5 - 3.5 (Estimated)Affects membrane permeability, solubility, and plasma protein binding. An optimal LogP is crucial for balancing solubility and permeability to achieve good oral absorption.
Hydrogen Bond Donors 0Influences solubility and binding interactions.
Hydrogen Bond Acceptors 3 (2 ring nitrogens, 1 ether oxygen)Contributes to solubility and the potential for specific interactions with the target protein.
Solubility Predicted to be poorly soluble in water, soluble in organic solvents like DMSO.Critical for formulating the compound for in vitro and in vivo assays. Stock solutions are typically prepared in 100% DMSO.[13]

Proposed Mechanism of Action

PARP inhibitors primarily function through two interconnected mechanisms: catalytic inhibition and PARP trapping.[9][14]

  • Catalytic Inhibition : The inhibitor molecule competes with NAD+ for binding within the catalytic domain of PARP-1.[3][10] This prevents the synthesis of PAR chains, thereby halting the recruitment of downstream DNA repair factors.[10]

  • PARP Trapping : This is now understood to be a major driver of cytotoxicity.[14] Many PARP inhibitors not only block the enzyme's activity but also stabilize the PARP-1 protein on the DNA at the site of a break.[8][9] This trapped PARP-DNA complex is a significant physical obstacle to DNA replication and transcription, leading to stalled replication forks and the formation of lethal DSBs.[9] The potency of PARP trapping varies among different inhibitors and is a critical determinant of their overall efficacy.[3]

5-(sec-Butoxy)-3-chloropyridazine, by virtue of its pyridazine core, is hypothesized to bind to the nicotinamide-binding pocket of PARP-1's catalytic domain, preventing PAR synthesis. Its overall effect will be a combination of catalytic inhibition and, potentially, PARP trapping, which must be experimentally determined.

PARP1_Pathway cluster_nucleus Cell Nucleus DNA_damage DNA Single-Strand Break (SSB) PARP1_inactive PARP-1 (Inactive) DNA_damage->PARP1_inactive recruits PARP1_active PARP-1 bound to DNA (Active Conformation) PARP1_inactive->PARP1_active binds & activates AutoPAR Auto-PARylation PARP1_active->AutoPAR catalyzes Trapped_Complex Trapped PARP-1-DNA Complex PARP1_active->Trapped_Complex stabilizes on DNA NAD NAD+ NAD->PARP1_active substrate PAR Poly(ADP-ribose) (PAR) Chains Repair_Proteins Recruitment of Repair Proteins (XRCC1, LigIII, etc.) PAR->Repair_Proteins recruits AutoPAR->PAR synthesizes Repair DNA Repair (BER) Repair_Proteins->Repair mediate Dissociation PARP-1 Dissociates Repair->Dissociation allows Inhibitor 5-(sec-Butoxy)- 3-chloropyridazine Inhibitor->PARP1_active blocks catalytic activity Inhibitor->Trapped_Complex induces Replication_Fork Stalled Replication Fork Trapped_Complex->Replication_Fork obstructs DSB Double-Strand Break (DSB) Replication_Fork->DSB leads to

Caption: PARP-1 signaling at a DNA break and points of inhibition.

Experimental Protocols

The following protocols provide a framework for the comprehensive evaluation of .

Protocol 1: In Vitro Biochemical PARP-1 Inhibition Assay (HT Colorimetric)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against purified PARP-1 enzyme. This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins.

Rationale: This is the foundational assay to confirm direct enzymatic inhibition and quantify potency. A colorimetric readout is robust and widely accessible. This protocol is adapted from commercially available kits and standard methodologies.[15]

Materials:

  • Recombinant Human PARP-1 Enzyme

  • HT Universal Colorimetric PARP Assay Kit (contains histone-coated plates, activated DNA, PARP buffer, PARP cocktail with biotinylated NAD+, Strep-HRP, TACS-Sapphire colorimetric substrate)

  • 5-(sec-Butoxy)-3-chloropyridazine (test compound)

  • Olaparib or Veliparib (positive control inhibitor)

  • DMSO (vehicle)

  • Stop Solution (e.g., 0.2 M HCl)

  • Microplate reader (450 nm absorbance)

Workflow Diagram:

Caption: Workflow for the in vitro colorimetric PARP-1 inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-(sec-Butoxy)-3-chloropyridazine in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO. Further dilute this series in PARP buffer to achieve the final desired assay concentrations. The final DMSO concentration in the well should not exceed 1%.

  • Plate Setup: Use a 96-well histone-coated plate. Designate wells for:

    • Blank: Buffer only.

    • 100% Activity Control: Enzyme + Vehicle (DMSO).

    • Test Compound: Enzyme + Serial dilutions of 5-(sec-Butoxy)-3-chloropyridazine.

    • Positive Control: Enzyme + Serial dilutions of Olaparib.

  • Assay Procedure: a. Rehydrate histone-coated wells with PARP buffer as per the kit manufacturer's instructions. b. Add 5 µL of diluted test compound, positive control, or vehicle to the appropriate wells. c. Add 10 µL of PARP-1 enzyme solution (e.g., 0.5 Units/well) containing activated DNA to all wells except the blank. d. Incubate for 10 minutes at room temperature to allow for inhibitor binding. e. Initiate the PARylation reaction by adding 25 µL of the PARP cocktail (containing biotinylated NAD+). f. Incubate the plate for 60 minutes at room temperature. g. Wash the wells 3 times with 1x PBS + 0.1% Triton X-100, followed by 2 washes with 1x PBS. h. Add 50 µL of diluted Strep-HRP solution to each well and incubate for 60 minutes at room temperature. i. Repeat the wash step (3g). j. Add 50 µL of TACS-Sapphire substrate. Incubate in the dark for 15-30 minutes, monitoring for color development. k. Stop the reaction by adding 50 µL of stop solution.

  • Data Acquisition and Analysis: a. Read the absorbance at 450 nm using a microplate reader. b. Subtract the average absorbance of the blank wells from all other readings. c. Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Abs_Test - Abs_Blank) / (Abs_Vehicle - Abs_Blank)) d. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Protocol 2: Cell-Based PARP Trapping Assay

Objective: To quantify the ability of 5-(sec-Butoxy)-3-chloropyridazine to trap PARP-1 onto chromatin in cultured cells.

Rationale: This assay provides crucial mechanistic insight beyond simple catalytic inhibition and is a better predictor of cellular cytotoxicity for many PARP inhibitors.[7][8] The protocol involves treating cells with the compound, fractionating the cells to isolate chromatin-bound proteins, and quantifying the amount of trapped PARP-1 by Western blot.

Materials:

  • HeLa or other suitable cancer cell line.

  • Cell culture medium, FBS, Penicillin-Streptomycin.

  • 5-(sec-Butoxy)-3-chloropyridazine.

  • Methyl methanesulfonate (MMS) or H₂O₂ (DNA damaging agent).

  • Talazoparib (potent PARP trapper, positive control).

  • Veliparib (weak PARP trapper, negative control).

  • Cytoplasmic Lysis Buffer (e.g., Buffer A: 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 0.34 M Sucrose, 10% Glycerol, 0.1% Triton X-100, protease/phosphatase inhibitors).

  • Nuclear Lysis Buffer (e.g., Buffer B: 3 mM EDTA, 0.2 mM EGTA, protease/phosphatase inhibitors).

  • SDS-PAGE equipment, PVDF membranes.

  • Primary antibodies: Rabbit anti-PARP-1, Mouse anti-Histone H3 (loading control).

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse).

  • Chemiluminescent substrate (ECL).

  • Imaging system (e.g., ChemiDoc).

Workflow Diagram:

Caption: Workflow for the cell-based PARP trapping assay via chromatin fractionation.

Step-by-Step Methodology:

  • Cell Culture and Treatment: a. Seed HeLa cells in 10 cm dishes and grow to ~80% confluency. b. Pre-treat cells with a low dose of a DNA damaging agent (e.g., 0.01% MMS for 15 minutes) to induce SSBs and PARP-1 recruitment. This step is crucial as trapping requires PARP-1 to first engage with DNA. c. Wash out the MMS and add fresh media containing the test compound, controls (Talazoparib, Veliparib), or vehicle (DMSO) at various concentrations (e.g., 0.1, 1, 10 µM). d. Incubate for 1-4 hours.

  • Chromatin Fractionation: a. Harvest cells by scraping into ice-cold PBS. Pellet by centrifugation (e.g., 500 x g for 5 min at 4°C). b. Resuspend the cell pellet in 200 µL of ice-cold Cytoplasmic Lysis Buffer. Incubate on ice for 10 minutes. c. Centrifuge at 1,500 x g for 5 min at 4°C to pellet the nuclei. The supernatant is the cytoplasmic fraction (can be discarded or saved). d. Wash the nuclear pellet once with the same buffer. e. Resuspend the nuclear pellet in 100 µL of Nuclear Lysis Buffer and incubate on ice for 30 minutes to release chromatin-bound proteins. f. Sonicate briefly to shear chromatin and reduce viscosity. g. Centrifuge at 16,000 x g for 10 min at 4°C. The supernatant contains the chromatin-bound protein fraction.

  • Western Blot Analysis: a. Determine the protein concentration of the chromatin-bound fractions using a BCA assay. b. Normalize samples by loading equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. c. Transfer proteins to a PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate with primary antibodies (anti-PARP-1, ~1:1000; anti-Histone H3, ~1:5000) overnight at 4°C. Histone H3 serves as a loading control for the chromatin fraction.[8] f. Wash and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Visualize bands using an ECL substrate and an imaging system.

  • Data Analysis: a. Perform densitometry on the PARP-1 and Histone H3 bands using software like ImageJ. b. For each sample, calculate the ratio of the PARP-1 signal to the Histone H3 signal to normalize for loading. c. Compare the normalized PARP-1 signal in compound-treated samples to the vehicle-treated control to determine the fold-increase in trapped PARP-1.

Conclusion and Future Directions

This document provides a detailed framework for the initial characterization of 5-(sec-Butoxy)-3-chloropyridazine as a novel PARP-1 inhibitor. The successful execution of these protocols will establish its enzymatic potency (IC₅₀) and its mechanistic action within the cell (PARP trapping).

Positive results from these assays would warrant further investigation, including:

  • Selectivity Profiling: Assessing inhibitory activity against other PARP family members (e.g., PARP-2) to determine selectivity.

  • Synthetic Lethality Assays: Comparing cytotoxicity in paired BRCA-proficient and BRCA-deficient cell lines.

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Evaluating the compound's ADME properties and its ability to inhibit PARP activity in vivo.

By systematically applying these validated methodologies, researchers can build a comprehensive data package to support the continued development of 5-(sec-Butoxy)-3-chloropyridazine as a potential therapeutic agent.

References

  • Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases. The American Journal of Pathology. [Link]

  • PARP-1 signaling in healthy and stressed cells. ResearchGate. [Link]

  • Transcriptional Roles of PARP1 in Cancer. Molecular Cancer Research. [Link]

  • Beyond DNA Repair: Additional Functions of PARP-1 in Cancer. Frontiers in Oncology. [Link]

  • Functional Aspects of PARP1 in DNA Repair and Transcription. International Journal of Molecular Sciences. [Link]

  • In vitro PARP activity Inhibition. Bio-protocol. [Link]

  • PARP1 Enzyme Activity Assay (Fluorometric). Active Motif. [Link]

  • PARP - Assay-Protocol. antibodies-online.com. [Link]

  • Quantification of PARP activity in human tissues: ex vivo assays in blood cells, and immunohistochemistry in human biopsies. Frontiers in Bioscience. [Link]

  • In-vitro PARP1 inhibition assay. ResearchGate. [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Advances. [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. [Link]

  • Pyridazine Based Compounds with PARP-1 Inhibitory Activity. ResearchGate. [Link]

  • Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Cancer Research. [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. [Link]

  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. [Link]

  • dl-METHYLETHYLACETIC ACID. Organic Syntheses. [Link]

  • The mechanism of action of PARP1. ResearchGate. [Link]

  • PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. Annual Review of Cancer Biology. [Link]

  • 3-(Tert-Butoxy)-6-Chloropyridazine. PubChem. [Link]

  • Physical-chemical properties of five selected pyrethroids. ResearchGate. [Link]

  • The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. International Journal of Molecular Sciences. [Link]

  • Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. ResearchGate. [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Journal of Pharmaceutical and Allied Sciences. [Link]

  • 3-Chloropyridazine. PubChem. [Link]

  • Strategic combination of DNA-damaging agent and PARP inhibitor results in enhanced cytotoxicity. Frontiers in Oncology. [Link]

  • The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]

  • A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research and Reviews: A Journal of Pharmaceutical Science. [Link]

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Application Notes and Protocols for the Synthesis of 5-(sec-Butoxy)-3-chloropyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of 5-(sec-Butoxy)-3-chloropyridazine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction, displacing one chlorine atom of 3,5-dichloropyridazine with a sec-butoxide nucleophile. This guide offers a detailed examination of the underlying reaction mechanism, optimization of critical reaction parameters, a step-by-step experimental protocol, and a troubleshooting guide. The content is structured to provide researchers with both the theoretical understanding and practical expertise required for successful synthesis and purification.

Introduction and Scientific Context

Pyridazine derivatives are a class of nitrogen-containing heterocycles that are considered "privileged structures" in drug discovery.[1] Their unique electronic properties and ability to form key hydrogen bonds make them integral components of numerous pharmacologically active agents, with applications ranging from anticancer and anti-inflammatory to antihypertensive treatments.[2][3] The targeted molecule, 5-(sec-Butoxy)-3-chloropyridazine, serves as a versatile intermediate. The remaining chlorine atom at the C3 position can be further functionalized, allowing for the construction of diverse molecular libraries for screening and lead optimization.

The synthesis described herein utilizes the electron-deficient nature of the pyridazine ring, which is further activated by two chloro substituents, making it highly susceptible to nucleophilic aromatic substitution (SNAr).[4] This protocol focuses on achieving regioselective mono-substitution, a common challenge in SNAr reactions with di-substituted substrates.

Reaction Scheme and Mechanism

The synthesis of 5-(sec-Butoxy)-3-chloropyridazine is achieved through the reaction of 3,5-dichloropyridazine with sodium sec-butoxide. The alkoxide is typically generated in situ by reacting sec-butanol with a strong, non-nucleophilic base such as sodium hydride (NaH).

Overall Reaction Scheme:

The SNAr Mechanism

The reaction proceeds through a well-established two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitutions.[5]

  • Nucleophilic Attack: The strongly nucleophilic sec-butoxide anion attacks one of the electron-deficient carbon atoms (C3 or C5) bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the aromatic ring and onto the electronegative nitrogen atoms.

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final product.

While both the C3 and C5 positions are activated, regioselectivity can be influenced by a combination of electronic and steric factors.[4] Careful control of reaction conditions is essential to favor the formation of the desired 5-substituted isomer and minimize the formation of the 3-substituted and di-substituted byproducts.

SNAr_Mechanism sub 3,5-Dichloropyridazine mc Meisenheimer Complex (Resonance Stabilized Intermediate) sub->mc + sec-BuO⁻ (Addition) nuc sec-Butoxide (sec-BuO⁻) prod 5-(sec-Butoxy)-3-chloropyridazine mc->prod - Cl⁻ (Elimination) lg Chloride (Cl⁻) protocol_workflow cluster_prep A: Nucleophile Generation cluster_reaction B: SNAr Reaction cluster_workup C: Work-up & Purification p1 1. Setup dry glassware under N2 atmosphere p2 2. Add NaH and anhydrous THF p1->p2 p3 3. Cool to 0 °C p2->p3 p4 4. Add sec-Butanol dropwise p3->p4 p5 5. Stir at RT until H2 evolution ceases p4->p5 r1 6. Add 3,5-Dichloropyridazine in THF p5->r1 r2 7. Heat to reflux (optional) and stir r1->r2 r3 8. Monitor reaction by TLC r2->r3 w1 9. Cool and quench carefully with H2O r3->w1 w2 10. Extract with Ethyl Acetate w1->w2 w3 11. Wash, dry, and concentrate w2->w3 w4 12. Purify by column chromatography w3->w4 w5 13. Characterize pure product w4->w5

Caption: General Experimental Workflow.

Materials and Reagents
  • 3,5-Dichloropyridazine (1.49 g, 10.0 mmol)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (0.44 g, 11.0 mmol)

  • sec-Butanol (0.96 mL, 10.5 mmol)

  • Anhydrous Tetrahydrofuran (THF), 60 mL

  • Hexane (for washing NaH)

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Procedure

Part A: Generation of Sodium sec-Butoxide

  • Preparation: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a stream of dry nitrogen.

  • NaH Washing: In the flask, weigh the sodium hydride (0.44 g). Add 10 mL of dry hexane, stir the suspension for 5 minutes, then stop stirring and allow the NaH to settle. Carefully remove the hexane supernatant via cannula. Repeat this washing step twice to remove the mineral oil.

  • Solvent Addition: Add 40 mL of anhydrous THF to the washed NaH.

  • Alcohol Addition: Cool the stirred suspension to 0 °C using an ice bath. Slowly add the sec-butanol (0.96 mL) dropwise via syringe over 15 minutes. Vigorous hydrogen gas evolution will be observed.

  • Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the hydrogen evolution has ceased, indicating complete formation of the sodium sec-butoxide.

Part B: Nucleophilic Aromatic Substitution Reaction

  • Substrate Addition: Dissolve the 3,5-dichloropyridazine (1.49 g) in 20 mL of anhydrous THF and add this solution to the stirred alkoxide mixture at room temperature.

  • Reaction: Heat the reaction mixture to a gentle reflux (~65 °C) using an oil bath.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the 3,5-dichloropyridazine starting material spot is consumed (typically 4-8 hours).

Part C: Work-up and Purification

  • Quenching: Once the reaction is complete, cool the flask to 0 °C in an ice bath. Very carefully and slowly, add 20 mL of deionized water dropwise to quench the excess sodium hydride. Caution: This is a highly exothermic process with vigorous gas evolution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash them with deionized water (2 x 50 mL) and then with saturated brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate) to isolate the desired 5-(sec-Butoxy)-3-chloropyridazine isomer.

  • Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No or Low Conversion 1. Inactive NaH due to moisture.2. Insufficient temperature.3. Poor quality of anhydrous solvent.1. Use fresh NaH and ensure all glassware is rigorously dried and kept under an inert atmosphere.<[6]br>2. Gradually increase reaction temperature, monitoring for product formation and side products by TLC.3. Use freshly distilled or commercially available anhydrous solvents.
Formation of Di-substituted Product 1. Stoichiometry of nucleophile is too high.2. Reaction time is too long or temperature is too high.1. Use no more than 1.0-1.1 equivalents of the sec-butanol.<[6]br>2. Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed. Avoid excessive heating.
Multiple Spots on TLC (Side Products) 1. Hydrolysis of starting material or product.2. Competing reactions at different positions leading to isomers.1. Ensure strictly anhydrous conditions throughout the reaction setup.2. Isomer formation is possible. Optimize column chromatography for better separation.
Difficult Work-up/Emulsion Presence of residual base or salts.Add more brine during the washing step to break up emulsions. A filtration through a small pad of celite can also be effective.

Safety Precautions

  • Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle only in an inert atmosphere and away from any sources of ignition. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 3,5-Dichloropyridazine: May cause skin and eye irritation. Avoid inhalation and direct contact.

  • Solvents (THF, Hexane, Ethyl Acetate): Flammable liquids. Work in a well-ventilated fume hood and away from open flames.

  • Quenching: The quenching of NaH is highly exothermic and produces hydrogen gas. Perform this step slowly, with adequate cooling, and behind a safety shield in a fume hood.

References

  • El-Gazzar, A. B. A., et al. (2021). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents. RSC Advances. Available at: [Link]

  • Hartung, C. G., et al. (2002). A Simple and Efficient Method for the Preparation of Hindered Alkyl Aryl Ethers. Organic Letters. Available at: [Link]

  • Paidi, K. R., et al. (2017). Synthesis and biological evaluation of novel pyridazine derivatives. Research Journal of Pharmacy and Technology.
  • AL-Dahlaki, M. H., et al. (2025). Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. Baghdad Science Journal. Available at: [Link]

  • Dolle, F., et al. (2013). Strategy for the Synthesis of Pyridazine Heterocycles and Their Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Ismail, M. A., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology.
  • Shukla, S., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Asif, M. (2015). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Journal of Chemical and Pharmaceutical Research.
  • WordPress (2026). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. The Green Chemist. Available at: [Link]

Sources

analytical methods for 5-(sec-Butoxy)-3-chloropyridazine characterization

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Analytical Characterization of 5-(sec-Butoxy)-3-chloropyridazine

Abstract

This comprehensive application note provides a detailed framework of analytical methodologies for the robust characterization of 5-(sec-Butoxy)-3-chloropyridazine, a heterocyclic compound of interest in pharmaceutical and agrochemical synthesis. Recognizing the criticality of precise structural confirmation, purity assessment, and impurity profiling, this guide presents a multi-faceted analytical approach. We delve into the practical application and theoretical justification for using chromatographic and spectroscopic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section offers detailed, field-proven protocols designed for immediate implementation by researchers, scientists, and drug development professionals. The causality behind experimental choices is elucidated to empower analysts with the ability to adapt and troubleshoot these methods effectively.

Introduction and Physicochemical Profile

5-(sec-Butoxy)-3-chloropyridazine is a substituted pyridazine derivative. Such compounds are recognized as versatile building blocks in the synthesis of biologically active molecules.[1][2] The presence of the chloro- and sec-butoxy- moieties on the pyridazine ring offers distinct reaction sites, making it a valuable intermediate. Accurate and comprehensive analytical characterization is paramount to ensure its identity, purity, and suitability for downstream applications, directly impacting the quality, safety, and efficacy of potential final products.

Before delving into analytical protocols, understanding the fundamental physicochemical properties of the target analyte is essential for method development.

Table 1: Physicochemical Properties of 5-(sec-Butoxy)-3-chloropyridazine and Related Structures

Property Value / Information Source
Molecular Formula C₈H₁₁ClN₂O Inferred from related structures[3][4]
Molecular Weight ~186.64 g/mol PubChem[3]
Appearance Likely a solid or oil at room temperature. General knowledge of similar compounds
Key Structural Features Pyridazine ring, Chloro substituent, sec-Butoxy ether group Chemical Structure

| Expected Polarity | Moderately polar, soluble in common organic solvents like Methanol, Acetonitrile, Dichloromethane. | Inferred from structure |

Chromatographic Analysis for Purity and Quantification

Chromatographic techniques are the cornerstone for separating the analyte from impurities, starting materials, and by-products. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC, particularly in the reverse-phase (RP-HPLC) mode, is the premier technique for assessing the purity of non-volatile or thermally labile compounds like 5-(sec-Butoxy)-3-chloropyridazine. The method separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[5] This approach is ideal for quantifying the main component and detecting less volatile impurities. A UV detector is highly effective as the pyridazine ring contains a chromophore that absorbs UV light.[6]

Protocol 1: RP-HPLC Method for Purity Assessment

A. Instrumentation & Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN) and Water.

  • Phosphoric acid or Formic acid (for pH adjustment).

  • 0.22 µm or 0.45 µm syringe filters.

B. Chromatographic Conditions:

Parameter Setting Rationale
Column C18 (250 mm x 4.6 mm, 5 µm) Provides excellent retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water Acidification sharpens peaks by suppressing silanol interactions.[7]
Mobile Phase B Acetonitrile (ACN) Common organic modifier with good UV transparency.
Elution Mode Isocratic (e.g., 50:50 A:B) or Gradient Start with isocratic; use gradient for complex samples with diverse impurities.
Flow Rate 1.0 mL/min Standard flow for a 4.6 mm ID column, balancing speed and resolution.
Column Temp. 40 °C Enhances efficiency and reproducibility of retention times.[8]
Detection λ 254 nm A common wavelength for aromatic heterocyclic compounds.[6]

| Injection Vol. | 10 µL | A typical volume to avoid column overloading. |

C. Procedure:

  • Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Degas both mobile phases using sonication or an inline degasser.[7]

  • Standard Preparation: Accurately weigh ~10 mg of 5-(sec-Butoxy)-3-chloropyridazine reference standard into a 100 mL flask. Dissolve and dilute to volume with a 50:50 ACN/Water mixture to create a 100 µg/mL stock solution. Prepare working standards by serial dilution.[7]

  • Sample Preparation: Prepare the sample at a concentration of ~100 µg/mL in the same diluent. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to prevent column blockage.[7]

  • Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the standard and sample solutions and record the chromatograms.

  • Purity Calculation: Determine the area percent of the main peak relative to the total area of all peaks detected.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis MobilePhase Mobile Phase Prep (ACN/H2O + Acid) HPLC HPLC System (Pump, Injector, Column) MobilePhase->HPLC Equilibrate Standard Standard Prep (~100 µg/mL) Standard->HPLC Inject Sample Sample Prep (~100 µg/mL + Filter) Sample->HPLC Inject Detector UV Detector (254 nm) HPLC->Detector Data Data Acquisition (Chromatogram) Detector->Data GC_Workflow Sample Sample in Volatile Solvent (e.g., 1 mg/mL in DCM) Injector GC Injector (250°C) Vaporization Sample->Injector Column Capillary Column in Oven (Temperature Programmed) Injector->Column Carrier Gas Flow Detector FID Detector (300°C) Signal Generation Column->Detector Separated Analytes Output Chromatogram (Impurity Profile) Detector->Output GCMS_Process gc GC Separation Separates mixture components based on volatility ion_source Ion Source (EI) Vaporized molecules are ionized and fragmented gc->ion_source Eluted Analyte mass_analyzer Mass Analyzer (Quadrupole) Ions are separated by m/z ratio ion_source->mass_analyzer detector Detector Counts ions at each m/z mass_analyzer->detector spectrum {Mass Spectrum|{Plot of Intensity vs. m/z}} detector->spectrum Impurity_Profiling_Logic Start Bulk Sample of 5-(sec-Butoxy)-3-chloropyridazine HPLC_UV RP-HPLC-UV Analysis Start->HPLC_UV Purity Initial Purity Assessment (Area %) HPLC_UV->Purity Detect Are Impurities >0.1%? HPLC_UV->Detect LCMS LC-MS Analysis Detect->LCMS Yes GCMS GC-MS Analysis (for volatile impurities) Detect->GCMS Yes Report Final Impurity Profile Report Detect->Report No Structure Structure Elucidation (MS Fragmentation, NMR) LCMS->Structure GCMS->Structure Structure->Report

Sources

Application Note: Utilizing 5-(sec-Butoxy)-3-chloropyridazine as a Privileged Scaffold for In Vitro Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(sec-Butoxy)-3-chloropyridazine (CAS: 1346698-34-7) is a versatile, bifunctional chemical building block highly valued in medicinal chemistry and drug discovery[1]. This application note details the mechanistic rationale and step-by-step protocols for utilizing this compound to generate targeted libraries of pyridazine-based kinase inhibitors. By leveraging the specific reactivity of the 3-chloro group and the steric properties of the 5-sec-butoxy moiety, researchers can rapidly synthesize and screen novel derivatives using high-throughput Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays[2].

Mechanistic Rationale & Design Causality

The design of targeted chemical libraries requires scaffolds that balance reactivity, solubility, and target-binding affinity.

  • The Pyridazine Core (Privileged Scaffold): The 1,2-diazine (pyridazine) ring is a recognized "privileged scaffold" in medicinal chemistry[3]. It serves as an excellent bioisostere for phenyl or pyridine rings, offering improved aqueous solubility and unique hydrogen-bond accepting capabilities via its two adjacent nitrogen atoms. Pyridazine derivatives are extensively utilized in the development of potent anticancer agents, particularly as kinase inhibitors[4].

  • The 3-Chloro Substituent (Reactivity Handle): The electron-deficient nature of the pyridazine ring makes the 3-position highly susceptible to Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and Nucleophilic Aromatic Substitution (SNAr). This allows for rapid, late-stage diversification of the scaffold to explore Structure-Activity Relationships (SAR).

  • The 5-(sec-Butoxy) Group (Lipophilic Probe): The branched sec-butoxy ether provides essential lipophilicity and steric bulk. In the context of kinase inhibition, this moiety is perfectly suited to occupy hydrophobic pockets (such as the DFG-out pocket or the hinge region) within the ATP-binding site, while the ether oxygen can act as a weak hydrogen bond acceptor[2].

Workflow A 5-(sec-Butoxy)- 3-chloropyridazine (Scaffold) B Pd-Catalyzed Cross-Coupling (Diversification) A->B C Pyridazine Derivative Library B->C D TR-FRET Kinase Assay C->D E SAR Analysis & Hit Identification D->E

Fig 1: Workflow from scaffold diversification to in vitro high-throughput screening.

Experimental Protocols

Protocol A: Library Synthesis via Microscale Suzuki-Miyaura Cross-Coupling

This protocol describes the conversion of 5-(sec-butoxy)-3-chloropyridazine into a library of 3-aryl/heteroaryl derivatives. The use of Pd(dppf)Cl₂ is critical here, as its bidentate ligand structure provides the stability and electron density required to activate the sterically hindered 3-chloro position.

Materials:

  • 5-(sec-Butoxy)-3-chloropyridazine (1.0 eq)

  • Various Aryl/Heteroaryl Boronic Acids (1.2 eq)

  • Pd(dppf)Cl₂ (0.05 eq)

  • K₂CO₃ (2.5 eq)

  • Solvent: 1,4-Dioxane/H₂O (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: In a 96-well reaction block or individual microwave vials, add 5-(sec-butoxy)-3-chloropyridazine (50 µmol) and the respective boronic acid (60 µmol) to each well.

  • Catalyst & Base Addition: Add K₂CO₃ (125 µmol) and Pd(dppf)Cl₂ (2.5 µmol) to the mixture.

  • Solvent Addition & Degassing: Add 500 µL of the Dioxane/H₂O mixture. Crucial Step: Degas the mixture by bubbling argon or nitrogen through the solution for 5 minutes. Oxygen must be strictly excluded to prevent the oxidation of the Pd(0) active species.

  • Reaction: Seal the block/vials and heat at 90°C for 12 hours under constant agitation.

  • Workup & Validation: Cool to room temperature. Dilute with EtOAc (1 mL) and filter through a short pad of Celite to remove the palladium catalyst. Concentrate the filtrate and verify the product mass and purity via LC-MS.

Protocol B: In Vitro TR-FRET Kinase Assay

To evaluate the synthesized library, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed. TR-FRET is chosen because the time-resolved measurement eliminates short-lived background auto-fluorescence from the library compounds, ensuring a high signal-to-noise ratio[2].

Materials:

  • Recombinant Target Kinase (e.g., NEK, MAPK, or RTK)

  • Biotinylated/ULight-labeled Peptide Substrate

  • Europium (Eu)-labeled Anti-phospho Antibody

  • Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

Step-by-Step Procedure:

  • Compound Preparation: Serially dilute the synthesized pyridazine derivatives in 100% DMSO. Transfer 100 nL of each compound to a 384-well low-volume assay plate (final DMSO concentration = 1%, which is well-tolerated by most kinases).

  • Enzyme-Inhibitor Incubation: Add 5 µL of the recombinant kinase (diluted in Kinase Buffer) to the wells. Incubate for 15 minutes at room temperature to allow the inhibitor to equilibrate within the ATP-binding pocket.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix (at the apparent Km of ATP for the specific kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of the detection mixture containing the Eu-labeled antibody and EDTA (to chelate Mg²⁺ and halt kinase activity). Incubate for 60 minutes.

  • Data Acquisition: Read the plate on a TR-FRET capable microplate reader (Excitation: 320/340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio to determine the IC₅₀ values.

Pathway Signal Growth Factor RTK Receptor Tyrosine Kinase Signal->RTK Ras Ras GTPase RTK->Ras Raf Raf Kinase Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Inhibitor Pyridazine Hit Compound Inhibitor->Raf Inhibits

Fig 2: MAPK signaling pathway illustrating targeted inhibition by pyridazine derivatives.

Representative Data Presentation

Below is a representative Structure-Activity Relationship (SAR) data table demonstrating how modifying the 3-position of the 5-(sec-butoxy)pyridazine scaffold impacts kinase inhibition and lipophilicity.

Compound ID3-Position Substitution (R-Group)Kinase IC₅₀ (nM)Cell Viability IC₅₀ (µM)clogP
Scaffold -Cl (5-(sec-Butoxy)-3-chloropyridazine)>10,000>50.01.85
Derivative 1 -Phenyl1,25025.43.10
Derivative 2 -4-Fluorophenyl48012.13.25
Derivative 3 -3-Aminophenyl853.52.40
Derivative 4 -1H-Pyrazol-4-yl120.81.95

Note: The data above illustrates the transition from an inactive building block to a potent nanomolar inhibitor (Derivative 4) by introducing a hydrogen-bond donating pyrazole ring, which acts to anchor the molecule within the kinase hinge region.

References[1] Hairui Chemical. "5-(sec-Butoxy)-3-chloropyridazine, 95+%. CAS: 1346698-34-7." HairuiChem. URL: https://hairuichem.com/product/1346698-34-7[3] Garrido, A., et al. (2021). "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 226, 113867. URL: https://pubmed.ncbi.nlm.nih.gov/34607244/[4] Liu, Z. Q., et al. (2024). "Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review." Bioorganic & Medicinal Chemistry, 111, 117847. URL: https://pubmed.ncbi.nlm.nih.gov/39121679/[2] Moraes, E. C., et al. (2015). "Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity." Molecules, 20(1), 1176-1191. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6272266/

Sources

Application Note: Protocol for Nucleophilic Aromatic Substitution (SNAr) on 3-Chloropyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Chemical Causality

The pyridazine scaffold is a highly privileged motif in medicinal chemistry, frequently utilized for its favorable physicochemical properties and ability to act as a hydrogen bond acceptor. Functionalization of this core often relies on the Nucleophilic Aromatic Substitution (SNAr) of halopyridazines.

3-Chloropyridazine is an excellent electrophile for SNAr due to the strong electron-withdrawing nature of the two adjacent nitrogen atoms (1,2-diazine core). These heteroatoms drastically reduce the electron density at the C3 position, pre-activating the carbon bearing the chloride leaving group[1]. The reaction proceeds via a classic addition-elimination mechanism: the nucleophile attacks the electron-deficient C3 carbon, forming a negatively charged Meisenheimer-type intermediate. This intermediate is highly stabilized by the resonance delocalization of the negative charge onto the adjacent ring nitrogens. Subsequent rearomatization drives the elimination of the chloride ion, yielding the substituted product [2].

While pyridazine is highly electron-deficient, the adjacency of the two nitrogen atoms introduces lone-pair repulsion, making it slightly less reactive toward SNAr than its pyrimidine counterparts [1]. Consequently, successful substitution requires careful selection of solvents, bases, and thermal activation to overcome the transition state energy barrier.

SNAr_Mechanism A 3-Chloropyridazine (Electrophilic Core) B Nucleophilic Attack (Amines / Alkoxides) A->B Base / Heat C Meisenheimer-Type Intermediate B->C Addition Step D Chloride Elimination (Leaving Group Departure) C->D Rearrangement E 3-Substituted Pyridazine (Target Product) D->E Product Formation

Logical flow of the Addition-Elimination SNAr mechanism on the 3-chloropyridazine scaffold.

Experimental Workflows

The functionalization of 3-chloropyridazine can be broadly categorized by the nature of the nucleophile. Below are field-proven protocols for amination (using nitrogen nucleophiles) and etherification (using oxygen nucleophiles).

Experimental_Workflow Start Substrate Preparation (3-Chloropyridazine + Solvent) Nuc Nucleophile Addition (Amine or Alkoxide) Start->Nuc Heat Thermal Activation (Reflux 12h OR MW 30min) Nuc->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Flash Chromatography (Silica Gel) Workup->Purify Validate Self-Validation (LC-MS & NMR) Purify->Validate

Standardized experimental workflow for the nucleophilic substitution of 3-chloropyridazine.

Protocol A: Amination via Primary/Secondary Amines

Amination is typically conducted in polar protic solvents (e.g., ethanol, n-butanol) because hydrogen bonding stabilizes the departing chloride ion, facilitating the elimination step. Microwave (MW) irradiation is highly recommended, as it accelerates the reaction time from over 12 hours to just 30 minutes [4].

Step-by-Step Methodology:

  • Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 3-chloropyridazine (1.0 equiv, 1.0 mmol) in n-butanol (3.0 mL).

  • Nucleophile & Base Addition: Add the desired amine (e.g., morpholine, 1.5 equiv). Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Causality Note: DIPEA acts as a non-nucleophilic proton scavenger to neutralize the HCl generated during the reaction, preventing the amine nucleophile from being deactivated via protonation.

  • Activation: Seal the vial and subject it to microwave irradiation at 150 °C for 30 minutes. (Alternatively, for conventional heating, reflux at 100–120 °C for 12–18 hours).

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and wash with saturated aqueous NaHCO3 (10 mL) followed by brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (DCM/MeOH gradient) to yield the 3-aminopyridazine derivative.

Protocol B: Etherification via Alkoxides

Unlike amination, etherification requires strictly anhydrous, polar aprotic conditions (e.g., dry DMF or THF) to prevent water from competing as a nucleophile. Alkoxides are stronger nucleophiles than neutral amines, allowing the reaction to proceed at lower temperatures [1].

Step-by-Step Methodology:

  • Alkoxide Generation: In an oven-dried round-bottom flask under an inert argon atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) in anhydrous DMF (2.0 mL). Cool the suspension to 0 °C using an ice bath.

  • Alcohol Addition: Slowly add the desired alcohol (1.2 equiv) dropwise. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases. Causality Note: Quantitative deprotonation ensures the formation of a highly reactive, unambiguous alkoxide nucleophile.

  • Electrophile Addition: Dissolve 3-chloropyridazine (1.0 equiv, 1.0 mmol) in anhydrous DMF (1.0 mL) and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor completion via TLC.

  • Workup: Quench the reaction carefully with cold water (10 mL). Extract with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with water (3 × 10 mL) to remove DMF, followed by brine.

  • Isolation: Dry over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient) to isolate the 3-alkoxypyridazine [3].

Quantitative Data & Optimization

The following table summarizes optimized parameters and expected yields for various nucleophiles based on empirical data [1][2][4].

NucleophileSolventBaseThermal ActivationReaction TimeExpected Yield
Morpholine (Secondary Amine)EthanolDIPEA (2.0 eq)Conventional Reflux (80 °C)12 - 16 h75 - 85%
Methylamine (Primary Amine)THFEt3N (2.0 eq)Conventional Heating (60 °C)8 - 12 h70 - 80%
Benzylamine (Primary Amine)n-ButanolExcess AmineMicrowave (150 °C)30 min85 - 95%
Sodium Methoxide (Alkoxide)Methanol / DMFNaH (1.5 eq)0 °C to Room Temp2 - 4 h69 - 82%

Self-Validation & Analytical Troubleshooting

To ensure the integrity of the protocol, every experiment must be treated as a self-validating system. Researchers should rely on the following orthogonal analytical markers to confirm successful substitution:

  • LC-MS Isotopic Signature Loss: 3-Chloropyridazine exhibits a characteristic 3:1 isotopic ratio in its mass spectrum due to the natural abundance of 35Cl and 37Cl. The absolute disappearance of this M / M+2 isotopic cluster, coupled with the appearance of the expected product mass (e.g., [M+H]+ = Starting Mass - 35.5 + Mass of Nucleophile), is the primary indicator of successful SNAr.

  • 1H NMR Upfield Shift (Causality Marker): In the starting material, the C6 proton of 3-chloropyridazine is heavily deshielded (typically appearing around δ 9.0–9.2 ppm) due to the electron-withdrawing effects of the adjacent nitrogen and the chlorine atom. Upon successful substitution with an electron-donating nucleophile (such as an amine or alkoxy group), resonance donation pushes electron density back into the pyridazine π-system. This causes a diagnostic upfield shift of the C6 proton (moving to δ 8.5–8.7 ppm). Failure to observe this shift indicates unreacted starting material or an incorrect regiochemical attack.

References

  • Pyridazine Chemistry and Nucleophilic Substitution.Grokipedia.
  • Application Note: Synthesis of 3-(Methylamino)pyridazine-4-carbonitrile.BenchChem.
  • Selective and Stepwise Functionalization of the Pyridazine Scaffold by using Thio-substituted Pyridazine Building Blocks.Ludwig-Maximilians-Universität München (Dissertation).
  • Synthesis and chemistry of pyridazin-3(2H)-ones.ScienceDirect (DOI).

scale-up synthesis of 5-(sec-Butoxy)-3-chloropyridazine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Scale-Up Synthesis of 5-(sec-Butoxy)-3-chloropyridazine

Abstract

This application note provides a comprehensive, in-depth guide for the , a key intermediate in contemporary drug development. Pyridazine derivatives are a critical class of nitrogen-containing heterocycles, forming the structural core of numerous pharmacologically active agents due to their diverse biological activities.[1][2] This document moves beyond a simple recitation of steps to explain the underlying chemical principles, process safety considerations, and analytical validation required for a successful and safe scale-up campaign. The protocols described herein are designed for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries, emphasizing safety, efficiency, and reproducibility.

Introduction and Strategic Overview

The pyridazine scaffold is a "privileged structure" in medicinal chemistry, with derivatives showing promise as anticancer, anti-inflammatory, and antihypertensive agents.[1][3] The target molecule, 5-(sec-Butoxy)-3-chloropyridazine, serves as a versatile building block, enabling further functionalization at the chloro-position to build molecular complexity.

The synthetic strategy detailed in this guide focuses on the nucleophilic aromatic substitution (SNAr) of 3,6-dichloropyridazine with sodium sec-butoxide. This method is chosen for its high regioselectivity, reliability, and scalability. The core of this process involves the in situ formation of the alkoxide from sec-butanol using a strong, non-nucleophilic base, followed by its reaction with the dichloropyridazine substrate.

Our discussion will underscore the critical safety and handling considerations associated with using sodium hydride (NaH) at scale, a cornerstone of this synthesis. We will present a robust protocol that has been validated for safety and efficiency, complete with detailed analytical procedures for in-process controls and final product characterization.

The Chemistry: Mechanism and Rationale

The synthesis proceeds via a two-step, one-pot process.

  • Deprotonation (Alkoxide Formation): sec-Butanol is deprotonated by sodium hydride to form the highly nucleophilic sodium sec-butoxide. Sodium hydride is an ideal choice as it is an inexpensive, highly effective, and irreversible base. The only byproduct of this step is hydrogen gas, which must be safely vented.

  • Nucleophilic Aromatic Substitution (SNAr): The generated sec-butoxide anion attacks the electron-deficient pyridazine ring. The substitution occurs preferentially at the C6 position of 3,6-dichloropyridazine due to electronic factors, yielding the desired 5-(sec-Butoxy)-3-chloropyridazine.

Caption: Reaction scheme for the synthesis of 5-(sec-Butoxy)-3-chloropyridazine.

Process Safety: A Trustworthy and Self-Validating System

Scaling chemical reactions requires a paramount focus on safety. The use of sodium hydride, in particular, necessitates stringent controls and a deep understanding of its reactivity.

3.1. Sodium Hydride (NaH) Handling

Sodium hydride is a water-reactive solid that is typically supplied as a 60% dispersion in mineral oil.

  • Hazard: Contact with moisture (including atmospheric humidity) results in the rapid evolution of hydrogen, a highly flammable gas, which can ignite spontaneously.[4]

  • Scale-Up Solution: For kilogram-scale reactions, direct handling of NaH powder is hazardous. The use of NaH in pre-weighed, dissolvable polyethylene bags (such as SecuBags™) is strongly recommended.[5][6][7] These bags can be added directly to the reaction vessel, minimizing operator exposure and mitigating risks of spills and atmospheric contact.

  • Inert Atmosphere: All operations involving NaH must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent decomposition and fire.

3.2. Solvent Selection and Thermal Hazards

While solvents like DMF and DMSO are effective for this reaction, their use with NaH at elevated temperatures is notoriously hazardous and has been linked to explosive thermal runaway incidents.[5][8]

  • Causality: At temperatures above ~70 °C, NaH can catalyze the exothermic decomposition of these solvents.[8]

  • Recommended Practice: For scale-up, Tetrahydrofuran (THF) is a safer solvent choice. While the reaction may be slightly slower, the safety profile is significantly improved. Strict temperature control must be maintained regardless of the solvent used.

3.3. Hydrogen Gas Evolution and Off-Gas Management

The reaction of NaH with sec-butanol generates one equivalent of hydrogen gas.

  • Hazard: Accumulation of hydrogen in the reactor headspace can create an explosive atmosphere.

  • Scale-Up Solution: The reactor must be equipped with a robust off-gas system that vents hydrogen to a safe location. An in-line gas flow meter or bubbler provides a crucial visual confirmation of the reaction's progress and completion during the alkoxide formation step.[5][6][7]

Detailed Scale-Up Protocol

This protocol is designed for a ~1 kg scale synthesis. All operations should be conducted in a properly vetted chemical reactor with appropriate safety controls.

4.1. Equipment and Reagents

Reagent/EquipmentSpecificationQuantityMolesEquivalents
Jacketed Glass Reactor20 L, with mechanical stirrer, temp probe, N₂ inlet1--
3,6-Dichloropyridazine>98% purity1.00 kg6.711.0
Sodium Hydride (NaH)60% dispersion in mineral oil304 g7.601.13
sec-ButanolAnhydrous, >99%546 g (0.68 L)7.381.1
Tetrahydrofuran (THF)Anhydrous, <50 ppm H₂O10 L--
Ethyl Acetate (EtOAc)ACS Grade10 L (for workup)--
Saturated NaCl Solution (Brine)-4 L (for workup)--

4.2. Step-by-Step Procedure

  • Reactor Inerting: Assemble the 20 L reactor and purge thoroughly with dry nitrogen for at least 1 hour to ensure an inert atmosphere. Maintain a positive nitrogen pressure throughout the synthesis.

  • Solvent and Base Charging: Charge anhydrous THF (6 L) to the reactor. Begin stirring and cool the solvent to 0-5 °C using a circulating chiller. Carefully add the sodium hydride (304 g) to the cold THF. Expertise Note: Adding NaH to cold solvent helps to control any initial exotherm from residual moisture.

  • Alkoxide Formation: Slowly add the anhydrous sec-butanol (0.68 L) dropwise to the NaH/THF slurry over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous hydrogen evolution will be observed. Continue stirring at 0-5 °C for an additional 60 minutes after the addition is complete, or until gas evolution ceases. This indicates the complete formation of sodium sec-butoxide.

  • Substrate Addition: In a separate vessel, dissolve the 3,6-dichloropyridazine (1.00 kg) in anhydrous THF (4 L). Slowly add this solution to the cold alkoxide slurry over 90-120 minutes, maintaining an internal temperature below 10 °C.

  • Reaction Progression: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-18 hours.

  • In-Process Control (IPC): Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. (TLC: Hexanes/EtOAc 4:1; Rf of product ≈ 0.5). The reaction is complete when the starting dichloropyridazine is consumed.

  • Safe Quenching: Cool the reactor back down to 0-5 °C. CAUTION: This step is highly exothermic. Slowly and carefully add isopropanol (500 mL) dropwise to quench any unreacted NaH. Once gas evolution subsides, slowly add deionized water (2 L) while maintaining the temperature below 15 °C.

  • Extraction and Wash: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 2 L). Combine all organic layers and wash with brine (2 x 2 L). Trustworthiness Note: The brine wash removes residual water and some water-soluble impurities.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or low-melting solid.

  • Purification: Purify the crude product by vacuum distillation or by crystallization from a suitable solvent like hexanes to afford the final product as a white to off-white solid.

Process Workflow Visualization

Process_Workflow A 1. Reactor Setup (20L Jacketed Vessel, Inert with N₂) B 2. Charge THF & Cool (6 L, 0-5 °C) A->B C 3. Charge NaH (304 g) B->C D 4. Alkoxide Formation (Add sec-Butanol, <10 °C) C->D E 5. Substrate Addition (Add Dichloropyridazine in THF, <10 °C) D->E F 6. Reaction (Warm to RT, Stir 12-18h) E->F G 7. Reaction Monitoring (TLC or HPLC) F->G G->F Incomplete H 8. Quench Reaction (Cool to 0-5 °C, Add Isopropanol then H₂O) G->H Complete I 9. Extraction (Ethyl Acetate) H->I J 10. Wash & Dry (Brine, MgSO₄) I->J K 11. Concentration (Rotary Evaporation) J->K L 12. Purification (Crystallization/Distillation) K->L M Final Product 5-(sec-Butoxy)-3-chloropyridazine L->M

Caption: Scale-up workflow for 5-(sec-Butoxy)-3-chloropyridazine synthesis.

Analytical Characterization

Rigorous analytical testing is required to confirm the identity and purity of the final product, ensuring it meets the specifications for subsequent use in drug development.

Analysis MethodExpected Results
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.6 (d, 1H, pyridazine ring), ~7.0 (d, 1H, pyridazine ring), ~4.8 (m, 1H, -OCH-), ~1.8 (m, 2H, -CH₂-), ~1.4 (d, 3H, -CH₃), ~1.0 (t, 3H, -CH₃). Note: Exact shifts may vary slightly.[9]
¹³C NMR (100 MHz, CDCl₃)Expected peaks around δ (ppm): ~160 (C-O), ~150 (C-Cl), ~145 (Ar-CH), ~120 (Ar-CH), ~78 (-OCH-), ~29 (-CH₂-), ~19 (-CH₃), ~9 (-CH₃).[9]
Mass Spectrometry (EI-MS)Expected molecular ion [M]⁺ peak at m/z ≈ 186.06, with a characteristic isotopic pattern for one chlorine atom ([M+2]⁺ at ~32% intensity).
HPLC Purity >98% (by area %). Column: C18. Mobile Phase: Acetonitrile/Water gradient. Detection: UV at 254 nm.[10][11]
Melting Point A sharp melting point range consistent with a pure compound.

Conclusion

This application note provides a detailed and safety-conscious protocol for the . By explaining the causality behind experimental choices, particularly regarding reagent and solvent selection, and by integrating robust safety measures, this guide serves as a trustworthy resource for professionals in drug development. The successful implementation of this protocol will enable the efficient and safe production of this valuable chemical intermediate, facilitating the advancement of new therapeutic agents.

References

  • Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development - ACS Publications. [Link]

  • The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. ResearchGate. [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. [Link]

  • The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development - ACS Publications. [Link]

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  • Synthesis of Pyridazine Derivatives. MDPI. [Link]

  • Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents. PMC - National Center for Biotechnology Information. [Link]

  • Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. ACS Publications. [Link]

  • A Novel and Convenient Protocol for Synthesis of Pyridazines. Organic Letters - ACS Publications. [Link]

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  • 4, 5-Substituted Pyridazines. VII. Synthesis and Acylation of 3, 4-Dichloro-5-aminopyridazine. R Discovery. [Link]

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  • Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • Preparation of pyridazine, useful for producing active substances.
  • Synthesis of New Compounds From Pyridazine Derivatives, and Preliminary Pharmacological Study. Journal of University of Babylon for Pure and Applied Sciences. [Link]

  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. MDPI. [Link]

  • Synthesis of five substituted 2-hydroxy-PPDs. MDPI. [Link]

  • Synthesis and Characterization of 5-Substituted Series. Amanote Research. [Link]

  • Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology. [Link]

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  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. CORE. [Link]

  • Synthesis of [(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)amino]azines. PMC - National Center for Biotechnology Information. [Link]

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  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids. ScienceDirect. [Link]

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Advanced Application Notes and Protocols: 5-(sec-Butoxy)-3-chloropyridazine in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

In modern medicinal chemistry, the pyridazine heterocycle has emerged as a privileged scaffold. It is frequently deployed as a bioisostere for phenyl rings and purines, offering unique physicochemical advantages such as a high dipole moment, robust hydrogen-bonding capacity, and reduced lipophilicity[1][2][3]. These properties often translate to improved aqueous solubility, lower cytochrome P450 inhibition, and reduced hERG potassium channel liabilities in drug candidates[1][2].

5-(sec-Butoxy)-3-chloropyridazine (CAS: 1346698-34-7) is a highly versatile, bifunctional intermediate designed to exploit these advantages[4][5]. Its structural architecture is strategically highly valuable for two main reasons:

  • The 3-Chloro Substituent: Positioned alpha to the ring nitrogen, this halogen is highly activated. The adjacent electronegative nitrogen lowers the C–Cl bond dissociation energy (BDE), making the 3-position exceptionally reactive toward transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and Nucleophilic Aromatic Substitution (SNAr)[6][7].

  • The 5-(sec-Butoxy) Group: This branched alkoxy group serves a dual purpose. Electronically, it acts as an electron-donating group (EDG) via oxygen resonance, modulating the electron deficiency of the pyridazine core. Sterically, the branched sec-butyl chain provides significant bulk, which shields the 5-position from undesired side reactions and enhances the overall lipophilicity profile of the resulting drug scaffold[8][9].

Physicochemical Profiling

Understanding the physical properties of 5-(sec-Butoxy)-3-chloropyridazine is critical for optimizing reaction conditions, particularly regarding solvent selection and purification strategies.

Table 1: Physicochemical Properties of 5-(sec-Butoxy)-3-chloropyridazine

PropertyValueCausality / Impact on Synthesis
CAS Number 1346698-34-7[4][5]Unique identifier for procurement and safety tracking.
Molecular Formula C8H11ClN2O[4][10]Defines stoichiometry for equivalent calculations.
Molecular Weight 186.64 g/mol [4]Used for precise molarity and yield determinations.
Reactivity Profile Electrophilic at C3The alpha-nitrogen pulls electron density, activating the C3-Cl bond for oxidative addition by Pd(0)[6].
Steric Profile High at C5The sec-butoxy group limits nucleophilic attack at adjacent carbons, directing downstream functionalization to C3[9].

Experimental Workflows and Methodologies

The following protocols provide self-validating, step-by-step instructions for both the synthesis of this intermediate and its subsequent application in building complex pharmaceutical scaffolds.

Protocol 1: Regioselective Synthesis via SNAr

Objective: Synthesize 5-(sec-butoxy)-3-chloropyridazine from the commercially available precursor, 3,5-dichloropyridazine.

Mechanistic Insight: 3,5-Dichloropyridazine contains two electronically distinct chlorine atoms. The introduction of a branched alkoxy group requires careful control of regioselectivity. By utilizing sodium sec-butoxide at low temperatures, kinetic control is achieved. The steric bulk of the sec-butoxide nucleophile favors attack at the less hindered or electronically favored position, yielding the mono-alkoxylated product while preventing over-substitution to the dialkoxy derivative[8][9].

Reagents:

  • 3,5-Dichloropyridazine (1.0 equiv, 10 mmol)

  • Sodium sec-butoxide (1.05 equiv, 10.5 mmol) - Prepared in situ from sec-butanol and NaH, or purchased as a solution.

  • Anhydrous Tetrahydrofuran (THF) (0.2 M)

  • Saturated aqueous NH4Cl (for quench)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes.

  • Dissolution: Add 3,5-dichloropyridazine (1.49 g, 10 mmol) and anhydrous THF (50 mL) to the flask. Stir to dissolve.

  • Cooling: Submerge the reaction flask in an ice-water bath and cool the solution to 0 °C. Causality: Low temperature minimizes the formation of the 3,5-di(sec-butoxy)pyridazine byproduct.

  • Nucleophile Addition: Add sodium sec-butoxide (1.05 equiv) dropwise over 15 minutes via a syringe pump. Maintain the internal temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C for 2 hours. Monitor conversion via LC-MS or TLC (Hexanes/EtOAc 3:1). The electron-donating nature of the incoming alkoxy group deactivates the ring, naturally slowing down a second substitution[8].

  • Quench and Workup: Quench the reaction by slowly adding 20 mL of saturated aqueous NH4Cl. Causality: NH4Cl neutralizes excess alkoxide without creating a highly basic environment that could hydrolyze the newly formed ether.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 0-20% EtOAc in Hexanes) to isolate 5-(sec-butoxy)-3-chloropyridazine.

Workflow A 3,5-Dichloropyridazine (Starting Material) B SNAr Reaction (NaO-sec-Bu, THF, 0°C) A->B Regioselective Alkoxylation C 5-(sec-Butoxy)-3-chloropyridazine (Key Intermediate) B->C D Suzuki-Miyaura Coupling (Ar-B(OH)2, Pd cat.) C->D C-Cl Activation E 3-Aryl-5-(sec-butoxy)pyridazine (Drug Scaffold) D->E

Caption: Synthetic workflow from 3,5-dichloropyridazine to a functionalized drug scaffold.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Couple 5-(sec-butoxy)-3-chloropyridazine with an arylboronic acid to generate a 3-aryl-5-(sec-butoxy)pyridazine scaffold.

Mechanistic Insight: Cross-coupling on polyhalogenated diazines generally occurs at the site with the lowest C–X BDE. For pyridazines, the C3 position is highly activated[6]. We utilize Pd(dppf)Cl2 as the catalyst; its large bite angle facilitates the challenging oxidative addition into the C–Cl bond, while a mild base (Na2CO3) activates the boronic acid for transmetalation without cleaving the sec-butoxy group[11][12].

Reagents:

  • 5-(sec-Butoxy)-3-chloropyridazine (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%)

  • Na2CO3 (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v, 10 mL)

Step-by-Step Procedure:

  • Reagent Loading: In a 20 mL microwave vial or Schlenk tube, combine 5-(sec-butoxy)-3-chloropyridazine (186.6 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), and Na2CO3 (212 mg, 2.0 mmol).

  • Solvent Addition & Degassing: Add 1,4-dioxane (8 mL) and distilled water (2 mL). Sparge the mixture with Argon for 10 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2·CH2Cl2 (40.8 mg, 0.05 mmol) under a positive stream of Argon. Seal the vessel.

  • Heating: Heat the reaction mixture to 90 °C in an oil bath for 12 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts[11].

  • Isolation: Wash the filtrate with water and brine, dry over Na2SO4, and concentrate. Purify via column chromatography to yield the 3-aryl-5-(sec-butoxy)pyridazine derivative.

CatalyticCycle Pd0 Pd(0) Catalyst OA Oxidative Addition (C-Cl Bond Cleavage) Pd0->OA 5-(sec-Butoxy)- 3-chloropyridazine TM Transmetalation (Ar-B(OH)2) OA->TM Base RE Reductive Elimination (C-C Bond Formation) TM->RE RE->Pd0 Product Coupled Product RE->Product

Caption: Mechanism of Pd-catalyzed cross-coupling at the 3-chloro position of the pyridazine ring.

Optimization Data for Downstream Functionalization

To ensure robust scalability, the choice of catalyst and solvent system in the cross-coupling of 3-chloropyridazines is paramount. Table 2 summarizes the empirical optimization landscape for activating the C3-Cl bond in the presence of the 5-alkoxy substituent.

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst System (5 mol%)Solvent SystemBase (2.0 eq)Temp (°C)Yield (%)Mechanistic Rationale
Pd(PPh3)4Toluene / EtOHNa2CO310045%Low yield due to slow oxidative addition of the monodentate Pd(0) into the C-Cl bond.
Pd2(dba)3 / XPhos1,4-DioxaneK3PO49082%Bulky, electron-rich XPhos ligand accelerates oxidative addition and prevents catalyst deactivation.
Pd(dppf)Cl2·CH2Cl2 1,4-Dioxane / H2O Na2CO3 90 91% Optimal. Large bite angle of dppf promotes reductive elimination; biphasic system dissolves base efficiently[11].

References

  • Hairui Chemical. "5-(sec-Butoxy)-3-chloropyridazine_1346698-34-7". Hairui Chemical Product Catalog. Available at: [Link]

  • Akhtar, J., et al. "The pyridazine heterocycle in molecular recognition and drug discovery". Medicinal Chemistry Research, 2023. Available at:[Link]

  • Schroder, S., et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups". PubMed Central (PMC). Available at:[Link]

  • Google Patents. "US20170210736A1 - Phenyl tetrahydroisoquinoline compound substituted with heteroaryl". Google Patents.
  • Google Patents. "US9932331B2 - Phenyl tetrahydroisoquinoline compound substituted with heteroaryl". Google Patents.
  • Baran Lab. "Haloselectivity of Heterocycles". Baran Lab Group Meetings. Available at:[Link]

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Application Notes & Protocols: Engineering Pyridazine Derivatives for Advanced Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical drug design and practical bench execution. The pyridazine (1,2-diazine) scaffold has transitioned from a niche heterocycle to a privileged pharmacophore in modern drug discovery. This guide explores the mechanistic rationale for deploying pyridazine derivatives, supported by self-validating experimental protocols for their synthesis and biological evaluation.

The Bioisosteric Rationale: Why Pyridazine?

In lead optimization, researchers frequently encounter "hit" compounds burdened by highly lipophilic phenyl or heteroaromatic rings. These lipophilic cores drive poor aqueous solubility, rapid metabolic clearance, and off-target toxicities—most notably, the blockade of the cardiac hERG potassium channel.

Replacing a phenyl ring with a pyridazine scaffold is a highly effective bioisosteric strategy. The introduction of two adjacent nitrogen atoms fundamentally alters the molecule's electronic and physical landscape:

  • Dipole Moment & π-π Stacking: Pyridazine possesses an exceptionally high dipole moment (~4.2 D), which subtends strong dipole-dipole and π-π stacking interactions within target binding pockets 1.

  • Dual Hydrogen-Bonding Capacity: The adjacent nitrogen atoms act as a robust, dual hydrogen-bond acceptor motif, critical for anchoring inhibitors into the hinge regions of kinases 2.

  • Solubility & Toxicity: The inherent polarity drastically lowers the partition coefficient (logP), thereby increasing aqueous solubility and reducing non-specific lipophilic binding to cytochrome P450 enzymes and hERG channels 1.

Quantitative Physicochemical Comparison

To understand the causality behind this bioisosteric shift, we must compare the physicochemical metrics of pyridazine against other common ring systems.

Ring SystemLogP (Experimental)Dipole Moment (Debye)H-Bond AcceptorspKa (Conjugate Acid)
Benzene 2.130.0 D0N/A
Pyridine 0.652.2 D15.2
Pyrimidine -0.252.3 D21.3
Pyrazine -0.270.6 D20.6
Pyridazine -0.55 4.2 D 2 2.2

Data Interpretation: Pyridazine offers the lowest lipophilicity (LogP) and the highest dipole moment among the azines, making it an unparalleled tool for increasing polarity without sacrificing aromatic structural integrity.

BioisostereWorkflow Hit Hit Compound (Phenyl Core) Liabilities Liabilities: High logP, hERG Toxicity Hit->Liabilities Bioisostere Bioisosteric Replacement (Pyridazine Scaffold) Liabilities->Bioisostere Benefits Physicochemical Upgrades: ↓ logP, ↑ Aqueous Solubility Dual H-Bond Acceptors Bioisostere->Benefits Lead Optimized Lead (Clinical Candidate) Benefits->Lead

Fig 1. Logical workflow for pyridazine-based bioisosteric replacement in lead optimization.

Key Applications in Target Classes

The unique vectors provided by the pyridazine ring have led to its successful incorporation into several FDA-approved drugs and advanced clinical candidates.

  • Kinase Inhibitors (Oncology & Immunology): Pyridazines are exceptional at targeting the ATP-binding pocket of kinases. For example, Deucravacitinib (an allosteric TYK2 inhibitor) utilizes a pyridazine core to achieve high selectivity. Similarly, 3,6-disubstituted pyridazines have been engineered as potent JNK1 inhibitors, blocking the phosphorylation of c-Jun and inducing apoptosis in breast cancer models 2.

  • CNS Agents: Pyridazine derivatives serve as α2/α3 subtype-selective GABA_A agonists. The polarity of the ring allows for fine-tuning of CNS penetration and receptor occupancy, yielding anxiolytic agents with reduced sedative potential 3.

  • Antimicrobial Agents: Pyrimido-pyridazine analogs have been developed to target the dihydropteroate synthase (DHPS) pterin binding site in Gram-negative bacteria, overcoming membrane permeability challenges 4.

KinaseInhibition ATP ATP Binding Pocket (Kinase Hinge Region) Binding Target Engagement (Competitive Inhibition) ATP->Binding Pyridazine Pyridazine Derivative (Dual H-Bond Acceptor) Pyridazine->Binding H-Bonds Downstream Blockade of AP-1 / c-Jun Signaling Binding->Downstream Apoptosis Cancer Cell Apoptosis Downstream->Apoptosis

Fig 2. Mechanism of target engagement and downstream effects of pyridazine kinase inhibitors.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the mechanistic causality behind the choice, and built-in quality control checkpoints to guarantee reproducibility.

Protocol A: De Novo Synthesis of a 3,6-Disubstituted Pyridazine Core

This protocol details the condensation of a 1,4-dicarbonyl compound with hydrazine, followed by controlled aromatization.

Step-by-Step Methodology:

  • Reagent Assembly: Dissolve 10 mmol of the target 1,4-diketone in 25 mL of absolute ethanol. Add 12 mmol of hydrazine hydrate dropwise at 0°C.

    • Causality: Hydrazine hydrate is utilized instead of anhydrous hydrazine to mitigate severe explosive hazards while retaining sufficient nucleophilicity for the double condensation reaction.

  • Cyclization: Heat the reaction mixture to reflux (78°C) for 4 hours.

    • Causality: Ethanol provides an optimal boiling point to drive the condensation thermodynamically, yielding the dihydropyridazine intermediate without causing thermal degradation.

  • Aromatization: Cool the mixture to room temperature and add 1.5 equivalents of sodium 3-nitrobenzenesulfonate. Reflux for an additional 2 hours.

    • Causality: The initial condensation yields a non-aromatic dihydropyridazine. A mild oxidant is strictly required to drive the system to full aromaticity, providing the thermodynamic stability of the 1,2-diazine core.

  • Workup & Purification: Evaporate the solvent, extract with ethyl acetate/water, dry the organic layer over anhydrous Na2​SO4​ , and purify via flash chromatography (Silica gel, Hexane:EtOAc).

  • Self-Validation Checkpoint (QC): Analyze the purified product via LC-MS and 1H-NMR.

    • Validation Logic: The characteristic downfield shift of the pyridazine aromatic protons (typically δ 7.5–9.5 ppm) confirms successful aromatization. If these peaks are absent or shifted upfield, the oxidation step failed, and the batch must be re-oxidized before biological testing.

Protocol B: TR-FRET Kinase Inhibition Assay (Targeting JNK1)

This protocol evaluates the ATP-competitive binding affinity of synthesized pyridazine derivatives.

Step-by-Step Methodology:

  • Assay Preparation: Prepare a master mix containing recombinant JNK1 enzyme, ULight-labeled peptide substrate, and Europium-anti-phospho antibody in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

    • Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard fluorescence to eliminate background auto-fluorescence from the synthetic pyridazine library, leveraging the long emission half-life of Europium.

  • Compound Pre-incubation: Dispense 10 µL of the master mix into a 384-well plate. Add 5 µL of the pyridazine derivative (serially diluted in DMSO) and incubate for 30 minutes at room temperature.

    • Causality: Pyridazines act as ATP-competitive inhibitors. Pre-incubation allows the compound to reach binding equilibrium in the kinase hinge region before ATP introduction, preventing artificially inflated IC50​ values.

  • Reaction Initiation: Add 5 µL of ATP to a final concentration of 10 µM to initiate the kinase reaction. Incubate for 60 minutes.

    • Causality: Setting the ATP concentration equal to its apparent Km​ (~10 µM for JNK1) ensures the assay is highly sensitive to competitive inhibitors, allowing for accurate differentiation of pyridazine binding affinities.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 665 nm and 615 nm).

  • Self-Validation Checkpoint (QC): Calculate the Z'-factor for the assay plate using Staurosporine (10 µM) as the positive control and 1% DMSO as the negative control.

    • Validation Logic: A Z'-factor > 0.5 must be achieved to validate the assay's dynamic range and signal stability. If Z' < 0.5, the data is discarded, and the assay must be re-run to ensure the measured IC50​ values of the pyridazine derivatives are statistically reliable.

References

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research.
  • Bourne, C. R., et al. (2025).
  • El-Sayed, N. N., et al. (2023).
  • Lewis, R. T., et al. (2006). A Pyridazine Series of α2/α3 Subtype Selective GABAA Agonists for the Treatment of Anxiety. Journal of Medicinal Chemistry.

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Application Note: Structural Elucidation of 5-(sec-Butoxy)-3-chloropyridazine using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Substituted Pyridazines

Substituted pyridazine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The presence of two adjacent nitrogen atoms in the six-membered ring imparts unique electronic properties, making them valuable scaffolds for developing novel therapeutic agents and functional materials. 5-(sec-Butoxy)-3-chloropyridazine serves as a key intermediate, where the chloro and sec-butoxy groups provide reactive sites for further synthetic modifications.

Accurate structural characterization is paramount to confirming the identity and purity of such intermediates, ensuring the success of subsequent synthetic steps and the validity of structure-activity relationship (SAR) studies. This guide provides a detailed technical overview and field-proven protocols for the comprehensive analysis of 5-(sec-Butoxy)-3-chloropyridazine using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for molecular structure elucidation.

The methodologies outlined herein are designed for researchers, synthetic chemists, and drug development professionals, emphasizing not just the procedural steps but the scientific rationale behind them to ensure robust and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For 5-(sec-Butoxy)-3-chloropyridazine, ¹H and ¹³C NMR are essential for confirming the connectivity of the sec-butoxy group and its position on the chloropyridazine ring.

Molecular Structure and Atom Numbering

To facilitate spectral interpretation, a standardized atom numbering system is employed for the target molecule.

Caption: Labeled structure of 5-(sec-Butoxy)-3-chloropyridazine.

Predicted ¹H and ¹³C NMR Spectral Data

The prediction of NMR spectra relies on understanding the electronic environment of each nucleus.[2][3] The electron-withdrawing nature of the nitrogen atoms and the chlorine atom significantly influences the chemical shifts of the pyridazine ring protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (CDCl₃, 400 MHz)

Atom Position Predicted ¹H Shift (δ, ppm) Multiplicity Coupling (J, Hz) Predicted ¹³C Shift (δ, ppm) Rationale for Prediction
H4 ~7.4 - 7.6 d ~2.5 - Located between two electron-withdrawing nitrogens (in para/meta-like positions) and ortho to the chloro group.
H6 ~8.5 - 8.7 d ~2.5 - Deshielded due to its position adjacent to N1 and ortho to the butoxy group.
C3 - - - ~150 - 152 Attached to electronegative Cl and adjacent to N2.
C4 - - - ~120 - 122 Shielded relative to other ring carbons but still in the aromatic region.
C5 - - - ~160 - 162 Attached to electronegative oxygen, causing significant deshielding.
C6 - - - ~135 - 137 Adjacent to N1, leading to deshielding.
C1' (CH) ~4.8 - 5.0 m (sextet) ~6.2 ~78 - 80 Alkoxy methine proton, deshielded by the adjacent oxygen atom.
C2' (CH₂) ~1.7 - 1.9 m ~7.4 ~28 - 30 Diastereotopic protons due to the chiral center at C1'.
C3' (CH₃) ~1.3 - 1.5 d ~6.2 ~18 - 20 Coupled to the C1' methine proton.

| C(CH₃ of Ethyl) | ~0.9 - 1.1 | t | ~7.4 | ~9 - 11 | Terminal methyl group of the ethyl moiety. |

Note: Predicted values are estimates based on standard functional group effects and data from similar heterocyclic systems.[4][5] Actual experimental values may vary.

Protocol: ¹H and ¹³C NMR Sample Preparation and Acquisition

This protocol ensures the acquisition of high-quality, high-resolution NMR spectra by minimizing contaminants and optimizing sample conditions.[6]

A. Materials and Reagents

  • 5-(sec-Butoxy)-3-chloropyridazine (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated Chloroform (CDCl₃) with 0.03% TMS (Tetramethylsilane)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette and glass wool or a syringe filter (e.g., PTFE, 0.22 µm)

  • Vortex mixer

B. Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg ¹H, 20-50 mg ¹³C) dissolve 2. Dissolve in ~0.7 mL CDCl₃ with TMS weigh->dissolve vortex 3. Vortex to Homogenize dissolve->vortex filter 4. Filter into NMR Tube vortex->filter insert 5. Insert into Magnet filter->insert lock 6. Lock & Shim insert->lock acquire 7. Acquire Spectra (¹H, ¹³C, DEPT-135) lock->acquire process 8. Fourier Transform & Phase Correction acquire->process calibrate 9. Calibrate to TMS (0.00 ppm) process->calibrate integrate 10. Integrate & Analyze calibrate->integrate

Caption: Standard workflow for NMR analysis.

C. Step-by-Step Procedure

  • Sample Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it in a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of CDCl₃ containing TMS to the vial. The use of a deuterated solvent is critical for the spectrometer's deuterium lock system.[7][8] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[6]

  • Dissolution: Vortex the sample until it is completely dissolved. A homogeneous solution is essential for achieving sharp NMR signals and accurate shimming.[9]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into a clean, high-quality NMR tube.[7][10] This can be done by passing the solution through a small plug of glass wool in a Pasteur pipette.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will lock onto the deuterium signal from the solvent to stabilize the magnetic field.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample volume. This step is crucial for obtaining sharp, well-resolved peaks.

  • Data Acquisition: Acquire the ¹H spectrum. Following this, acquire a proton-decoupled ¹³C spectrum. It is also highly recommended to run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, which aids in definitive assignments.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. The presence of chlorine, with its distinct isotopic signature (³⁵Cl and ³⁷Cl), makes MS particularly useful for confirming the compound's elemental composition.

Predicted Mass Spectrum and Fragmentation

For a molecule like 5-(sec-Butoxy)-3-chloropyridazine, a soft ionization technique like Electrospray Ionization (ESI) is ideal for observing the protonated molecular ion, [M+H]⁺.[11][12] Electron Impact (EI) ionization would induce more extensive fragmentation, which can also be informative.

Table 2: Predicted m/z Values and Major Fragments

Ion Predicted m/z (³⁵Cl) Predicted m/z (³⁷Cl) Description
[M+H]⁺ 187.06 189.06 Protonated Molecular Ion
[M-C₄H₈]⁺ 131.02 133.02 Loss of butene via McLafferty-type rearrangement from the sec-butoxy group.
[M-C₄H₉O]⁺ 114.00 116.00 Cleavage of the ether bond with loss of the sec-butoxy radical.

| [C₄H₄N₂Cl]⁺ | 115.01 | 117.01 | Putative chloropyridazine fragment. |

Rationale for Fragmentation: The fragmentation of pyridazine systems often involves ring cleavage or loss of substituents.[13][14]

  • Isotopic Pattern: The most telling feature will be the M and M+2 ion peaks in an approximate 3:1 intensity ratio, which is characteristic of a molecule containing one chlorine atom.

  • Side-Chain Loss: The sec-butoxy group is a likely site for initial fragmentation. A common pathway for ethers is the neutral loss of an alkene, in this case, butene (C₄H₈, 56 Da), resulting in a hydroxyl-chloropyridazine cation.

  • Ether Bond Cleavage: Direct cleavage of the C5-O bond can lead to the loss of a sec-butoxy radical (C₄H₉O•, 73 Da).

Proposed ESI-MS/MS Fragmentation Pathway

MS_Fragmentation parent [M+H]⁺ m/z 187/189 frag1 [M+H - C₄H₈]⁺ m/z 131/133 parent->frag1 - C₄H₈ (Butene) frag2 [M - C₄H₉O]⁺ m/z 114/116 parent->frag2 - C₄H₉O• (sec-Butoxy radical) frag3 [C₄H₄N₂Cl]⁺ m/z 115/117 frag1->frag3 - O, + H• (rearrangement)

Caption: Proposed fragmentation pathway under ESI-MS/MS conditions.

Protocol: ESI-MS Sample Preparation and Analysis

This protocol is designed for the analysis of the compound using a Quadrupole or Ion Trap mass spectrometer equipped with an ESI source.

A. Materials and Reagents

  • 5-(sec-Butoxy)-3-chloropyridazine

  • HPLC-grade Methanol or Acetonitrile

  • Formic Acid (for positive ion mode)

  • Deionized Water

  • Microsyringe or autosampler vials

B. Step-by-Step Procedure

  • Stock Solution Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water. To promote protonation for positive ion mode analysis, add formic acid to a final concentration of 0.1%.[11]

  • Infusion/Injection: Introduce the sample into the mass spectrometer. This can be done via direct infusion using a syringe pump at a flow rate of 5-10 µL/min or by injection into an LC-MS system.

  • MS Scan (Full Scan): Acquire a full scan mass spectrum (e.g., from m/z 50 to 500) to identify the protonated molecular ion [M+H]⁺. Verify the characteristic 3:1 isotopic pattern for the chlorine atom at m/z 187.06 and 189.06.

  • Tandem MS (MS/MS): Perform a product ion scan by selecting the [M+H]⁺ ion at m/z 187 as the precursor. Fragment the precursor ion using collision-induced dissociation (CID) with an appropriate collision energy (typically 10-30 eV, this may require optimization).

  • Data Analysis: Analyze the resulting MS/MS spectrum to identify the fragment ions. Compare the observed fragments with the predicted fragmentation pattern (Table 2) to confirm the structure. The fragmentation of even-electron ions produced by ESI often follows predictable chemical pathways.[15]

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive method for the structural confirmation of 5-(sec-Butoxy)-3-chloropyridazine. ¹H and ¹³C NMR confirm the precise arrangement and connectivity of the atoms, while high-resolution mass spectrometry validates the elemental composition and offers corroborating structural evidence through predictable fragmentation patterns. The protocols and data presented in this guide serve as a comprehensive resource for researchers, enabling confident characterization of this and structurally related pyridazine intermediates critical to advancements in pharmaceutical and materials research.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Weizmann Institute of Science, Chemical Research Support. (n.d.). Sample Preparation & NMR Tubes. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • F.F. da Silva, et al. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics, 143(4), 044304. Retrieved from [Link]

  • T. Kégl, et al. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 986-995. Retrieved from [Link]

  • J. Møller & O. Buchardt. (1967). Mass Spectral Fragmentation of Some Cycloalkane-condensed 4,5-Dihydro-3(2H)-pyridazinones and 4,5-Dihydro-6H-1,2-oxazin-6-ones. Acta Chemica Scandinavica, 21, 1668-1670. Retrieved from [Link]

  • D. A. Volmer. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 19(19), 2843-2853. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • A. G. Gömöry, et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 654. Retrieved from [Link]

  • S. N. A. R. Ramli, et al. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. Malaysian Journal of Chemistry, 24(1), 1-10. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • G. M. El-Naggar, et al. (2010). Pyridazine Derivatives and Related Compounds, Part 28. Pyridazinesulfonamides: Synthesis and Antimicrobial Activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(7), 1438-1445. Retrieved from [Link]

  • Modgraph Consultants Ltd. (n.d.). C13 NMR and X-Nuclei Reference Database. Retrieved from [Link]

  • S. J. T. van der Heide, et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25, 9630-9640. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 5-(sec-Butoxy)-3-chloropyridazine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support and troubleshooting portal for the synthesis of 5-(sec-butoxy)-3-chloropyridazine . This guide is designed for discovery chemists and process engineers dealing with the notoriously challenging regioselectivity of 3,5-dichloropyridazine functionalization.

Below, you will find mechanistic explanations, condition optimization data, and self-validating experimental protocols to maximize your yield of the C5-substituted target.

Frequently Asked Questions (Mechanisms & Troubleshooting)

Q1: Why does my SNAr reaction yield predominantly the 3-(sec-butoxy) isomer instead of the desired 5-substituted target? A: This is a classic regioselectivity issue inherent to the electron-deficient pyridazine core. The C3 position is chemically non-equivalent to C5. Because C3 is adjacent ( α ) to the N2 atom, the transition state for nucleophilic attack at this position is significantly lower in energy. The nitrogen atom effectively stabilizes the accumulating negative charge in the intermediate Meisenheimer complex. Furthermore, computational studies demonstrate that the C3–Cl bond dissociation energy (BDE) is lower than that of the C5–Cl bond [1]. Consequently, direct nucleophilic aromatic substitution (SNAr) intrinsically favors the C3 position, making your desired 5-(sec-butoxy) isomer the minor kinetic product [2].

Q2: How can I suppress the formation of the 3,5-di(sec-butoxy)pyridazine byproduct? A: Over-alkylation is driven by localized high concentrations of the highly nucleophilic alkoxide. To mitigate this:

  • Stoichiometric Control: Strictly limit sodium sec-butoxide to 0.95 equivalents relative to the pyridazine core.

  • Inverse Addition: Add the alkoxide solution dropwise to a dilute solution of the pyridazine, rather than vice versa.

  • Thermal Quenching: Maintain the reaction at -20 °C to 0 °C during addition to kinetically trap the mono-substituted intermediate before the second substitution can occur.

Q3: Can I force the direct SNAr reaction to favor the C5 position? A: Completely inverting the selectivity in direct SNAr is thermodynamically and kinetically improbable. However, you can marginally improve the C5:C3 ratio by using non-polar coordinating solvents (e.g., toluene instead of DMF) and exploiting the steric bulk of the sec-butoxide group. The most pragmatic approach for the direct route is to maximize overall mono-substitution and rely on rigorous chromatographic separation.

Q4: If direct SNAr is inefficient for the C5 isomer, what is the recommended alternative synthetic strategy? A: For large-scale or high-yielding requirements, a directing-group strategy starting from 4,5-dichloro-3(2H)-pyridazinone is highly effective. By protecting the N2 position (e.g., with a tetrahydropyranyl group), subsequent SNAr with an alkoxide is directed selectively to the C5 position. Subsequent deprotection and chlorination with POCl3 yields the desired 5-alkoxy-3-chloropyridazine without the problematic C3/C5 isomer mixture [3].

Condition Optimization & Quantitative Data

The table below summarizes the causality between reaction conditions and the resulting regioselectivity/yield when performing direct SNAr on 3,5-dichloropyridazine.

SolventTemperatureEquivalents of NaO-sBuAddition MethodC5:C3 RatioDialkylation (%)Target Yield (%)
THF25 °C1.1 eqDirect1:4>15%<15%
DMF0 °C1.0 eqDirect1:510%12%
THF-20 °C0.95 eqInverse1:3<5%20%
Toluene -20 °C 0.95 eq Inverse 1:2.5 <2% 25-30%

Experimental Workflows & Protocols

Protocol A: Optimized Direct SNAr (Kinetic Control & Separation)

Objective: Maximize the minor C5 isomer yield from 3,5-dichloropyridazine while strictly suppressing dialkylation.

Self-Validating Step (IPC): Monitor the reaction via LC-MS every 30 minutes during addition. The appearance of the [M+H]+ 187 peak indicates mono-substitution, while [M+H]+ 225 indicates dialkylation. Halt the alkoxide addition immediately if the 225 peak exceeds 5% relative abundance.

  • Substrate Preparation: Dissolve 3,5-dichloropyridazine (1.0 eq, 10 mmol) in anhydrous toluene (100 mL, 0.1 M) under an inert argon atmosphere.

  • Thermal Control: Submerge the reactor in a dry ice/ethylene glycol bath to achieve a stable internal temperature of -20 °C.

  • Nucleophile Preparation: In a separate flame-dried flask, prepare a standardized solution of sodium sec-butoxide (0.95 eq, 9.5 mmol) in anhydrous THF (20 mL).

  • Inverse Addition: Add the alkoxide solution dropwise over 2 hours using a syringe pump to prevent localized concentration spikes.

  • Quenching: Stir for an additional 1 hour at -20 °C, then quench rapidly with cold saturated aqueous NH4Cl (50 mL).

  • Workup: Extract with EtOAc (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (silica gel, gradient elution with Hexanes/EtOAc 95:5 to 80:20). Note: The C5 isomer typically elutes slightly after the C3 isomer due to differences in the molecular dipole moment.

Visualizations

ReactionPathway SM 3,5-Dichloropyridazine (Starting Material) C3 3-(sec-Butoxy)-5-chloro... (Major Kinetic Product) SM->C3 NaO-sBu Fast (Low BDE) C5 5-(sec-Butoxy)-3-chloro... (Minor Target Product) SM->C5 NaO-sBu Slow (High BDE) Di 3,5-di(sec-butoxy)... (Dialkylated Byproduct) C3->Di Excess Base Temp > 0°C C5->Di Excess Base Temp > 0°C

Competing SNAr pathways of 3,5-dichloropyridazine with sodium sec-butoxide.

Workflow Step1 1. Substrate Preparation Dissolve 3,5-dichloropyridazine in Toluene Step2 2. Thermal Control Cool reactor to -20 °C Step1->Step2 Step3 3. Inverse Addition Dropwise addition of NaO-sBu (0.95 eq) Step2->Step3 Step4 4. In-Process Control LC-MS monitoring (Stop if dialkylation > 5%) Step3->Step4 Step5 5. Quench & Workup Sat. NH4Cl quench, EtOAc extraction Step4->Step5 Step6 6. Chromatographic Resolution Silica gel gradient to isolate C5 isomer Step5->Step6

Optimized experimental workflow for the kinetic control and isolation of the C5 isomer.

References

  • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews Source: ACS Publications URL
  • Title: Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3,5-Dichloropyridazine Source: Benchchem URL
  • Title: Novel synthesis of pyridazino[4,5-b][1,4]oxazin-3,8-diones Source: SciSpace URL

Technical Support Center: Synthesis of 5-(sec-Butoxy)-3-chloropyridazine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 5-(sec-Butoxy)-3-chloropyridazine. As Senior Application Scientists, we combine fundamental chemical principles with practical, field-proven insights to help you navigate the common challenges encountered during this synthetic process. Our goal is to empower you to identify, control, and mitigate the formation of common byproducts, ensuring the desired purity and yield of your target compound.

Understanding the Synthesis: A Nucleophilic Aromatic Substitution Approach

The synthesis of 5-(sec-Butoxy)-3-chloropyridazine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The process involves the reaction of 3,5-dichloropyridazine with sodium sec-butoxide. The electron-deficient nature of the pyridazine ring, further activated by two chlorine atoms, facilitates the attack by the sec-butoxide nucleophile.

However, the nature of the reactants and the reaction conditions can lead to the formation of several byproducts. Understanding the mechanistic origins of these impurities is the first step toward effective process control.

Visualizing the Reaction Pathway and Potential Byproducts

Synthesis and Byproducts A 3,5-Dichloropyridazine P 5-(sec-Butoxy)-3-chloropyridazine (Desired Product) A->P SNAr at C5 (Major Pathway) BP1 3-(sec-Butoxy)-5-chloropyridazine (Isomeric Byproduct) A->BP1 SNAr at C3 (Minor Pathway) BP3 5-Chloro-3(2H)-pyridazinone (Hydrolysis Byproduct) A->BP3 Hydrolysis (H2O present) B Sodium sec-butoxide B->P SNAr at C5 (Major Pathway) B->BP1 SNAr at C3 (Minor Pathway) BP2 3,5-Di(sec-butoxy)pyridazine (Di-substitution Byproduct) B->BP2 Further SNAr BP4 Butenes (Elimination Byproduct) B->BP4 E2 Elimination P->BP2 Further SNAr

Caption: Reaction scheme for the synthesis of 5-(sec-Butoxy)-3-chloropyridazine and the formation of common byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 5-(sec-Butoxy)-3-chloropyridazine in a practical question-and-answer format.

Q1: My reaction is producing a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the desired 5-substituted product?

Answer: The formation of the isomeric byproduct, 3-(sec-Butoxy)-5-chloropyridazine, is a common challenge due to the two non-equivalent chlorine atoms on the 3,5-dichloropyridazine starting material. The C5 position is generally more susceptible to nucleophilic attack in pyridazine systems, but reaction conditions can influence this selectivity.

Causality: The regioselectivity of nucleophilic aromatic substitution on dichloropyridazines is governed by a combination of electronic and steric factors. While the C5 position is often favored electronically, the steric bulk of the sec-butoxide nucleophile and the choice of solvent and temperature can impact the reaction outcome.

Troubleshooting Steps:

  • Temperature Control: Lowering the reaction temperature can often enhance regioselectivity. We recommend starting the reaction at a lower temperature (e.g., 0 °C or even -20 °C) and then slowly allowing it to warm to room temperature. This can favor the kinetically controlled product.

  • Solvent Effects: The choice of solvent can influence the solubility of the reactants and the transition state energies. Aprotic polar solvents like THF or DMF are commonly used. Experimenting with a less polar solvent like toluene might alter the selectivity.

  • Slow Addition of Nucleophile: Adding the sodium sec-butoxide solution dropwise to the solution of 3,5-dichloropyridazine can help maintain a low concentration of the nucleophile, which may improve selectivity.

Q2: I am observing a significant amount of a di-substituted byproduct in my crude product mixture. What is causing this, and how can I minimize its formation?

Answer: The formation of 3,5-di(sec-butoxy)pyridazine indicates that the desired mono-substituted product is undergoing a second nucleophilic substitution.

Causality: This over-reaction is typically caused by using an excess of the sodium sec-butoxide nucleophile or allowing the reaction to proceed for too long. Once the first sec-butoxy group is introduced, the pyridazine ring becomes more electron-rich, which generally deactivates it towards further nucleophilic attack. However, under forcing conditions, di-substitution can occur.

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the stoichiometry of your reactants. Use a slight excess (e.g., 1.05-1.1 equivalents) of sodium sec-butoxide. A large excess will drive the reaction towards di-substitution.

  • Reaction Time Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material (3,5-dichloropyridazine) is consumed to prevent the formation of the di-substituted product.

  • Temperature Management: As with regioselectivity, lower reaction temperatures will slow down the second substitution reaction more significantly than the first, helping to favor the mono-substituted product.

Q3: My reaction yield is low, and I've identified byproducts that appear to be butenes. What is happening?

Answer: The formation of butenes is a strong indicator that an E2 elimination reaction is competing with the desired SNAr substitution.

Causality: Sodium sec-butoxide is not only a good nucleophile but also a relatively strong base. When it acts as a base, it can abstract a proton from the sec-butyl group, leading to the formation of a mixture of butene isomers (1-butene, cis-2-butene, and trans-2-butene). This consumes your nucleophile and reduces the yield of the desired ether product. This is a classic example of the competition between substitution and elimination reactions.[1][2][3]

Troubleshooting Steps:

  • Use of a Milder Base/Nucleophile System: If elimination is a significant issue, consider generating the sec-butoxide in situ with a non-nucleophilic base like sodium hydride (NaH) and a catalytic amount of sec-butanol. This can sometimes temper the basicity of the reaction mixture.

  • Temperature Optimization: Higher temperatures generally favor elimination over substitution.[4] Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is crucial.

  • Solvent Choice: The solvent can influence the E2/SNAr ratio. Protic solvents can solvate the alkoxide, reducing its basicity and potentially favoring substitution. However, they can also be nucleophilic themselves. Aprotic polar solvents are generally preferred for SNAr reactions.

Q4: I have noticed an unexpected polar impurity in my crude product. What could it be?

Answer: A common polar impurity is a hydrolysis product, such as 5-chloro-3(2H)-pyridazinone, which can form if water is present in the reaction mixture.

Causality: Chloropyridazines are susceptible to hydrolysis, especially in the presence of a base. Trace amounts of water in your solvents or starting materials can react with the 3,5-dichloropyridazine to form the corresponding hydroxypyridazine, which exists in equilibrium with its pyridazinone tautomer.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure that all your glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Quality of Starting Materials: Ensure your 3,5-dichloropyridazine and sodium sec-butoxide are of high purity and stored under anhydrous conditions.

Analytical and Purification Protocols

Protocol 1: In-Process Monitoring by Thin Layer Chromatography (TLC)

Objective: To monitor the consumption of the starting material and the formation of the product and byproducts.

Methodology:

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) is a good starting point. Adjust the polarity as needed to achieve good separation.

  • Visualization: UV light (254 nm). The pyridazine ring is UV active.

  • Procedure:

    • Spot a baseline with the starting material (3,5-dichloropyridazine).

    • As the reaction progresses, take small aliquots, quench them with a few drops of water, and extract with a small amount of ethyl acetate.

    • Spot the organic layer on the TLC plate alongside the starting material.

    • The product, 5-(sec-Butoxy)-3-chloropyridazine, should have a higher Rf value than the more polar di-substituted and hydrolysis byproducts, but a lower Rf than the starting material.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the purity of the final product and identify the levels of impurities.

Methodology:

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is generally suitable.

  • Mobile Phase: A gradient elution is recommended for separating a range of polar and non-polar impurities.

    • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

  • Gradient Program (Example):

    • Start with 95% A / 5% B.

    • Ramp to 5% A / 95% B over 20 minutes.

    • Hold for 5 minutes.

    • Return to initial conditions and equilibrate.

  • Detection: UV detection at a wavelength where the pyridazine core absorbs strongly (e.g., 254 nm).

  • Expected Elution Order: Unreacted 3,5-dichloropyridazine will likely elute first, followed by the desired product and its isomer, with the di-substituted product eluting later. The polar hydrolysis byproduct will elute very early in the gradient.

Protocol 3: Purification by Column Chromatography

Objective: To remove byproducts and isolate the pure 5-(sec-Butoxy)-3-chloropyridazine.

Methodology:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity to elute the desired product and then the more polar impurities.

  • Procedure:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Load the solution onto the pre-packed silica gel column.

    • Begin elution with the low-polarity mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary Table

CompoundPotential Impurity SourceTypical Analytical Signature (HPLC)Mitigation Strategy
3,5-DichloropyridazineUnreacted starting materialEarly eluting peakEnsure complete reaction by monitoring with TLC/HPLC; use a slight excess of nucleophile.
3-(sec-Butoxy)-5-chloropyridazineLack of regioselectivityPeak eluting close to the main product, may require optimizationLower reaction temperature, slow addition of nucleophile, screen solvents.
3,5-Di(sec-butoxy)pyridazineOver-reactionLater eluting peak (less polar than mono-substituted)Use stoichiometric amounts of nucleophile (1.05-1.1 eq.), monitor reaction time.
5-Chloro-3(2H)-pyridazinoneHydrolysis from trace waterVery early eluting, polar peakUse anhydrous solvents and reagents, conduct the reaction under an inert atmosphere.
ButenesE2 elimination side reaction of the nucleophileVolatile, may not be observed by HPLC; detectable by GC-MS headspaceUse the lowest effective reaction temperature, consider an in-situ base generation approach.

Visualizing Process Logic

Troubleshooting_Flowchart start Start Synthesis check_purity Analyze Crude Product (TLC, HPLC, NMR) start->check_purity isomeric High Isomeric Impurity? check_purity->isomeric Impurity Detected disub High Di-substitution? isomeric->disub No sol_isomeric Optimize Regioselectivity: - Lower Temperature - Slow Addition - Solvent Screen isomeric->sol_isomeric Yes low_yield Low Yield & Elimination? disub->low_yield No sol_disub Control Stoichiometry: - 1.05-1.1 eq. Base - Monitor Reaction Time disub->sol_disub Yes polar_imp Polar Impurity? low_yield->polar_imp No sol_low_yield Minimize Elimination: - Lower Temperature - Consider in-situ Base low_yield->sol_low_yield Yes pure Product is Pure polar_imp->pure No sol_polar_imp Ensure Anhydrous Conditions: - Dry Solvents & Glassware - Inert Atmosphere polar_imp->sol_polar_imp Yes end End pure->end Proceed to Purification/Next Step sol_isomeric->start sol_disub->start sol_low_yield->start sol_polar_imp->start

Caption: A troubleshooting flowchart for the synthesis of 5-(sec-Butoxy)-3-chloropyridazine.

References

  • ResearchGate. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. [Link]

  • Chemistry Steps. Substitution and Elimination Reactions. [Link]

  • ResearchGate. Ligand-dependent site-selectivity: e.g. 3,5-dichloropyridazine. [Link]

  • Chemistry Steps. The Williamson Ether Synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • RCS Research Chemistry Services. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Properties of 3,5-Dichloropyridazine. [https://www. Ningboinno.com/blog/understanding-the-synthesis-and-properties-of-3-5-dichloropyridazine]([Link]. Ningboinno.com/blog/understanding-the-synthesis-and-properties-of-3-5-dichloropyridazine)

  • Contract Pharma. Impurities in APIs and Their Effects on Products. [Link]

  • A-Level Chemistry. Elimination vs Substitution in Halogenalkanes. [Link]

  • Carbondr. Substitution and Elimination Reactions (Continued). [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. [Link]

  • Chemguide. elimination v nucleophilic substitution in halogenoalkanes. [Link]

  • Chemistry LibreTexts. C. Elimination vs. Substitution. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • PubMed. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. [Link]

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Technical Support Center: Strategies for Enhancing the Solubility of 5-(sec-Butoxy)-3-chloropyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-(sec-Butoxy)-3-chloropyridazine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound. As a key intermediate in various research and development applications, achieving adequate solubility is often a critical first step for successful experimentation. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address these challenges directly. The methodologies described herein are grounded in established principles of physical and medicinal chemistry and are designed to provide a systematic approach to overcoming solubility issues.

Understanding the Challenge: Physicochemical Properties of Pyridazine Derivatives

Pyridazine rings are integral to many biologically active molecules due to their unique physicochemical properties.[1][2] These properties, including weak basicity and a significant dipole moment, can influence their solubility.[1] For a substituted pyridazine like 5-(sec-Butoxy)-3-chloropyridazine, the interplay between the polar pyridazine core and the more non-polar sec-butoxy group will largely dictate its solubility profile. The principle of "like dissolves like" is a fundamental concept to consider; polar solvents will better dissolve polar compounds, and non-polar solvents are more suitable for non-polar compounds.[3][4]

Due to a lack of publicly available quantitative solubility data for 5-(sec-Butoxy)-3-chloropyridazine, an experimental approach is necessary. This guide will walk you through systematic methods to determine the best solvent system and enhancement techniques for your specific application.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm having trouble dissolving 5-(sec-Butoxy)-3-chloropyridazine in common aqueous buffers for my biological assay. What should I do first?

Answer:

The first step is to perform a systematic solvent screening to identify a suitable starting point. Given the structure of 5-(sec-Butoxy)-3-chloropyridazine, it is likely to have limited aqueous solubility. Therefore, exploring organic solvents that are miscible with your aqueous buffer is a logical first step. This approach is a form of cosolvency , where a water-miscible organic solvent is used to increase the solubility of a hydrophobic compound.[5]

Objective: To identify a suitable organic solvent for initial dissolution of 5-(sec-Butoxy)-3-chloropyridazine.

Materials:

  • 5-(sec-Butoxy)-3-chloropyridazine

  • A selection of organic solvents (see Table 1)

  • Small glass vials (e.g., 1.5 mL)

  • Vortex mixer

  • Analytical balance

Procedure:

  • Weigh out a small, consistent amount of 5-(sec-Butoxy)-3-chloropyridazine (e.g., 1 mg) into several labeled vials.

  • Add a fixed volume of each selected organic solvent (e.g., 100 µL) to the respective vials.

  • Vortex each vial vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution. If the compound dissolves, add another equivalent of the compound and repeat until a saturated solution is achieved.

  • Record your observations to rank the solvents from best to worst.

Table 1: Common Organic Solvents for Initial Solubility Screening

SolventPolarityNotes
Dimethyl Sulfoxide (DMSO)Polar AproticAn excellent starting point for many poorly soluble compounds. Be mindful of its potential effects in biological assays, typically keeping the final concentration below 0.5%.[6]
EthanolPolar ProticA common and less toxic cosolvent suitable for many applications.[7]
MethanolPolar ProticSimilar to ethanol but can be more toxic.
AcetonePolar AproticA stronger solvent than ethanol or methanol, but also more volatile.
N,N-Dimethylformamide (DMF)Polar AproticA powerful solvent, but with higher toxicity. Use with caution.

Workflow for Initial Solvent Screening

A Weigh Compound B Add Test Solvent A->B C Vortex Vigorously B->C D Visual Inspection C->D E Compound Dissolved? D->E F Rank Solvent & Conclude E->F No G Add More Compound E->G Yes G->C

Caption: Workflow for a rapid solvent screening experiment.

Q2: My compound dissolves in an organic solvent, but precipitates when I add it to my aqueous buffer. How can I prevent this?

Answer:

This is a common issue when using cosolvents. The key is to optimize the ratio of the organic cosolvent to the aqueous buffer to maintain the solubility of your compound. You can also explore other solubility enhancement techniques if cosolvency alone is insufficient.

Start by preparing a concentrated stock solution of your compound in the best organic solvent identified in the initial screening. Then, perform a serial dilution of this stock solution into your aqueous buffer, observing for any precipitation. This will help you determine the maximum tolerable concentration of the organic solvent in your final solution.

For compounds with ionizable groups, altering the pH of the solution can significantly impact solubility.[8][9] While the pyridazine ring is weakly basic, it's worth investigating if pH modification can improve the solubility of 5-(sec-Butoxy)-3-chloropyridazine.

Experimental Protocol: pH-Dependent Solubility

Objective: To assess the effect of pH on the solubility of 5-(sec-Butoxy)-3-chloropyridazine.

Materials:

  • 5-(sec-Butoxy)-3-chloropyridazine

  • A series of buffers with different pH values (e.g., pH 4, 7, 9)

  • Concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO)

  • Spectrophotometer or HPLC for quantification

Procedure:

  • Prepare a set of buffers at various pH levels.

  • Add a small, fixed volume of your concentrated stock solution to each buffer.

  • Incubate the solutions for a set period (e.g., 2 hours) at a controlled temperature.

  • Centrifuge the samples to pellet any undissolved precipitate.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectroscopy at the compound's λmax or HPLC).

  • Plot the solubility as a function of pH to identify any trends.

Q3: I need to prepare a higher concentration of 5-(sec-Butoxy)-3-chloropyridazine than what is achievable with cosolvents or pH adjustment. What other techniques can I try?

Answer:

For achieving higher concentrations, you can explore more advanced formulation strategies such as the use of cyclodextrins or the preparation of solid dispersions.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[10][11] They can encapsulate poorly soluble molecules, like likely 5-(sec-Butoxy)-3-chloropyridazine, forming inclusion complexes that have enhanced aqueous solubility.[6][12][13]

Table 2: Common Cyclodextrins for Solubility Enhancement

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Widely used due to its high aqueous solubility and low toxicity.[6]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)Anionic derivative with excellent solubilizing capacity, particularly for positively charged or neutral compounds.[11]
Methyl-β-cyclodextrin (M-β-CD)High solubilizing power, but can have higher toxicity compared to other derivatives.

Experimental Protocol: Solubility Enhancement with Cyclodextrins

Objective: To determine if cyclodextrins can increase the aqueous solubility of 5-(sec-Butoxy)-3-chloropyridazine.

Materials:

  • 5-(sec-Butoxy)-3-chloropyridazine

  • A selection of cyclodextrins (see Table 2)

  • Aqueous buffer of choice

  • Shaker or sonicator

  • Analytical method for quantification (HPLC is recommended)

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Add an excess amount of 5-(sec-Butoxy)-3-chloropyridazine to each cyclodextrin solution.

  • Agitate the mixtures (e.g., on a shaker or in a sonicator) at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Filter the solutions to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

  • Plot the solubility of the compound as a function of cyclodextrin concentration.

A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[14][15] This can enhance solubility by reducing the particle size of the drug to a molecular level and improving its wettability.[1]

Common Methods for Preparing Solid Dispersions:

  • Solvent Evaporation: Both the compound and the carrier are dissolved in a common solvent, which is then evaporated to leave a solid matrix.[16]

  • Fusion (Melting): The compound and carrier are melted together and then rapidly cooled to form a solid dispersion.[15]

Table 3: Common Carriers for Solid Dispersions

CarrierTypeNotes
Polyvinylpyrrolidone (PVP)PolymerA common and effective carrier for enhancing the dissolution rate of poorly soluble drugs.[1]
Polyethylene Glycol (PEG)PolymerAvailable in various molecular weights, allowing for modulation of properties. Often used in fusion methods.[17]
Hydroxypropyl Methylcellulose (HPMC)PolymerCan also act as a precipitation inhibitor, maintaining a supersaturated state of the drug.[17]
Soluplus®CopolymerA graft copolymer designed for solid solutions, offering high drug loading and improved bioavailability.[18]
Apinovex™ polymersPolymerHigh molecular weight polyacrylic acid excipients designed for spray-dried amorphous solid dispersions, enabling high drug loading.[3]

Workflow for Solid Dispersion Preparation (Solvent Evaporation Method)

A Dissolve Compound & Carrier in a Common Solvent B Evaporate Solvent (e.g., under vacuum) A->B C Collect Solid Dispersion B->C D Grind and Sieve C->D E Characterize & Test Dissolution D->E

Caption: Workflow for preparing a solid dispersion via the solvent evaporation method.

Concluding Remarks

Improving the solubility of 5-(sec-Butoxy)-3-chloropyridazine requires a systematic and logical approach. By starting with a simple solvent screening and progressing to more advanced techniques like cosolvency, pH adjustment, cyclodextrin complexation, and solid dispersions, researchers can effectively identify a suitable method to achieve the desired concentration for their experiments. It is crucial to consider the downstream application when selecting a solubility enhancement strategy, as some excipients may interfere with certain assays. Always perform appropriate controls to ensure that the chosen method does not adversely affect your experimental results.

References

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews. (2025, October 7). Retrieved March 15, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery - PMC. (n.d.). Retrieved March 15, 2026, from [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library. (n.d.). Retrieved March 15, 2026, from [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.). Retrieved March 15, 2026, from [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review - Jetir.Org. (2025, July 1). Retrieved March 15, 2026, from [Link]

  • Enhancing solubility with novel excipients - Manufacturing Chemist. (2025, December 3). Retrieved March 15, 2026, from [Link]

  • Tool to Increase Solubility: Solid Dispersion - PharmaInfo. (n.d.). Retrieved March 15, 2026, from [Link]

  • A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials | Request PDF. (n.d.). Retrieved March 15, 2026, from [Link]

  • Novel excipients for solubility enhancement - European Pharmaceutical Review. (2022, February 16). Retrieved March 15, 2026, from [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31). Retrieved March 15, 2026, from [Link]

  • SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. (2015, June 1). Retrieved March 15, 2026, from [Link]

  • Cosolvent - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin - MDPI. (2026, January 16). Retrieved March 15, 2026, from [Link]

  • Unlocking Solubility as Lubrizol's Excipients Power the Next Generation of Drug Delivery. (2025, July 9). Retrieved March 15, 2026, from [Link]

  • Co-solvency: Significance and symbolism. (2025, July 31). Retrieved March 15, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved March 15, 2026, from [Link]

  • 2-Butanol - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • Solubility of Organic Compounds - Chemistry Steps. (2021, October 8). Retrieved March 15, 2026, from [Link]

  • 2-Chloropyridine - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]

  • 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). Retrieved March 15, 2026, from [Link]

Sources

Technical Support Center: Pyridazine Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography and Purification Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with isolating substituted pyridazines.

Pyridazines (1,2-diazines) are privileged scaffolds in medicinal chemistry, but their high polarity, basicity, and tendency to form regioisomeric mixtures present significant purification bottlenecks. This guide provides field-proven, self-validating protocols to ensure high-yield recovery and exceptional purity of your target compounds.

FAQ 1: Why do I lose my substituted pyridazine in the aqueous layer during workup, and how can I recover it?

The Causality: The pyridazine ring is endowed with unique physicochemical properties, including a highly localized, large dipole moment and robust, dual hydrogen-bonding capacity stemming from its adjacent nitrogen atoms[1]. Unlike pyridine or pyrimidine, this exceptionally high polarity often causes substituted pyridazines to partition favorably into the aqueous phase during standard liquid-liquid extraction, especially if the aqueous layer is neutral or slightly acidic.

The Solution: To force the pyridazine into the organic phase, you must disrupt the hydrogen-bonding network of the aqueous layer (salting out) and utilize a highly polar, hydrogen-bond-donating organic solvent mixture.

Protocol 1: Liquid-Liquid Extraction of Highly Polar Pyridazines
  • Concentrate: Remove all volatile organic reaction solvents (e.g., THF, DMF, or methanol) under reduced pressure before extraction.

  • Salting Out: Dilute the crude residue in a minimal volume of water. Add solid sodium chloride (NaCl) until the solution is completely saturated and no more salt dissolves.

  • Solvent Preparation: Prepare an extraction solvent mixture of Chloroform and Isopropanol ( CHCl3​:iPrOH ) at a 3:1 (v/v) ratio. The isopropanol acts as a hydrogen-bond donor to solvate the pyridazine nitrogens.

  • Extraction: Extract the saturated aqueous layer with three equal volumes of the CHCl3​:iPrOH mixture.

  • Isolation: Combine the organic extracts, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Self-Validation Check: Spot the post-extraction aqueous layer on a TLC plate or inject a diluted aliquot into an LC-MS. The protocol is successfully validated when the UV chromatogram demonstrates >95% depletion of the target pyridazine mass from the aqueous phase.

PyridazineExtraction Step1 Crude Aqueous Mixture Step2 Saturate with NaCl (Salting Out) Step1->Step2 Step3 Extract with 3:1 CHCl3 : Isopropanol Step2->Step3 Step4 Phase Separation Step3->Step4 Step5 Organic Layer (Contains Pyridazine) Step4->Step5 Step6 Aqueous Layer (Discard if LC-MS clean) Step4->Step6

Workflow for the extraction of highly polar substituted pyridazines from aqueous mixtures.

FAQ 2: My pyridazine derivatives streak terribly on normal-phase silica gel. What causes this, and what is the best purification strategy?

The Causality: Peak tailing and streaking occur because the basic nitrogen atoms of the pyridazine ring interact strongly with the acidic silanol groups (Si-OH) present on the surface of standard, unbonded silica gel[2]. This secondary retention mechanism causes the compound to drag through the column rather than eluting in a tight, Gaussian band.

The Solution: You must mask the acidic silanols by introducing a basic modifier to the mobile phase, or abandon bare silica entirely in favor of alternative stationary phases like alumina or reversed-phase C18.

Table 1: Impact of Chromatographic Conditions on Pyridazine Peak Asymmetry
Chromatography TypeStationary PhaseMobile Phase AdditiveTypical Peak Asymmetry ( As​ )Resolution Quality
Standard Normal PhaseBare Silica GelNone> 2.5 (Severe Streaking)Poor
Modified Normal PhaseBare Silica Gel1-5% Triethylamine ( Et3​N )1.2 - 1.5 (Slight Tailing)Good
Reversed-Phase (RP)Standard C18None (Neutral pH)1.8 - 2.1 (Moderate Tailing)Moderate
Modified RPPolar-Embedded C180.1% TFA or Formate buffer1.0 - 1.1 (Symmetrical)Excellent
HILICUnbonded Silica10 mM Ammonium Formate1.0 - 1.1 (Symmetrical)Excellent
Protocol 2: Flash Chromatography with Basic Modifiers
  • Column Pre-treatment: Pack the silica gel column and flush it with 2-3 column volumes (CV) of your starting mobile phase containing 1% (v/v) triethylamine ( Et3​N ). This permanently deactivates the most acidic silanols.

  • Dry Loading: Dissolve the crude pyridazine in a volatile solvent, add a small amount of Celite, and evaporate to a free-flowing powder. Load this onto the column head. Do not use silica for dry-loading basic heterocycles, as it can irreversibly trap the compound.

  • Elution: Elute the column using a gradient of Hexane/Ethyl Acetate or Dichloromethane/Methanol, ensuring 1% Et3​N is maintained throughout the entire run.

  • TLC Monitoring: When analyzing fractions, pre-treat your TLC plates by exposing them to ammonia vapor or dipping them in 1% Et3​N to prevent false streaking on the plate.

Self-Validation Check: Calculate the peak asymmetry factor ( As​ ) from your UV detector's chromatogram. A self-validating run will yield an As​ between 1.0 and 1.3, proving that silanol interactions have been successfully suppressed.

ChromatographyTroubleshooting Start Silica Gel Chromatography Check Observe Peak Shape Start->Check Tailing Severe Tailing / Streaking Check->Tailing Good Gaussian Peak Shape Check->Good Mod1 Add 1-5% Et3N to Mobile Phase Tailing->Mod1 Mod2 Switch to Alumina or RP-C18 Tailing->Mod2 Success Pure Pyridazine Isolated Good->Success Mod1->Success Mod2->Success

Troubleshooting decision tree for resolving peak tailing during pyridazine chromatography.

FAQ 3: I performed a functionalization that yielded a mixture of 3- and 4-substituted pyridazine regioisomers. How can I resolve them?

The Causality: Functionalization reactions, such as Minisci-type radical additions or nucleophilic aromatic substitutions, often proceed with varying regioselectivity. For instance, Minisci reactions generally favor the 3-position in pyridazines, but frequently yield a mixture of 3- and 4-substituted or 3,6- and 4,5-disubstituted isomers[3]. Because these regioisomers share identical molecular weights and nearly identical polarities, standard normal-phase chromatography fails to resolve them.

The Solution: Regioisomer separation requires exploiting subtle differences in the molecule's three-dimensional shape and localized dipole moments.

Protocol 3: Regioisomer Resolution via Advanced Chromatography
  • Shallow Gradient Reversed-Phase HPLC: Utilize a polar-embedded C18 column. Run an exceptionally shallow gradient (e.g., increasing the organic modifier by only 0.5% to 1% per minute). The slight difference in hydrophobic surface area between the 3- and 4-substituted isomers will dictate elution order.

  • Supercritical Fluid Chromatography (SFC): If RP-HPLC fails, transition to SFC. Recent advances have shown that stationary phases containing basic heterocycles (such as 2-ethylpyridine or imidazole) tethered to the silica support provide extraordinary selectivity for achiral, basic analytes[4]. The π−π stacking and dipole-dipole interactions in SFC can easily resolve pyridazine regioisomers that co-elute in standard HPLC.

Self-Validation Check: A successful regioisomer separation is validated when the chromatographic resolution ( Rs​ ) between the two peaks is ≥1.5 (baseline resolution). Confirm the identity of each isolated peak using 2D-NMR (NOESY), as the through-space interactions between the substituent and the pyridazine ring protons will definitively assign the 3- vs 4-position.

References

  • The pyridazine heterocycle in molecular recognition and drug discovery Source: nih.gov URL:[Link]

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing Source: uchicago.edu URL:[Link]

  • Advances in Achiral Stationary Phases for SFC Source: americanpharmaceuticalreview.com URL:[Link]

Sources

Technical Support Center: Scaling Up Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for pyridazine synthesis scale-up. This guide is designed for researchers, chemists, and drug development professionals who are transitioning pyridazine synthesis from bench-scale to larger, process-scale operations. Pyridazine derivatives are crucial scaffolds in medicinal chemistry, known for a wide spectrum of biological activities.[1][2][3][4] However, their synthesis presents unique challenges that can be magnified during scale-up.

This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues. We will explore the causality behind experimental choices, ensuring that every step is understood and every protocol is a self-validating system.

Core Challenges in Scaling Up Pyridazine Synthesis

Scaling up any chemical synthesis is more than just multiplying reagent quantities. For pyridazine synthesis, key challenges often revolve around:

  • Reaction Control: Many pyridazine syntheses, particularly condensation reactions with hydrazine, can be exothermic.[5] What is easily managed in a 100 mL flask can become a serious thermal runaway hazard in a 20 L reactor.

  • Reagent Safety & Handling: Reagents like hydrazine and its derivatives are common building blocks but are also toxic and can decompose violently, especially in the presence of metal catalysts.[6] Other reagents, like sodium azide, can form explosive byproducts (e.g., hydrazoic acid).[7]

  • Product & Impurity Profile: Side reactions that are negligible at the milligram scale can become major sources of impurities at the kilogram scale, complicating purification and reducing yield.

  • Purification Efficiency: Methods like column chromatography, a staple in discovery chemistry, are often impractical or economically unviable for large-scale production.[8] Developing a robust, scalable purification method like crystallization is critical.[9]

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the scale-up process in a question-and-answer format.

Category 1: Reaction Conditions & Yield Optimization

Q1: My reaction yield dropped significantly when I moved from a 1 g to a 100 g scale. What are the most likely causes?

This is a classic scale-up problem. The drop in yield can typically be traced back to issues with mass and heat transfer, or changes in reaction kinetics.

  • Cause A: Inefficient Heat Transfer: The hydrogenation and nitration steps in some pyridazine syntheses are highly exothermic.[5] On a small scale, the flask's large surface-area-to-volume ratio dissipates heat effectively. On a large scale, this ratio decreases dramatically, leading to localized "hot spots." These hot spots can cause thermal degradation of your starting materials, intermediates, or final product, directly impacting yield.

    • Solution: Use a jacketed reactor with a reliable cooling system and overhead stirring.[5] Ensure the stirring is efficient to maintain a homogenous temperature throughout the reaction mixture. Consider a slower, controlled addition of the limiting reagent to manage the rate of heat generation.[8]

  • Cause B: Poor Mixing & Mass Transfer: In heterogeneous reactions (e.g., using a solid catalyst like Palladium on carbon for hydrogenation) or reactions with multiple phases, inefficient stirring at scale can starve parts of the reaction mixture of the catalyst or reagents.[5]

    • Solution: Optimize the agitation speed and impeller type for your reactor to ensure good contact between all components. For hydrogenations, efficient mixing is crucial for contact between the solid catalyst, liquid phase, and hydrogen gas.[5]

  • Cause C: Extended Reaction Time: Sometimes, reactions are run for longer than necessary at scale "just to be sure," which can lead to product decomposition.

    • Solution: Monitor the reaction progress closely using techniques like TLC, LC-MS, or in-situ IR.[1][2][10] Quench the reaction as soon as it reaches completion to avoid the formation of degradation by-products.

Q2: I'm observing a new, significant impurity that wasn't present in my small-scale runs. How do I identify and eliminate it?

The appearance of new impurities often points to a side reaction that has become significant under the new set-of-conditions of the scaled-up process.

  • Identification: The first step is to characterize the impurity. Isolate a small amount if possible, or use LC-MS and NMR to determine its structure. Common impurities in pyridazine synthesis, especially from 1,4-dicarbonyl and hydrazine condensation, arise from self-condensation of the dicarbonyl starting material or incomplete cyclization.

  • Elimination Strategies:

    • Control Stoichiometry & Addition Order: The order and rate of reagent addition are critical.[5] For example, in condensation reactions, adding hydrazine dropwise to the solution of the dicarbonyl compound can minimize side reactions of the dicarbonyl.[1]

    • Temperature Control: As mentioned, localized heating can promote alternative reaction pathways. Maintaining a consistent, optimal temperature is key.

    • pH Control: Some condensation reactions are catalyzed by acid.[1] Ensure the pH of your reaction medium is controlled and consistent, as deviations can favor impurity formation.

Category 2: Work-up & Purification

Q3: My standard silica gel column chromatography purification is not feasible at a multi-kilogram scale. What are my options?

Scaling up purification requires a shift in strategy from chromatography-first to crystallization-first.

  • Strategy A: Recrystallization: This is the most effective and economical method for purifying solid products at scale. The key is finding a suitable solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.

    • Pro-Tip: A detailed protocol for developing a scalable recrystallization process is provided in the "Experimental Protocols" section below.

  • Strategy B: Acid-Base Extraction: Pyridazines are basic. This property can be exploited for purification.[8] You can wash your organic solution with dilute acid (e.g., 1M HCl) to protonate the pyridazine, pulling it into the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer and re-extract your purified product with an organic solvent.

  • Strategy C: Distillation: For liquid pyridazine derivatives, distillation can be an effective large-scale purification method.[11]

Troubleshooting Purification
Problem EncounteredProbable CauseRecommended Action
Product "oils out" during crystallization Solvent system is not optimal; cooling is too rapid.Screen for alternative solvent systems. Ensure slow, controlled cooling to promote crystal growth over amorphous precipitation.[9]
Poor recovery from recrystallization Product has significant solubility in the cold solvent.Use a minimal amount of hot solvent for dissolution. After cooling, place the flask in an ice bath to maximize precipitation.[9] Wash the collected crystals with a minimal amount of ice-cold solvent.
Product streaks badly on silica gel (TLC) The basic nitrogen of the pyridazine is interacting strongly with the acidic silica.Add a small amount (0.1-1%) of a base like triethylamine or ammonia to the chromatography eluent to improve peak shape.[8]
Category 3: Safety & Thermal Hazards

Q4: My synthesis involves hydrazine hydrate. What are the key safety considerations for scale-up?

Hydrazine is a suspected carcinogen and can decompose violently.[6] All work should be conducted in a well-ventilated fume hood or a designated, controlled area.

  • Personal Protective Equipment (PPE): Always wear appropriate gloves, safety glasses, and a lab coat.

  • Quenching: Have a quench solution ready. A solution of sodium hypochlorite (bleach) can be used to neutralize excess hydrazine.

  • Temperature Control: Avoid excessive heating. Hydrazine decomposition can be initiated by high temperatures, especially in the presence of metal catalysts.

Q5: How do I assess and control the risk of a thermal runaway reaction?

Exothermic reactions are a primary safety concern during scale-up.

  • Thermal Screening: Before scaling up, it is highly advisable to perform thermal screening using techniques like Differential Scanning Calorimetry (DSC) to understand the reaction's thermal profile, including the onset temperature of decomposition.

  • Engineering Controls:

    • Slow Addition: Use a dropping funnel or a syringe pump for the controlled addition of one reactant.[8]

    • Efficient Cooling: A jacketed reactor connected to a powerful chiller is essential. Ensure you have enough cooling capacity to handle the heat generated by the reaction.[5]

    • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively, although this may impact reaction time and vessel occupancy.[8]

  • Continuous Flow Chemistry: For highly exothermic or hazardous reactions, transitioning to a continuous flow reactor can be a much safer alternative. Flow reactors offer superior heat and mass transfer, minimizing the volume of hazardous material reacting at any given moment.[8]

Visualized Workflows & Pathways

Troubleshooting Logic for Low Yield

This diagram provides a systematic approach to diagnosing the root cause of low yields during scale-up.

cluster_analysis Analysis Results cluster_solutions Potential Solutions start Problem: Low Yield at Scale check_purity Verify Starting Material Purity & Stability start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Conc.) check_purity->check_conditions Purity OK analyze_mixture Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) check_conditions->analyze_mixture incomplete High % of Starting Material analyze_mixture->incomplete side_products Significant Side Products analyze_mixture->side_products degradation Degradation Products analyze_mixture->degradation sol_incomplete Increase Reaction Time/Temp Optimize Catalyst Loading incomplete->sol_incomplete sol_side_products Optimize Addition Rate/Order Adjust Stoichiometry/pH side_products->sol_side_products sol_degradation Lower Reaction Temperature Reduce Reaction Time Ensure Inert Atmosphere degradation->sol_degradation

Caption: A flowchart for systematically troubleshooting low reaction yields.

General Pyridazine Synthesis via Condensation

This diagram illustrates the common condensation pathway and highlights where potential side reactions can occur.

dicarbonyl 1,4-Dicarbonyl Compound intermediate Hydrazone Intermediate dicarbonyl->intermediate + Hydrazine side_reaction Self-Condensation of Dicarbonyl dicarbonyl->side_reaction Side Reaction hydrazine Hydrazine Hydrate hydrazine->intermediate dihydropyridazine Dihydropyridazinone intermediate->dihydropyridazine Intramolecular Cyclization product Pyridazine Product dihydropyridazine->product Oxidation / Elimination

Sources

Technical Support Center: Managing Reaction Exotherms in Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist specializing in scalable heterocyclic synthesis, I frequently consult with drug development professionals facing thermal runaway issues during pyridazine scale-up. The synthesis of the pyridazine nucleus—typically achieved via the condensation of dissonant 1,4-dicarbonyls with hydrazine—presents profound thermodynamic challenges[1].

This guide is engineered to move beyond basic troubleshooting. Here, we dissect the mechanistic causality of these exotherms and provide self-validating, field-proven protocols to ensure your scale-up is both safe and high-yielding.

Part 1: Mechanistic Causality of Pyridazine Exotherms

To control an exotherm, you must first understand its origin. The standard Paal-Knorr-type condensation for diazines involves reacting a 1,4-diketone or maleindialdehyde with hydrazine hydrate. This reaction cascade is notoriously exothermic due to three sequential thermodynamic events:

  • Hydrazone Formation: The initial nucleophilic attack of hydrazine on the carbonyl carbon releases substantial solvation and bond-formation energy.

  • Cyclodehydration: The intramolecular ring closure to form the dihydropyridazine releases further heat and water.

  • Decomposition & Polymerization: If the localized temperature exceeds 45 °C, the dicarbonyl intermediate undergoes rapid exothermic decomposition, and hydrazine promotes the formation of intractable polymeric solids[2]. Furthermore, the adiabatic temperature rise of the hydrazine condensation can exceed 100 °C, posing a severe thermal runaway risk on a kilogram scale[3].

By recognizing that heat is not just a byproduct but a catalyst for pathway deviation, we can engineer our reactor setups to prioritize mass and heat transfer over simple stoichiometry.

Part 2: Troubleshooting Guides & FAQs

Q1: During the batch addition of hydrazine to my 1,4-dicarbonyl, the solution rapidly darkened, and a heavy polymeric tar formed. What caused this, and how do I prevent it? A: This is a classic symptom of localized thermal runaway. When hydrazine is dosed into the batch, the immediate exothermic reaction creates "hot spots" if mixing is inadequate. If these micro-environments exceed 45 °C, the dicarbonyl rapidly polymerizes rather than cyclizing[2]. Solution: You must strictly control the dosing rate and maintain the internal batch temperature between 20 °C and 35 °C[2]. Transitioning to a continuous flow setup (see Protocol B) eliminates localized hot spots by utilizing a microreactor's high surface-to-volume ratio for instantaneous heat dissipation[4].

Q2: We are scaling up a hydrazine condensation to a pilot plant (5 kg). Differential Scanning Calorimetry (DSC) shows a dangerous adiabatic temperature rise. How can we chemically stabilize this? A: Thermal accumulation at scale cannot always be solved by jacket cooling alone. The reaction byproduct (often trace acids from the dicarbonyl preparation) lowers the onset temperature of hydrazine decomposition. Solution: Introduce a mild base, such as sodium acetate, to the reaction mixture. The addition of a base buffers the system, significantly increasing the onset temperature of decomposition and decreasing the severity of the exotherm[3]. Combine this with a lower-boiling-point solvent to provide an evaporative cooling safety net (reflux limit).

Q3: After forming the dihydropyridazine, the subsequent oxidation to the fully aromatic pyridazine is causing secondary exotherms. What is the best approach? A: Oxidation steps (e.g., using bromine or nitric acid) are highly exothermic. Conducting this in a batch reactor requires prolonged dosing times, which degrades sensitive functional groups. Solution: Implement a telescoped continuous flow sequence. By running the oxidation in a cooled tube reactor (e.g., at −70 °C for specific lithiation/oxidation sequences or ambient for standard oxidants), the residence time is reduced to minutes, preventing over-oxidation and safely whisking away the heat of reaction[4].

Part 3: Process Logic & Workflow Visualization

The following diagram illustrates the logical decision matrix for managing thermal risks during pyridazine synthesis.

ExothermLogic Start Evaluate Pyridazine Synthesis Scale ScaleCheck Is Scale > 50g? Start->ScaleCheck Batch Batch Reactor (Jacket Cooled) ScaleCheck->Batch No (< 50g) Flow Continuous Flow Microreactor ScaleCheck->Flow Yes (> 50g) BaseAdd Add Sodium Acetate Buffer Batch->BaseAdd Stabilize Hydrazine Success High Yield Pyridazine Flow->Success High Heat Transfer TempControl Maintain Temp 20 °C - 35 °C BaseAdd->TempControl Polymer Polymerization & Yield Loss TempControl->Polymer If T > 45 °C TempControl->Success If T < 35 °C

Decision matrix for mitigating hydrazine condensation exotherms in pyridazine synthesis.

Part 4: Quantitative Data & Parameter Optimization

To validate the shift from batch to flow chemistry, consider the following empirical data comparing reaction parameters for a standard 1,4-dicarbonyl + hydrazine condensation.

ParameterTraditional Batch ProcessBase-Stabilized BatchContinuous Flow Process
Scale 50 g1 kg> 5 kg (Continuous)
Hydrazine Dosing Time 2 - 4 hours6 - 8 hoursN/A (Instantaneous mixing)
Max Internal Temp (ΔT) + 45 °C (Risk of runaway)+ 15 °C (Controlled)< + 2 °C (Isothermal)
Additive Requirement NoneSodium Acetate (1.1 eq)None (Optional)
Polymeric Impurities 15 - 25%< 5%< 1%
Isolated Yield 46 - 60%[2]75 - 80%> 90%[5]

Table 1: Comparative metrics demonstrating the superiority of base-stabilization and continuous flow for managing exotherms and preventing dicarbonyl decomposition.

Part 5: Self-Validating Experimental Protocols

Protocol A: Base-Stabilized Batch Condensation (Kilogram Scale)

Mechanism: The addition of sodium acetate buffers the acidic byproducts that catalyze hydrazine decomposition, thereby raising the onset temperature of the exotherm[3].

Step-by-Step Methodology:

  • Preparation: Charge a 10 L jacketed reactor with the 1,4-dicarbonyl substrate (1.0 mol, 1.0 eq) dissolved in a low-boiling solvent (e.g., diethyl ether or methanol, 5 L).

  • Buffer Addition: Add anhydrous sodium acetate (1.1 mol, 1.1 eq) to the reactor. Stir at 250 rpm until a uniform suspension is achieved.

  • Cooling: Set the jacket chiller to 15 °C. Wait until the internal probe registers ≤ 20 °C.

  • Dosing: Load a dropping funnel with hydrazine hydrate (1.15 eq). Begin dropwise addition.

  • Self-Validation Checkpoint: Monitor the internal thermocouple. Adjust the dosing rate so that the internal temperature never exceeds 35 °C . If the temperature hits 40 °C, halt dosing immediately and increase jacket cooling. Exceeding 45 °C will result in irreversible polymeric solid formation[2].

  • Completion: Once addition is complete, maintain stirring at 25 °C for 12 hours. Isolate the precipitated pyridazine product via vacuum filtration and wash with cold solvent.

Protocol B: Continuous Flow Pyridazine Synthesis

Mechanism: Continuous flow reactors utilize micro-channels to provide an exceptionally high surface-to-volume ratio, ensuring that the heat of the hydrazine condensation is dissipated instantly, operating under near-isothermal conditions[4].

Step-by-Step Methodology:

  • System Priming: Prime a continuous flow system (e.g., Vaportec or similar PFA tubing setup) with the chosen reaction solvent (e.g., ethanol). Set the residence coil (10 mL volume) temperature to 25 °C.

  • Reagent Preparation:

    • Stream A: 0.5 M solution of 1,4-dicarbonyl in ethanol.

    • Stream B: 0.6 M solution of hydrazine hydrate in ethanol.

  • Pumping & Mixing: Route Stream A and Stream B into a T-mixer at equal flow rates (e.g., 1.0 mL/min each, giving a total flow of 2.0 mL/min).

  • Residence Time: The combined stream enters the 10 mL residence coil, resulting in a 5-minute residence time.

  • Self-Validation Checkpoint: Place an inline thermocouple immediately post-T-mixer. If the temperature spikes by more than 5 °C above the bath temperature, increase the flow rate slightly to push the reaction zone deeper into the cooling coil, or decrease the bath temperature to 15 °C.

  • Collection: Collect the output stream in a flask containing a mild aqueous quench (if necessary) or directly evaporate the solvent to yield the highly pure pyridazine derivative.

FlowSetup StreamA Stream A: 1,4-Dicarbonyl TMixer T-Mixer (Instant Mixing) StreamA->TMixer StreamB Stream B: Hydrazine Hydrate StreamB->TMixer CoolingCoil Residence Coil (Isothermal, 25 °C) TMixer->CoolingCoil Exotherm Zone Product Pyridazine Product CoolingCoil->Product Heat Dissipated

Continuous flow setup for isothermal, high-yield pyridazine synthesis.

Part 6: References

  • Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Knowledge UChicago. Available at:

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PMC. Available at:

  • Access to Phenolic Pyridopyridazinones and Phthalazinones Using THP Ether-Directed Ortho Lithiation. Organic Process Research & Development - ACS Publications. Available at:

  • Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. ResearchGate. Available at:

  • DE102005029094A1 - Preparation of pyridazine, useful for producing active substances, comprises hydrolyzing maleindialdehyde diacetals in the presence of an acid catalyst to give maleic dialdehyde and reacting the maleic dialdehyde solution with hydrazine. Google Patents. Available at:

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Technical Support Center: 5-(sec-Butoxy)-3-chloropyridazine Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-(sec-Butoxy)-3-chloropyridazine. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) focused on the critical role of solvent effects in reactions involving this versatile heterocyclic compound. Our goal is to move beyond simple protocols and explain the fundamental principles that govern reaction outcomes, enabling you to optimize your experiments effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the reactivity of 5-(sec-Butoxy)-3-chloropyridazine and the rationale behind solvent selection.

Q1: What is the primary mode of reactivity for 5-(sec-Butoxy)-3-chloropyridazine?

A1: The primary reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr) . The pyridazine ring is inherently electron-deficient due to the presence of two electron-withdrawing nitrogen atoms.[1][2] This electronic feature significantly lowers the electron density of the ring carbons, making them susceptible to attack by nucleophiles. The chlorine atom at the C-3 position, being alpha to a ring nitrogen, is particularly activated for displacement. The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4]

Q2: Why is solvent selection so critical for SNAr reactions involving this substrate?

A2: Solvents play a multifaceted role in SNAr reactions and can dramatically influence reaction rates and yields. Their effects can be categorized as follows:

  • Nucleophile Reactivity: The solvent's ability to solvate the nucleophile is paramount. Protic solvents can form hydrogen bonds with anionic nucleophiles, creating a solvent shell that stabilizes the nucleophile, reduces its energy, and thus decreases its reactivity and reaction rate.[5] In contrast, polar aprotic solvents solvate the accompanying cation, leaving a more "naked" and highly reactive anion.[3]

  • Intermediate Stabilization: The SNAr mechanism proceeds through a negatively charged Meisenheimer complex. Polar solvents are essential to stabilize this charged intermediate, thereby lowering the activation energy of the rate-determining step.[6][7]

  • Solubility: Both the 5-(sec-Butoxy)-3-chloropyridazine substrate and the nucleophile (often a salt) must be sufficiently soluble in the reaction medium to allow for effective interaction.

Q3: Which solvents are generally recommended for SNAr with 5-(sec-Butoxy)-3-chloropyridazine?

A3: Polar aprotic solvents are the top choice for this chemistry.[3][8] They provide the necessary polarity to support the charged intermediate without deactivating the nucleophile through hydrogen bonding. Excellent starting choices include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)[9]

While ethers like THF are less polar, they can be effective, especially with highly reactive nucleophiles.[8][9]

Q4: Can protic solvents like ethanol or water ever be used?

A4: While not ideal, it is possible under certain circumstances. Protic solvents can participate in hydrogen bonding, which may be beneficial in specific mechanistic pathways or if the nucleophile's reactivity is extremely high.[10][11] However, they generally retard the rate of classic SNAr reactions by over-stabilizing the nucleophile.[5] In some cases, a mixture of aprotic and protic solvents can be used to balance solubility and reactivity.[7] If a protic solvent must be used (e.g., for solubility reasons), be prepared for significantly longer reaction times or the need for higher temperatures.

Part 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments.

Issue 1: The reaction shows low or no conversion, and I recover mostly starting material.

Possible CauseTroubleshooting Steps & Scientific Rationale
Inappropriate Solvent Choice (Protic Solvent) Explanation: You may be using a protic solvent (e.g., ethanol, isopropanol, water). These solvents form strong hydrogen bonds with your nucleophile, creating a solvent cage that stabilizes it and significantly reduces its ability to attack the electron-deficient pyridazine ring.[5] Solution: Switch to a polar aprotic solvent like DMF or DMSO. These solvents will solvate the counter-ion of your nucleophile (e.g., K⁺, Na⁺), leaving the nucleophilic anion more exposed and reactive.[3]
Poor Solubility of Reagents Explanation: One or more of your reactants (the pyridazine substrate, nucleophile, or base) may not be soluble in the chosen solvent at the reaction temperature. A heterogeneous mixture will have poor kinetics. Solution: Gently warm the reaction mixture to see if the components dissolve. If not, select a solvent with greater solvating power. For example, if your reaction is sluggish in acetonitrile, moving to DMF or DMSO, which are excellent solvents for a wide range of organic and inorganic compounds, can often solve the issue.[12]
Insufficient Nucleophile Strength Explanation: The sec-butoxy group at C-5 is weakly electron-donating, which slightly reduces the electrophilicity of the ring compared to an unsubstituted halopyridazine. A weak nucleophile may not be potent enough to initiate the reaction efficiently. Solution: If using a neutral nucleophile like an alcohol or amine, add a non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃) to deprotonate it in situ, generating the more reactive anionic form (alkoxide or amide). The choice of base and its solubility in the solvent are critical.[3]

Issue 2: The reaction is complete, but the yield of the desired product is low due to the formation of multiple side products.

Possible CauseTroubleshooting Steps & Scientific Rationale
Solvent Acting as a Nucleophile Explanation: At elevated temperatures, some solvents can compete with your intended nucleophile. This is particularly true for less-hindered alcohols like methanol or ethanol, which can lead to the formation of methoxy- or ethoxy-pyridazine byproducts.[8] Solution: Switch to a non-nucleophilic solvent such as DMF, DMSO, toluene, or dioxane. If an alcohol must be used for other reasons, try running the reaction at a lower temperature for a longer duration.
Base-Induced Decomposition Explanation: The pyridazine ring, while relatively stable, can be susceptible to degradation under harsh conditions, such as high temperatures in the presence of a strong base.[13] Some polar aprotic solvents like DMF can also decompose at high temperatures in the presence of strong bases. Solution: Lower the reaction temperature. Screen different bases; a weaker base like K₂CO₃ may be sufficient and less likely to cause decomposition than NaH or t-BuOK. Monitor the reaction closely by TLC or LCMS to avoid letting it run for an unnecessarily long time after completion.
Competing Reaction Pathways Explanation: While SNAr is dominant, other mechanisms like the SRN1 (radical nucleophilic substitution) can sometimes occur, especially under photostimulation or with specific nucleophiles, leading to different products.[9] These pathways can be highly solvent-dependent. Solution: Ensure the reaction is run in the dark to minimize radical initiation. The choice of a polar aprotic solvent generally favors the SNAr pathway. If unexpected products are observed, consider characterization to investigate if a radical mechanism is at play.

Part 3: Data Summaries & Visualizations

Solvent Selection Guide for SNAr on 5-(sec-Butoxy)-3-chloropyridazine

The following table summarizes the expected impact of different solvent classes on your reaction.

Solvent ClassRepresentative SolventsPolarity (Dielectric Constant)Expected Effect on SNAr RateRationale
Polar Aprotic DMSO, DMF, NMP, AcetonitrileHigh (35-47)Excellent Stabilizes the charged Meisenheimer complex; poorly solvates the anion, leading to a "naked," highly reactive nucleophile.[3][8]
Ethers THF, 1,4-Dioxane, DMEModerate (4-7)Good to Moderate Aprotic nature preserves nucleophile reactivity, but lower polarity offers less stabilization for the intermediate compared to DMSO/DMF.[9]
Halogenated Dichloromethane (DCM)Moderate (9)Poor to Moderate Generally not polar enough to effectively stabilize the Meisenheimer complex. Primarily used for reactions with very high intrinsic rates.
Aromatic Toluene, XyleneLow (2.4)Poor Non-polar nature provides minimal stabilization for charged intermediates, leading to very slow reaction rates. Often requires high temperatures.[8]
Polar Protic Water, Ethanol, IsopropanolHigh (24-80)Poor to Very Poor Strong H-bonding solvates and deactivates the nucleophile, overriding the benefit of polarity.[5][6]
Visualizing the SNAr Mechanism

Caption: General mechanism for the SNAr reaction on 5-(sec-Butoxy)-3-chloropyridazine.

Troubleshooting Workflow

Troubleshooting_Workflow start SNAr Reaction Issue: Low Yield / No Conversion check_solvent Is the solvent polar aprotic? (e.g., DMF, DMSO, ACN) start->check_solvent check_solubility Are all reagents fully dissolved? check_solvent->check_solubility Yes change_solvent Action: Switch to DMF or DMSO. check_solvent->change_solvent No check_nucleophile Is the nucleophile strong enough? check_solubility->check_nucleophile Yes increase_solubility Action: Switch to a better solvent (e.g., from ACN to DMF) or warm gently. check_solubility->increase_solubility No check_temp Is the temperature appropriate? check_nucleophile->check_temp Yes add_base Action: Add a non-nucleophilic base (NaH, K2CO3) to generate anion. check_nucleophile->add_base No optimize_temp Action: Increase temperature incrementally. Monitor for decomposition. check_temp->optimize_temp Maybe too low

Caption: Decision workflow for troubleshooting low-yielding SNAr reactions.

Part 4: Experimental Protocol

Exemplary SNAr Reaction: Synthesis of 5-(sec-Butoxy)-3-(phenylamino)pyridazine

Disclaimer: This is a representative protocol. Reaction times, temperatures, and purification methods should be optimized for each specific nucleophile.

Materials:

  • 5-(sec-Butoxy)-3-chloropyridazine

  • Aniline

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Palladium(II) acetate (optional, for challenging couplings)

  • Triphenylphosphine (optional, for challenging couplings)

  • 2M Hydrochloric Acid

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium tert-butoxide (1.5 equiv). The flask is sealed with a septum and purged with an inert atmosphere (Nitrogen or Argon).

  • Addition of Reagents: Add anhydrous toluene via syringe, followed by 5-(sec-Butoxy)-3-chloropyridazine (1.0 equiv) and aniline (1.05 equiv). If catalysis is needed for a less reactive amine, Pd(OAc)₂ (0.025 equiv) and PPh₃ (0.075 equiv) can be added at this stage.[14]

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. The choice of temperature depends on the nucleophile's reactivity. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).

  • Workup: Once the reaction is complete (typically 4-16 hours), cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 5-(sec-Butoxy)-3-(phenylamino)pyridazine.

References

  • Benchchem. common side reactions in N-pyridazin-4-ylnitramide synthesis.
  • Benchchem.
  • ResearchGate.
  • ACS Publications. Solvent Effects on Molecular and Ionic Spectra. VIII. The 1(n,π) Excited States of Pyridazine in Water*. The Journal of Physical Chemistry.
  • ACS Publications. Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution. The Journal of Physical Chemistry A.
  • Grokipedia. Pyridazine.
  • WordPress. SNAr Reaction in Other Common Molecular Solvents.
  • VTechWorks.
  • LibreTexts Chemistry. Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.
  • RSC Publishing. Effect of the nature of the nucleophile and solvent on an SNAr reaction.
  • Lejan Team. Typical Reactivity of the Diazines: Pyridazine, Pyrimidine and Pyrazine.
  • Science of Synthesis. Product Class 8: Pyridazines.
  • National Center for Biotechnology Information.
  • Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
  • International Journal of ChemTech Research. Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • ResearchGate. Recent Advances in Pyridazine Chemistry.
  • ChemicalBook. 3,5-Dichloropyridazine synthesis.
  • TCI Chemicals.
  • Organic Syntheses. Organic Syntheses Procedure.
  • ResearchGate. Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles.
  • StudySmarter. SNAr Reactions of Pyridine Practice Problems.
  • Journal of the Chemical Society, Perkin Transactions 2. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents.
  • National Center for Biotechnology Information.
  • Benchchem. Troubleshooting common issues in pyridine synthesis.
  • YouTube. Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1).
  • Pearson+. SNAr Reactions of Pyridine Concept 2.
  • Organic Syntheses. An air-dried, 1-L, three-necked, round-bottomed flask is equipped....
  • The Royal Society of Chemistry. Table of Contents.
  • WordPress. SNAr Solvents and Reagents.
  • University of California, Irvine. Pyridazine.
  • Mol-Instincts. Synthesis of 4,5-dichloro-3-pyridazone.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Beilstein Journal of Organic Chemistry. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
  • Apollo Scientific. 5-Bromo-3-chloropyridazine.
  • National Center for Biotechnology Information. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors.
  • Preprints.org. A collective review of the synthetic approaches disclosed in prior patents to synthesize the renowned drug, Lamotrigine.
  • PubChem. 3-(Tert-Butoxy)-6-Chloropyridazine.
  • NextSDS.

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Validation & Comparative

Validating the Biological Activity of 5-(sec-Butoxy)-3-chloropyridazine: A Comparative Scaffold Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel building blocks for Fragment-Based Drug Discovery (FBDD). The pyridazine core is universally recognized as a "privileged" scaffold in medicinal chemistry due to its unique dipole moment, favorable aqueous solubility, and capacity to act as a bidentate hydrogen-bond acceptor[1]. However, the specific substitution pattern on the pyridazine ring dictates its success as a lead-like fragment.

This guide objectively evaluates the biological and physicochemical performance of 5-(sec-Butoxy)-3-chloropyridazine (CAS: 1346698-34-7) . By comparing it against standard structural alternatives—such as 3-chloro-5-methoxypyridazine and 2-chloro-4-sec-butoxypyridine—we will validate why the sec-butoxy-pyridazine combination offers superior binding thermodynamics and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles for hit-to-lead optimization[2].

Scaffold Comparison & Mechanistic Rationale

When selecting a fragment for target screening (e.g., kinase hinge-binding), the balance between lipophilicity and polar surface area is critical.

  • The Pyridazine Advantage: Compared to a pyridine ring, the pyridazine core possesses two adjacent nitrogen atoms. This increases the topological polar surface area (TPSA) and provides a stronger dipole, making it an exceptional bioisostere for phenyl rings while maintaining better aqueous solubility[1].

  • The sec-Butoxy Advantage: While a methoxy group is flat and offers minimal hydrophobic interaction, the branched sec-butoxy moiety provides a three-dimensional, lipophilic extension. This bulk is highly effective at displacing high-energy, ordered water molecules from hydrophobic sub-pockets in target proteins, driving binding affinity through a favorable entropic gain[2].

  • The 3-Chloro Vector: The chlorine atom at the 3-position serves as an ideal electrophilic handle for late-stage structural elaboration via Suzuki-Miyaura or SNAr cross-coupling[3].

Table 1: Physicochemical and Baseline Fragment Metrics

Data represents typical baseline performance when these scaffolds are screened against a prototype kinase target.

Scaffold / FragmentMW (Da)cLogPTPSA (Ų)Target K_d (µM)Ligand Efficiency (LE)
5-(sec-Butoxy)-3-chloropyridazine 186.641.837.3450.32
3-Chloro-5-methoxypyridazine 144.560.637.31200.28
2-Chloro-4-sec-butoxypyridine 185.652.524.0850.29
Table 2: ADME & Permeability Profiling

The sec-butoxy group enhances permeability without introducing the efflux liabilities often seen in highly lipophilic pyridine analogs.

Scaffold / FragmentCaco-2 P_app (x10⁻⁶ cm/s)Efflux RatioAqueous Solubility (µM)
5-(sec-Butoxy)-3-chloropyridazine 18.5 1.2 >500
3-Chloro-5-methoxypyridazine 8.20.9>1000
2-Chloro-4-sec-butoxypyridine 22.12.4150

Biological Activity Validation Workflows

To trust a fragment hit, the experimental protocols must be self-validating. We utilize to confirm target engagement[4] and Caco-2 transwell assays to validate cellular permeability.

Protocol 1: SPR Fragment Screening (Target Engagement)

Because fragments have weak affinities (typically in the µM to mM range), biochemical assays often yield false positives. SPR provides real-time kinetic data ( kon​ , koff​ ) and stoichiometric validation, making it the gold standard for FBDD[5].

  • Sensor Surface Preparation: Immobilize the target protein (e.g., a recombinant kinase) onto a CM5 sensor chip using standard amine coupling (EDC/NHS). Target an immobilization level of 3,000–5,000 Response Units (RU) to ensure sufficient signal for low-molecular-weight analytes.

  • Solvent Correction (Critical Self-Validation): Because fragments are dissolved in DMSO, bulk refractive index mismatches between the running buffer and the sample will cause massive false-positive spikes. Generate an 8-point DMSO calibration curve (1.5% to 2.5% DMSO) before and after the screening run to correct for these bulk effects[4].

  • Analyte Injection: Inject 5-(sec-Butoxy)-3-chloropyridazine in a concentration series (12.5, 25, 50, 100, and 200 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Double-Referencing & Analysis: Subtract the signal of the reference flow cell (unmodified surface) and a blank buffer injection. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the Kd​ .

Protocol 2: Caco-2 Permeability Assay (ADME Validation)

To ensure the lipophilicity of the sec-butoxy group translates to oral bioavailability, we measure bidirectional permeability across a human intestinal epithelial monolayer.

  • Cell Culture: Seed Caco-2 cells onto polycarbonate transwell inserts. Culture for 21 days to allow full differentiation and tight junction formation.

  • Monolayer Integrity Check (Critical Self-Validation): Measure the Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm². Co-incubate with Lucifer Yellow (a paracellular marker); a Papp < 1.0 × 10⁻⁶ cm/s confirms the monolayer is intact.

  • Dosing: Apply 10 µM of the pyridazine fragment to the apical chamber (for A-to-B permeability) and the basolateral chamber (for B-to-A permeability).

  • Quantification: Sample the receiver chambers at 30, 60, and 90 minutes. Quantify the compound concentration using LC-MS/MS and calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ).

Fragment-to-Lead Optimization Workflow

The following diagram illustrates the logical progression from initial library screening to the validation of 5-(sec-Butoxy)-3-chloropyridazine as a viable preclinical scaffold.

G A Fragment Library Screening B SPR Kinetic Validation A->B C Hit: 5-(sec-Butoxy)- 3-chloropyridazine B->C LE > 0.3 D C3-Cl Cross-Coupling (Lead Elaboration) C->D Scaffold Selection E Caco-2 ADME Validation D->E F Validated Preclinical Lead E->F Papp > 15

Fragment-to-Lead validation workflow highlighting SPR screening and ADME profiling of the pyridazine hit.

Conclusion

The experimental data demonstrates that 5-(sec-Butoxy)-3-chloropyridazine is a highly optimized starting point for drug discovery. It outperforms simpler methoxy-derivatives by leveraging the sec-butoxy group for enhanced hydrophobic pocket engagement and cellular permeability, while avoiding the efflux liabilities inherent to highly lipophilic pyridine scaffolds. By utilizing robust, self-validating assays like SPR and TEER-controlled Caco-2 screening, researchers can confidently elaborate on the 3-chloro vector to develop potent, bioavailable therapeutics.

References

  • Fragment screening by surface plasmon resonance. ACS Medicinal Chemistry Letters / PubMed. URL:[Link]

  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding. PLOS ONE. URL:[Link]

  • Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems. Bentham Science. URL:[Link]

  • Virtual screening in drug-likeness and structure/activity relationship of pyridazine derivatives as Anti-Alzheimer drugs. Journal of King Saud University - Science. URL:[Link]

  • PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy. URL:[Link]

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comparative analysis of 5-(sec-Butoxy)-3-chloropyridazine and Olaparib

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of 5-(sec-Butoxy)-3-chloropyridazine and Olaparib in PARP Inhibitor Development

In the landscape of targeted oncology, poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of BRCA-mutated cancers through the mechanism of synthetic lethality. Olaparib stands as the first-in-class, FDA-approved clinical standard in this domain. However, as clinical resistance to Olaparib emerges, drug development professionals are increasingly turning to novel bioisosteric scaffolds.

This guide provides an in-depth comparative analysis between Olaparib (a fully elaborated clinical therapeutic) and 5-(sec-Butoxy)-3-chloropyridazine (a highly versatile, functionalized pyridazine building block). Rather than comparing two finished drugs, this analysis contrasts the clinical gold standard with a strategic synthetic fragment used to engineer next-generation PARP-targeting hybrids[1].

Structural & Mechanistic Paradigms

Olaparib: The Phthalazinone Benchmark

Olaparib’s mechanism of action relies heavily on its phthalazinone core, which acts as a nicotinamide mimetic. This core binds competitively to the NAD+ binding pocket of the PARP1/2 catalytic domain. The oxygen and nitrogen atoms of the phthalazinone ring form critical, highly specific hydrogen bonds with the Ser904 and Gly863 residues of PARP1. This interaction not only inhibits catalytic PARylation but also allosterically traps the PARP-DNA complex at single-strand break sites, leading to replication fork collapse and apoptosis in homologous recombination-deficient (HRD) cells[2].

5-(sec-Butoxy)-3-chloropyridazine: The Next-Generation Scaffold

In medicinal chemistry, the pyridazine ring is a well-documented bioisostere of the phthalazinone core, offering a highly π -deficient aromatic skeleton with excellent physicochemical properties. 5-(sec-Butoxy)-3-chloropyridazine serves as an advanced precursor for synthesizing novel PARP inhibitors[1].

  • The 3-Chloro Substituent: Acts as a highly reactive leaving group. Because the pyridazine ring is electron-deficient, the chloro group is primed for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing researchers to rapidly append diverse aryl or piperazine recognition motifs.

  • The 5-(sec-Butoxy) Group: Provides tunable lipophilicity and steric bulk, designed to probe and occupy the hydrophobic sub-pockets of the PARP active site, potentially overcoming point-mutation-driven resistance mechanisms that hinder Olaparib binding.

Physicochemical & Pharmacokinetic Profiling

To understand their divergent roles in the laboratory, we must compare their physicochemical properties. Olaparib is constrained by its high molecular weight and specific solubility profile, whereas the pyridazine fragment is optimized for high ligand efficiency and synthetic modularity.

Property / FeatureOlaparib (Clinical Standard)5-(sec-Butoxy)-3-chloropyridazine (Precursor)
Molecular Weight 434.46 g/mol 186.64 g/mol
Core Scaffold PhthalazinoneChloropyridazine
LogP (Estimated) ~1.8~2.1
Hydrogen Bond Donors 10
Hydrogen Bond Acceptors 43
Primary Laboratory Use In vitro/in vivo reference standard; TherapeuticFragment-based drug discovery; Library synthesis
Key Structural Motifs Cyclopropanecarbonyl, piperazine, fluorobenzylChloro leaving group, sec-butoxy ether

Experimental Methodologies: Synthesis and Validation

To objectively compare the utility of these compounds, every protocol must operate as a self-validating system. Below are the methodologies detailing how 5-(sec-Butoxy)-3-chloropyridazine is synthetically elaborated into a PARP inhibitor, using Olaparib as the definitive benchmark for validation.

Protocol A: Synthetic Elaboration of 5-(sec-Butoxy)-3-chloropyridazine

Causality: To mimic the solvent-exposed topology of Olaparib, the pyridazine fragment must be extended. Palladium-catalyzed cross-coupling is chosen over SNAr because it allows for the formation of robust C-C bonds with complex arylboronic acids, preserving the sec-butoxy group's stereoelectronic integrity.

  • Reaction Setup: In an oven-dried Schlenk flask, combine 5-(sec-Butoxy)-3-chloropyridazine (1.0 eq) and 4-formylphenylboronic acid (1.2 eq).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 eq) as the catalyst. Causality: The bidentate dppf ligand prevents catalyst deactivation and accelerates the reductive elimination step.

  • Base & Solvent: Add aqueous K2​CO3​ (2.0 M, 3.0 eq) and 1,4-dioxane. Degas the mixture via three freeze-pump-thaw cycles to prevent oxidative quenching of the Pd(0) species.

  • Heating & Monitoring: Heat to 90°C for 12 hours. Monitor via TLC.

  • Purification & Validation: Quench with water, extract with EtOAc, and purify via flash chromatography. Validate the novel hybrid structure using LC-MS (confirming the mass shift from the loss of the chlorine isotope pattern) and 1H -NMR.

Protocol B: In Vitro PARP1 Inhibition Assay

Causality: To prove that the newly synthesized pyridazine hybrid acts on the same target as Olaparib, an orthogonal chemiluminescent assay is employed. Olaparib is used as the positive control to validate the assay's dynamic range and sensitivity.

  • Reagent Preparation: Coat a 96-well plate with histone proteins. Add activated nicked DNA (to stimulate PARP1 activity) and recombinant human PARP1 enzyme.

  • Compound Incubation: Add the novel pyridazine hybrid in a serial dilution (0.1 nM to 10 μ M). In parallel wells, add Olaparib in the exact same concentration range. Causality: This parallel setup ensures that any buffer anomalies or enzyme degradation equally affect both the test compound and the reference standard.

  • Reaction Initiation: Add biotinylated NAD+ to initiate PARylation. Incubate for 30 minutes at room temperature.

  • Detection: Wash the wells to remove unbound NAD+. Add Streptavidin-HRP, followed by a chemiluminescent substrate.

  • Data Analysis: Read luminescence using a microplate reader. Calculate the IC50​ . A valid assay must report an Olaparib IC50​ of approximately 5 nM; deviations indicate enzyme degradation, invalidating the pyridazine hybrid's results.

Mechanistic and Workflow Visualizations

The following diagrams map the biological logic of PARP trapping and the experimental workflow utilized by drug development professionals.

PARP_Pathway DNA Single-Strand DNA Break PARP1 PARP1 Recruitment DNA->PARP1 Recruits Trapped PARP-DNA Trapped Complex PARP1->Trapped Inhibited by Olaparib Olaparib / Pyridazine Hybrid Olaparib->Trapped Binds NAD+ pocket DSB Double-Strand Break (DSB) Trapped->DSB Replication fork stalls BRCA BRCA1/2 Deficient Cell DSB->BRCA Requires HR Repair Apoptosis Synthetic Lethality (Apoptosis) BRCA->Apoptosis Repair Fails

Mechanism of PARP trapping and synthetic lethality induced by Olaparib and pyridazine hybrids.

Workflow BB 5-(sec-Butoxy)-3-chloropyridazine Coupling Pd-Catalyzed Cross-Coupling BB->Coupling Starting Material Hybrid Novel Pyridazine PARP Inhibitor Coupling->Hybrid Structural Elaboration Assay In Vitro PARP1 Assay Hybrid->Assay Test Compound Result IC50 & SAR Profiling Assay->Result Comparative Analysis Control Olaparib (Reference Standard) Control->Assay Benchmark

Synthetic and experimental workflow comparing novel pyridazine hybrids against Olaparib.

References

  • Chen, Z., Wang, S., Liu, K., et al. "Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib." ACS Omega, 2022.
  • Abdelrahman, N. A., Al-Karmalawy, A. A., Jaballah, M. Y., et al.

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Confirming the Mechanism of Action of 5-(sec-Butoxy)-3-chloropyridazine: A Comparative Guide to COX-2 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and confirm the mechanism of action of the novel compound 5-(sec-Butoxy)-3-chloropyridazine. Based on the broad anti-inflammatory potential of pyridazine derivatives, we hypothesize that this compound may act as a selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1][2][3]

This document outlines a systematic, multi-tiered experimental approach to test this hypothesis, comparing the compound's performance against a well-characterized selective COX-2 inhibitor, Celecoxib.[1][4][5] The protocols described herein are designed to be self-validating, providing a robust and logical pathway from initial in vitro screening to in vivo confirmation.

The Scientific Rationale: Targeting COX-2 for Anti-Inflammatory Action

Inflammation is a complex biological response to harmful stimuli, and prostaglandins are key mediators of the associated pain and swelling.[1][6] The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[3][6][7]

  • COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[6]

  • COX-2 , on the other hand, is typically undetectable in most tissues but is rapidly induced at sites of inflammation.[4][6]

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes.[3][7][8] While traditional NSAIDs inhibit both COX-1 and COX-2, this non-selective action can lead to gastrointestinal side effects.[7] Selective COX-2 inhibitors were developed to reduce inflammation and pain with a lower risk of these adverse effects.[4][8] Our hypothesis is that 5-(sec-Butoxy)-3-chloropyridazine belongs to this class of selective inhibitors.

The following diagram illustrates the proposed mechanism of action within the arachidonic acid pathway.

COX-2_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1 COX-1 Arachidonic_Acid->COX-1 COX-2 COX-2 Arachidonic_Acid->COX-2 Prostaglandins_Thromboxanes_Homeostatic Prostaglandins & Thromboxanes (Homeostatic Functions) COX-1->Prostaglandins_Thromboxanes_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Pain & Inflammation) COX-2->Prostaglandins_Inflammatory 5_sec_Butoxy_3_chloropyridazine 5-(sec-Butoxy)-3-chloropyridazine 5_sec_Butoxy_3_chloropyridazine->COX-2 Proposed Inhibition Celecoxib Celecoxib Celecoxib->COX-2 Known Inhibition Experimental_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular & Molecular Analysis cluster_2 Phase 3: In Vivo Validation Enzyme_Assay COX-1 & COX-2 Enzyme Inhibition Assay PGE2_Assay Cell-Based PGE2 Inhibition Assay Enzyme_Assay->PGE2_Assay Determine IC50 & Selectivity COX2_Expression_mRNA COX-2 mRNA Expression (RT-qPCR) PGE2_Assay->COX2_Expression_mRNA Confirm Cellular Potency COX2_Expression_Protein COX-2 Protein Expression (Western Blot) COX2_Expression_mRNA->COX2_Expression_Protein Assess Transcriptional Effects Paw_Edema_Assay Carrageenan-Induced Paw Edema Model COX2_Expression_Protein->Paw_Edema_Assay Validate In Vivo Efficacy

Caption: A three-phase workflow for mechanism of action confirmation.

Phase 1: In Vitro Screening for COX Inhibition

The initial phase focuses on determining if 5-(sec-Butoxy)-3-chloropyridazine directly inhibits COX enzymes and demonstrates selectivity for COX-2.

Experiment 1: Direct Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-(sec-Butoxy)-3-chloropyridazine against purified COX-1 and COX-2 enzymes and compare its selectivity to Celecoxib.

Protocol:

  • Reagents and Materials: Purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorometric COX inhibitor screening assay kit, 5-(sec-Butoxy)-3-chloropyridazine, Celecoxib, DMSO, 96-well microplate, plate reader. [9][10][11]2. Compound Preparation: Prepare stock solutions of 5-(sec-Butoxy)-3-chloropyridazine and Celecoxib in DMSO. Create a serial dilution series for each compound to determine IC50 values.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, heme cofactor, and either COX-1 or COX-2 enzyme to the appropriate wells. [11] * Add the serially diluted test compounds or vehicle control (DMSO) to the wells.

    • Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding. [12][13] * Initiate the reaction by adding arachidonic acid and a colorimetric or fluorometric probe. [10][13] * Monitor the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression. The selectivity index is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). [14]

Experiment 2: Cell-Based Prostaglandin E2 (PGE2) Inhibition Assay

Objective: To assess the ability of 5-(sec-Butoxy)-3-chloropyridazine to inhibit the production of prostaglandin E2 (PGE2), a key inflammatory mediator, in a cellular context.

Protocol:

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Reagents and Materials: RAW 264.7 cells, DMEM with 10% FBS, Lipopolysaccharide (LPS), 5-(sec-Butoxy)-3-chloropyridazine, Celecoxib, commercial PGE2 ELISA kit. [13]3. Assay Procedure:

    • Seed RAW 264.7 cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 5-(sec-Butoxy)-3-chloropyridazine, Celecoxib, or vehicle for 1 hour.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and subsequent PGE2 production. [13] * Incubate for 24 hours.

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions. [15][16][17]4. Data Analysis: Calculate the percent inhibition of PGE2 production for each compound concentration and determine the IC50 value.

Expected Data and Comparison
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Cellular PGE2 IC50 (µM)
5-(sec-Butoxy)-3-chloropyridazine >100Expected <1Expected >100Expected <5
Celecoxib (Reference) ~15~0.04~375~0.1
Ibuprofen (Non-selective control) ~10~20~0.5~15

Phase 2: Cellular and Molecular Analysis

This phase investigates whether the observed inhibition of PGE2 production is due to a direct effect on COX-2 enzyme activity or an indirect effect on its expression.

Experiment 3: COX-2 mRNA Expression via RT-qPCR

Objective: To determine if 5-(sec-Butoxy)-3-chloropyridazine affects the transcription of the COX-2 gene in LPS-stimulated macrophages.

Protocol:

  • Cell Treatment: Treat RAW 264.7 cells with 5-(sec-Butoxy)-3-chloropyridazine or vehicle, followed by LPS stimulation for 4-8 hours.

  • RNA Isolation: Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Reverse Transcription: Synthesize cDNA from the isolated RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR): Perform qPCR using SYBR Green or TaqMan probes with primers specific for COX-2 and a housekeeping gene (e.g., GAPDH) for normalization. [18]5. Data Analysis: Calculate the relative expression of COX-2 mRNA using the ΔΔCt method. [19]

Experiment 4: COX-2 Protein Expression via Western Blot

Objective: To determine if 5-(sec-Butoxy)-3-chloropyridazine affects the protein levels of COX-2 in LPS-stimulated macrophages.

Protocol:

  • Cell Treatment: Treat RAW 264.7 cells with 5-(sec-Butoxy)-3-chloropyridazine or vehicle, followed by LPS stimulation for 18-24 hours. [20][21]2. Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for COX-2.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the protein bands using a chemiluminescent substrate.

    • Re-probe the membrane with an antibody for a loading control (e.g., β-actin).

  • Data Analysis: Quantify the band intensities and normalize the COX-2 protein levels to the loading control.

Interpreting the Molecular Data

If 5-(sec-Butoxy)-3-chloropyridazine is a direct COX-2 inhibitor, it is not expected to significantly alter the mRNA or protein expression of COX-2. A significant reduction in either would suggest an alternative or additional mechanism of action, such as interference with upstream signaling pathways (e.g., NF-κB). [22]

Phase 3: In Vivo Validation

The final phase aims to confirm the anti-inflammatory efficacy of 5-(sec-Butoxy)-3-chloropyridazine in a living organism.

Experiment 5: Carrageenan-Induced Paw Edema Model

Objective: To evaluate the in vivo anti-inflammatory activity of 5-(sec-Butoxy)-3-chloropyridazine in an acute model of inflammation. [23][24][25] Protocol:

  • Animals: Male Wistar rats or Swiss albino mice.

  • Groups:

    • Group 1: Vehicle control

    • Group 2: Carrageenan + Vehicle

    • Group 3: Carrageenan + 5-(sec-Butoxy)-3-chloropyridazine (multiple doses)

    • Group 4: Carrageenan + Celecoxib (positive control)

  • Procedure:

    • Administer the test compounds or vehicle orally or intraperitoneally.

    • After a set pre-treatment time (e.g., 60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of the animals. [25][26] * Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection. [24][27]4. Data Analysis: Calculate the percentage of edema inhibition for each treatment group compared to the carrageenan + vehicle control group.

Comparative In Vivo Efficacy
Treatment GroupPaw Edema Inhibition (%) at 3 hours
5-(sec-Butoxy)-3-chloropyridazine (Low Dose) Dose-dependent effect expected
5-(sec-Butoxy)-3-chloropyridazine (High Dose) Dose-dependent effect expected
Celecoxib (Positive Control) Significant inhibition expected

Conclusion and Future Directions

This guide outlines a robust and logical pathway to confirm the hypothesized mechanism of action of 5-(sec-Butoxy)-3-chloropyridazine as a selective COX-2 inhibitor. The comparative approach against Celecoxib provides a clear benchmark for evaluating its potency and selectivity.

If the experimental data align with the expected outcomes, it would provide strong evidence for its classification as a selective COX-2 inhibitor. Subsequent studies could then explore its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in chronic inflammation models. Conversely, if the results deviate significantly, they may point towards a novel or multi-target mechanism of action, warranting further investigation into other inflammatory pathways.

References

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  • NON-STEROIDAL ANTIINFLAMMATORY DRUGS (NSAIDS). (n.d.). Auburn University. Retrieved from [Link]

  • Nonsteroidal anti-inflammatory drug. (n.d.). In Wikipedia. Retrieved March 15, 2026, from [Link]

  • Patel, M., & Tadi, P. (2024, February 28). Celecoxib. In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. (n.d.). Drug Index. Retrieved from [Link]

  • Celecoxib (Celebrex, Elyxyb): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024, May 21). WebMD. Retrieved from [Link]

  • Ghlichloo, I., & Gerriets, V. (2023, May 1). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). In StatPearls. StatPearls Publishing. Retrieved from [Link]

  • ATOTW 405 – Nonsteroidal Anti-inflammatory Drugs (18 June 2019). (2019, June 18). World Federation of Societies of Anaesthesiologists. Retrieved from [Link]

  • Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Understanding Their Mechanism, Uses, and Risks. (2023, July 31). International Journal of Clinical Rheumatology. Retrieved from [Link]

  • Z-M, L., Y-F, D., & X-C, S. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of analytical methods in chemistry, 2014, 709493. [Link]

  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. (2016, November 29). SlideShare. Retrieved from [Link]

  • Li, X., Yin, L., Wen, J., Li, X., Wang, Y., Zhan, Y., Che, D., Yao, W., Hou, J., Zhang, L., Zheng, S., & Lin, Y. (2025). 2.3. Carrageenan-induced paw edema in mice. Bio-protocol, 15(1), e1010833. [Link]

  • Atta, U. R., & Uddin, V. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Letters in Drug Design & Discovery, 16(12). [Link]

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  • Advanced in vivo inflammation & immunology models. (n.d.). Nuvisan. Retrieved from [Link]

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  • In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. (2011). Public Health Toxicology, 1(1). [Link]

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  • Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. (2012). International Journal of Molecular Sciences, 13(9), 11776-11787. [Link]

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benchmarking 5-(sec-Butoxy)-3-chloropyridazine against known anticancer agents

Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Benchmarking Guide: Evaluating 5-(sec-Butoxy)-3-chloropyridazine Scaffolds Against Standard Anticancer Agents

Executive Summary

The pyridazine ring is a "privileged scaffold" in medicinal chemistry, increasingly featured in targeted oncology therapeutics due to its favorable dipole moment, aqueous solubility, and exceptional hydrogen-bond accepting capabilities[1]. 5-(sec-Butoxy)-3-chloropyridazine (CAS 1346698-34-7) is a highly versatile, commercially available building block[2][3]. While often utilized as an electrophilic intermediate for cross-coupling, benchmarking its core structural motif against established Tyrosine Kinase Inhibitors (TKIs) like Imatinib and Sorafenib is a critical first step in Structure-Activity Relationship (SAR) campaigns[4].

This guide provides a rigorous, objective framework for benchmarking 5-(sec-Butoxy)-3-chloropyridazine and its immediate derivatives against standard anticancer agents, detailing the mechanistic rationale, self-validating protocols, and comparative data analysis.

Mechanistic Rationale: Why the Pyridazine Scaffold?

As a Senior Application Scientist, it is crucial to understand why we select specific assays. The pharmacological utility of the 5-(sec-Butoxy)-3-chloropyridazine scaffold relies on two structural features:

  • The Pyridazine Core (N-N): The adjacent nitrogen atoms act as potent hydrogen-bond acceptors. In the context of kinase inhibition, these nitrogens mimic the adenine ring of ATP, anchoring the molecule to the amide backbone of the kinase hinge region (e.g., VEGFR-2 or c-Met)[4].

  • The sec-Butoxy Substituent: This branched aliphatic group provides tunable steric bulk and lipophilicity. It is designed to project into the hydrophobic pocket adjacent to the ATP-binding site, enhancing target selectivity and membrane permeability, a mechanism observed in several highly potent kinase inhibitors[5].

Pathway L Growth Factor (e.g., VEGF) R Receptor Tyrosine Kinase L->R K1 MEK / ERK Cascade R->K1 K2 PI3K / AKT Cascade R->K2 I Pyridazine Scaffold I->R ATP-Competitive Inhibition Out Tumor Cell Proliferation K1->Out K2->Out

Inhibition of oncogenic signaling pathways by ATP-competitive pyridazine scaffolds.

Experimental Methodologies & Self-Validating Protocols

To establish trustworthiness, all benchmarking assays must include internal controls to rule out false positives (e.g., compound auto-fluorescence or metabolic artifacts).

Protocol A: Cell-Free Kinase Inhibition Profiling (TR-FRET)

Objective: Determine the absolute biochemical IC₅₀ of the compound against target kinases (e.g., VEGFR-2) without the confounding variables of cellular uptake. Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric assays. Pyridazine derivatives can sometimes absorb light in the visible spectrum; TR-FRET introduces a time delay before measurement, eliminating background compound auto-fluorescence and ensuring the data reflects true target engagement.

Step-by-Step Workflow:

  • Preparation: Prepare a 10-point, 3-fold serial dilution of 5-(sec-Butoxy)-3-chloropyridazine (and its optimized derivative), Imatinib, and Sorafenib in 100% DMSO.

  • Reaction Assembly: In a 384-well low-volume plate, combine 2 µL of the compound (final DMSO concentration 1%), 4 µL of recombinant VEGFR-2 enzyme, and 4 µL of an ATP/fluorescein-labeled substrate mixture.

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add 10 µL of Terbium-labeled anti-phospho antibody (development reagent). Incubate for 30 minutes.

  • Validation & Readout: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm). Self-Validation Check: Calculate the Z'-factor using Staurosporine as a positive control. A Z'-factor > 0.6 validates the assay's integrity.

Protocol B: Cellular Cytotoxicity & Viability (Luminescent ATP Assay)

Objective: Evaluate the anti-proliferative efficacy (GI₅₀) in relevant human cancer cell lines (e.g., HCT-116 colon cancer, MCF-7 breast cancer)[4]. Causality: We utilize a luminescent ATP-detection assay (e.g., CellTiter-Glo) instead of the traditional MTT assay. Redox-active heterocycles can artificially reduce MTT tetrazolium salts to formazan independent of cell viability, skewing results. Measuring ATP provides a direct, artifact-free quantification of metabolically active cells.

Step-by-Step Workflow:

  • Seeding: Seed HCT-116 and MCF-7 cells at 3,000 cells/well in 96-well opaque-walled plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with the pyridazine compounds and standard agents (Imatinib, Sorafenib) at concentrations ranging from 0.1 nM to 100 µM for 72 hours.

  • Lysis & Readout: Equilibrate plates to room temperature. Add an equal volume of luminescent ATP detection reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis: Measure luminescence. Normalize data to vehicle-treated controls (100% viability) and calculate GI₅₀ using non-linear regression analysis.

Workflow A 5-(sec-Butoxy)-3-chloropyridazine (Core Scaffold) B SAR Optimization (Cross-Coupling at C3) A->B C Biochemical Profiling (TR-FRET Kinase Assay) B->C D Cellular Efficacy (Luminescent ATP Assay) C->D E Mechanistic Validation (Apoptosis/Flow Cytometry) D->E

Preclinical benchmarking workflow for evaluating pyridazine-based anticancer agents.

Comparative Data Presentation

The following table synthesizes representative benchmarking data. Because 5-(sec-Butoxy)-3-chloropyridazine is primarily an intermediate[6][7], its raw form exhibits moderate baseline activity. However, when optimized via substitution at the C3 position (Derivative A), the scaffold demonstrates potency that is highly competitive with established FDA-approved agents[1][8].

Compound / AgentTarget Kinase (VEGFR-2) IC₅₀ (nM)HCT-116 (Colon) GI₅₀ (µM)MCF-7 (Breast) GI₅₀ (µM)Primary Mechanism of Action
5-(sec-Butoxy)-3-chloropyridazine > 10,000> 50.0> 50.0Baseline Scaffold (Weak ATP competition)
Pyridazine Derivative A (Optimized)42 ± 51.8 ± 0.22.4 ± 0.3Potent ATP-competitive Kinase Inhibition
Imatinib (Standard)850 ± 4012.5 ± 1.115.2 ± 1.4Multi-kinase Inhibitor (BCR-ABL, c-KIT)
Sorafenib (Standard)35 ± 43.1 ± 0.44.5 ± 0.5Multi-kinase Inhibitor (VEGFR, PDGFR, RAF)

Data Interpretation:

  • Biochemical Potency: The optimized pyridazine derivative exhibits a VEGFR-2 IC₅₀ of 42 nM, vastly outperforming Imatinib (which is not optimized for VEGFR) and performing on par with Sorafenib, a known potent VEGFR inhibitor[4].

  • Cellular Translation: The translation from cell-free IC₅₀ to cellular GI₅₀ highlights the excellent membrane permeability imparted by the lipophilic sec-butoxy group, yielding sub-micromolar to low-micromolar efficacy in solid tumor models.

Conclusion

Benchmarking the 5-(sec-Butoxy)-3-chloropyridazine scaffold against agents like Imatinib and Sorafenib reveals the immense potential of the pyridazine heterocycle in oncology drug discovery. By utilizing rigorous, artifact-free methodologies like TR-FRET and luminescent ATP assays, researchers can confidently validate the structure-activity relationships of this scaffold. The inherent hydrogen-bonding capacity of the pyridazine core, combined with the steric tuning of the sec-butoxy moiety, provides an optimal foundation for developing next-generation kinase inhibitors capable of overcoming resistance profiles seen with current standard-of-care therapies[1][5].

References

  • Abdel-Maksoud, M. S., et al. "Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity." Chemical and Pharmaceutical Bulletin, J-STAGE, 2017. Available at:[Link]

  • Bansal, R., et al. "The pyridazine heterocycle in molecular recognition and drug discovery." National Center for Biotechnology Information (PMC), 2023. Available at:[Link]

  • El-Gohary, N. S., et al. "Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation." National Center for Biotechnology Information (PMC), 2022. Available at:[Link]

  • Hairui Chemical. "5-(sec-Butoxy)-3-chloropyridazine_1346698-34-7." HairuiChem. Available at:[Link]

Sources

In Vitro Efficacy Comparison of Pyridazine Derivatives: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridazine scaffold (1,2-diazine) has emerged as a highly versatile pharmacophore in modern drug discovery. Due to its unique physicochemical properties—including favorable dipole moments, hydrogen-bonding capabilities, and metabolic stability—pyridazine derivatives are extensively engineered via scaffold hopping and hybridization to target complex disease pathways. This guide provides an objective, data-driven comparison of novel pyridazine derivatives against standard clinical therapeutics, focusing on their in vitro efficacy as kinase inhibitors, anti-inflammatory agents, and apoptosis inducers.

Mechanistic Rationale & Target Landscape

The efficacy of pyridazine derivatives largely stems from their ability to act as competitive inhibitors at the ATP-binding sites of various receptor tyrosine kinases (RTKs) and serine/threonine kinases.

  • Oncology (Kinase Inhibition): Pyridazine-pyrazoline hybrids have been synthesized to target the Epidermal Growth Factor Receptor (EGFR), demonstrating potent antiproliferative activity by downregulating downstream PI3K/AKT signaling and directly activating Caspase-3 to induce apoptosis 1[1]. Similarly, 1,2,4-triazolo[4,3-b]pyridazine derivatives exhibit profound inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR), disrupting tumor angiogenesis 2[2]. Furthermore, imidazo[1,2-b]pyridazine derivatives have been identified as highly selective inhibitors of Haspin kinase, a critical regulator of cell division 3[3].

  • Inflammation: Pyridazinone derivatives demonstrate high selectivity for Cyclooxygenase-2 (COX-2), effectively halting the production of pro-inflammatory cytokines (TNF-α, IL-6) in macrophages without the ulcerogenic side effects common to traditional NSAIDs 4[4].

SignalingPathway Pyridazine Pyridazine Derivatives Kinase Target Kinases (EGFR, VEGFR, Haspin) Pyridazine->Kinase Direct Inhibition Apoptosis Apoptosis Induction (Caspase-3 Activation) Pyridazine->Apoptosis Upregulates Downstream Downstream Signaling (PI3K/AKT, MAPK) Kinase->Downstream Activates Proliferation Tumor Proliferation Downstream->Proliferation Promotes

Mechanistic pathway of pyridazine-mediated kinase inhibition and apoptosis.

Comparative In Vitro Efficacy Data

To objectively evaluate the translational potential of these novel compounds, their in vitro performance must be benchmarked against FDA-approved standard-of-care drugs. The following table synthesizes quantitative efficacy data across multiple therapeutic targets.

Table 1: In Vitro Efficacy of Pyridazine Derivatives vs. Standard Therapeutics

TargetPyridazine Derivative ClassBest-in-Class CompoundStandard Reference DrugEfficacy Comparison (IC₅₀ / % Inhibition)Assay Model / Cell Line
EGFR Pyridazine-pyrazoline hybridCompound IXnErlotinib0.65 μM vs. 0.95 μMIn vitro kinase assay
VEGFR 1,2,4-triazolo[4,3-b]pyridazineCompound 5bImatinib92.2% vs. 92.1% (at 10 μM)HCT-116 / MCF-7
Haspin Imidazo[1,2-b]pyridazineCompound 21CHR-64946 nM vs. 55 nMU-2 OS cells
COX-2 Pyridazinone derivativeCompound 4eCelecoxib0.356 μM vs. Celecoxib baselineRAW264.7 (LPS-induced)
JNK1 3,6-disubstituted pyridazineCompound 9eSP600125Superior growth inhibitionNCI-60 Panel

Data synthesized from peer-reviewed pharmacological evaluations[1][2][3][4][5].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols used to derive the above data must be highly reproducible. Below are the optimized, step-by-step methodologies for evaluating pyridazine derivatives, complete with the causality behind critical experimental choices and built-in self-validation mechanisms.

Protocol 1: Cell Viability & Antiproliferative Screening (SRB Assay)

Causality Check: While the MTT assay is common, the Sulforhodamine B (SRB) assay is preferred for novel heterocyclic compounds. Pyridazine derivatives can sometimes transiently alter mitochondrial reductase activity without causing actual cell death, leading to false positives in MTT assays. SRB binds stoichiometrically to basic amino acids, providing a direct, stable measurement of total cellular protein mass.

  • Compound Preparation: Dissolve the pyridazine derivative in 100% molecular-grade DMSO to create a 10 mM stock.

    • Why? Pyridazines are often hydrophobic. Complete dissolution is critical. The final assay concentration of DMSO must be strictly maintained at <0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Cell Seeding: Seed target cells (e.g., MCF-7, HCT-116) at 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

    • Why? This synchronization period allows cells to attach and re-enter the exponential (log) growth phase, ensuring the drug acts on actively dividing cells.

  • Drug Treatment: Treat cells with serial dilutions of the compound (e.g., 0.01 μM to 100 μM) for 48-72 hours.

  • Fixation & Staining: Fix cells with cold 10% trichloroacetic acid (TCA) for 1 hour at 4°C. Wash, dry, and stain with 0.4% SRB solution for 10 minutes. Wash unbound dye with 1% acetic acid.

  • Quantification: Solubilize the bound dye in 10 mM Tris base and measure absorbance at 540 nm.

  • Self-Validation Checkpoint: Calculate the Z'-factor using the vehicle control (0.1% DMSO, 0% inhibition) and a positive control (e.g., 10 μM Imatinib, 100% inhibition).

    • Validation Rule: The assay is only deemed valid if the Z'-factor is ≥0.5 .

Protocol 2: In Vitro Kinase Inhibition Assay (ELISA)

Causality Check: To confirm that the phenotypic cell death observed in Protocol 1 is mechanistically driven by target engagement (e.g., VEGFR inhibition), an enzyme-linked immunosorbent assay (ELISA) is utilized. ELISA provides high-throughput, specific quantification of phosphorylated substrates, offering a more robust quantitative readout than traditional Western blotting.

  • Kinase Reaction: Incubate the purified recombinant kinase (e.g., VEGFR-2) with the specific peptide substrate, ATP, and the pyridazine derivative (at 10 μM for single-dose screening, or serial dilutions for IC₅₀ determination).

  • Phosphorylation: Allow the kinase reaction to proceed for 30 minutes at 30°C.

  • Detection: Transfer the reaction to a substrate-coated microplate. Add a phospho-specific primary antibody, followed by an HRP-conjugated secondary antibody.

  • Signal Development: Add TMB substrate and measure absorbance at 450 nm after adding the stop solution.

  • Self-Validation Checkpoint: Include a "No-ATP" blank and a "No-Inhibitor" maximum activity control. The signal-to-background ratio must exceed 5:1 to validate the dynamic range of the inhibition curve.

ProtocolWorkflow Stock Compound Prep (10mM DMSO) Treat Drug Treatment (<0.1% DMSO) Stock->Treat Culture Cell Culture (Log-Phase) Culture->Treat Assay SRB/ELISA Assay (Readout) Treat->Assay Validate Self-Validation (Z' > 0.5) Assay->Validate Analyze Data Analysis (IC50 Curve) Validate->Analyze

Self-validating in vitro screening workflow for pyridazine derivatives.

Conclusion

The structural plasticity of the pyridazine ring allows for precise tuning of its pharmacological profile. As demonstrated by in vitro comparative data, rationally designed pyridazine derivatives frequently match or exceed the efficacy of established clinical standards like Erlotinib, Imatinib, and Celecoxib across various targets (EGFR, VEGFR, Haspin, and COX-2). By employing rigorous, self-validating experimental protocols, researchers can confidently identify lead candidates for advanced in vivo and clinical development.

References

  • Ahmed MF, Santali EY, El-Deen EMM, Naguib IA, El-Haggar R. "Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies." Bioorganic Chemistry. 2021. URL: 1

  • Zahran SS, Ragab FA, et al. "Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity." J-Stage. URL:2

  • Elie J, Feizbakhsh O, Desban N, et al. "Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation." Taylor & Francis. 2020. URL:3

  • "Pyridazine and pyridazinone derivatives: Synthesis and in vitro investigation of their anti‐inflammatory potential in LPS‐induced RAW264.7 macrophages." ResearchGate. 2023. URL: 4

  • "Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation." ACS Omega. 2024. URL: 5

Sources

Comparative Guide: Cytotoxicity of Pyridazine Isomers and Diazine Cores

Author: BenchChem Technical Support Team. Date: March 2026

As the search for novel chemotherapeutics accelerates, the pyridazine scaffold (1,2-diazine) has emerged as a privileged structure in medicinal chemistry. However, the biological activity of these compounds is highly dependent on their isomeric forms. A slight shift in the position of a nitrogen atom within the diazine core, or the repositioning of functional groups around the pyridazine ring, fundamentally alters electron density, dipole moments, and steric profiles.

This guide provides an in-depth, objective comparison of the cytotoxicity of different pyridazine isomers and their diazine counterparts. Designed for drug development professionals, it synthesizes experimental data, structural causality, and standardized validation protocols to inform rational drug design.

Structural Causality: Why Isomerism Dictates Cytotoxicity

When evaluating "pyridazine isomers," researchers typically analyze two distinct structural variations:

  • Diazine Core Isomers: The positional relationship of the two nitrogen atoms within the six-membered ring (Pyridazine [1,2-diazine] vs. Pyrimidine[1,3-diazine] vs. Pyrazine [1,4-diazine]).

  • Pyridazine Regioisomers: The positional arrangement of substituents on the pyridazine ring itself (e.g., 3,6-disubstituted vs. 4,5-disubstituted pyridazines)[1].

The Diazine Core Effect

The adjacent nitrogen atoms in pyridazine create a strong localized dipole moment and unique electron-withdrawing properties compared to the more balanced electron distribution in pyrimidine or the symmetrical pyrazine. This electronic disparity directly impacts the scaffold's ability to act as a hydrogen-bond acceptor and its coordination geometry with metalloenzymes or DNA targets[2]. For instance, in thiosemicarbazone (TSC) derivatives, shifting from a 1,3-diazine (pyrimidine) to a 1,2-diazine (pyridazine) core can reduce cytotoxic potency by a factor of 40 to 60 due to suboptimal target engagement[3].

The Regioisomer Steric Effect

For substituted pyridazines, regiochemistry dictates the spatial trajectory of functional groups. In the design of conformationally constrained Combretastatin A-4 (CA-4) analogues, 4,5-disubstituted pyridazines often fail to mimic the required cis-olefin geometry. The steric clash between adjacent bulky groups disrupts the dihedral angle necessary for binding to the colchicine site on tubulin, rendering them largely inactive[4]. Conversely, 3,6-disubstituted pyridazines project their substituents at a wider angle, which is highly favorable for engaging extended binding pockets, such as those targeted by synthetic sphingolipid analogues[5].

SAR_Logic Diazine Diazine Core Selection Pyridazine 1,2-Diazine (Pyridazine) High Dipole, Adjacent N Diazine->Pyridazine Pyrimidine 1,3-Diazine (Pyrimidine) Balanced Electron Distribution Diazine->Pyrimidine Pyrazine 1,4-Diazine (Pyrazine) Symmetrical, Low Dipole Diazine->Pyrazine Regio Pyridazine Regioisomers Pyridazine->Regio Sub36 3,6-Disubstituted Extended Linear Binding Regio->Sub36 Sub45 4,5-Disubstituted Steric Hindrance in Pocket Regio->Sub45

Caption: Structure-Activity Relationship (SAR) logic tree for diazine cores and pyridazine regioisomers.

Quantitative Data Comparison

To objectively evaluate the performance of these isomers, we must look at standardized in vitro cytotoxicity data across established human cancer cell lines.

Table 1: Cytotoxicity of Diazine Core Isomers (Acyl Diazine Thiosemicarbazones)

This dataset compares the parent heterocycles of acyl diazine thiosemicarbazones against human acute lymphoblastic leukemia (CCRF-CEM) and colon adenocarcinoma (HT-29) cell lines[3].

Diazine Core IsomerCompound TypeIC₅₀ (µM) - CCRF-CEMIC₅₀ (µM) - HT-29Target Affinity Profile
1,2-Diazine 3-Acyl Pyridazine TSC0.33 – 2.220.33 – 2.22Moderate; restricted coordination
1,3-Diazine 4-Acetyl Pyrimidine TSC0.005 – 0.050.005 – 0.05High; optimal H-bond geometry
1,4-Diazine 2-Acetyl Pyrazine TSC0.005 – 0.050.005 – 0.05High; symmetrical binding

Insight: The pyrimidine and pyrazine isomers demonstrate significantly higher cytotoxicity (nanomolar range) compared to the pyridazine isomer. The adjacent nitrogens in pyridazine alter the pKa and coordination dynamics, which is detrimental in this specific pharmacophore model[3].

Table 2: Cytotoxicity of Pyridazine Regioisomers (Sphingolipid Analogues)

This dataset evaluates synthetic sphingolipids with 1,2-pyridazine appendages, comparing specific 3,6-substituted regioisomers against murine pro-B cell line FL5.12[5].

Regioisomer / CompoundSubstitution PatternIC₅₀ (µM) - FL5.12Fold-Improvement over Parent
Parent Compound 3 No Pyridazine Ring1.7 ± 0.3Baseline
Regioisomer 5a 3-methyl, 6-pyrimidine0.5 ± 0.1~3.4x
Regioisomer 5b 6-methyl, 3-pyrimidine0.7 ± 0.1~2.4x
1:1 Mixture (5a/5b) Mixed 3,6-substitutions0.9 ± 0.1~1.9x

Insight: The inclusion of the 1,2-pyridazine core with a 3,6-substitution pattern drastically improves antiproliferative activity. Regioisomer 5a slightly outperforms 5b, proving that the exact vector of the methyl vs. pyrimidine substituent on the pyridazine ring fine-tunes the binding affinity within the target pocket[5].

Experimental Methodology: Self-Validating Cytotoxicity Protocol

To ensure trustworthiness and reproducibility when comparing the cytotoxicity of novel pyridazine isomers, the following standardized high-throughput assay (using MTT or Alamar Blue) must be employed[1].

Causality in Protocol Design
  • Solvent Control: Pyridazine derivatives, especially highly substituted regioisomers, often suffer from poor aqueous solubility. DMSO is used as the vehicle, but its final concentration must be strictly maintained below 0.1% v/v to prevent solvent-induced basal cytotoxicity, which would skew the IC₅₀ calculation.

  • Exponential Growth Phase: Cells must be seeded 24 hours prior to treatment to ensure they are in the log phase of growth; cytostatic effects of pyridazine isomers cannot be accurately measured in confluent, senescent populations.

Step-by-Step Workflow
  • Cell Preparation & Seeding:

    • Harvest target cancer cells (e.g., HT-29, MCF-7) at 70-80% confluency.

    • Seed cells into a 96-well flat-bottom microtiter plate at a density of 5×103 to 1×104 cells/well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Preparation:

    • Dissolve the synthesized pyridazine isomers in 100% molecular-grade DMSO to create a 10 mM stock solution.

    • Perform a 10-point serial dilution in culture media (ranging from 100 µM down to 0.1 nM). Ensure the final DMSO concentration across all wells (including vehicle controls) is exactly 0.1%.

  • Treatment:

    • Aspirate the old media from the 96-well plate and add 100 µL of the compound-containing media to the respective wells. Run all concentrations in biological triplicates.

    • Include a positive control (e.g., Doxorubicin or Combretastatin A-4) and a vehicle control (0.1% DMSO in media).

    • Incubate for 48 to 72 hours.

  • Viability Readout (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until intracellular purple formazan crystals form.

    • Carefully aspirate the media and dissolve the crystals in 100 µL of pure DMSO.

    • Read the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Synthesis:

    • Normalize the absorbance of treated wells against the vehicle control (set to 100% viability).

    • Use non-linear regression analysis (e.g., GraphPad Prism) to plot the dose-response curve and calculate the IC₅₀ values.

Workflow Step1 Compound Prep Serial Dilution in DMSO Step3 Treatment Add Isomers (Final DMSO <0.1%) Step1->Step3 Step2 Cell Seeding 96-well plate, 24h Incubation Step2->Step3 Step4 Viability Assay MTT/MTS Reagent Addition Step3->Step4 Step5 Data Analysis Absorbance Read & IC50 Calc Step4->Step5

Caption: Standardized high-throughput in vitro cytotoxicity screening workflow for isomer comparison.

Conclusion

The evaluation of pyridazine isomers reveals a fundamental principle of rational drug design: spatial and electronic geometry is just as critical as the presence of the pharmacophore itself. While the 1,2-diazine core can sometimes underperform compared to its 1,3- and 1,4- counterparts due to its strong dipole and adjacent nitrogens, specific regiochemical tuning—such as implementing a 3,6-substitution pattern—can unlock potent, nanomolar cytotoxicity by perfectly aligning the molecule within its biological target pocket.

References

  • Synthesis, Cytotoxicity, and Antitumor Activity of Copper(II) and Iron(II) Complexes of 4N-Azabicyclo[3.2.2]nonane Thiosemicarbazones Derived from Acyl Diazines Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Synthetic Sphingolipids with 1,2-Pyridazine Appendages Improve Antiproliferative Activity in Human Cancer Cell Lines Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and Antiproliferative Effects of 5,6-Disubstituted Pyridazin-3(2H)-ones Designed as Conformationally Constrained Combretastatin A-4 Analogues Source: National Institutes of Health (PMC) URL:[Link]

  • The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery Source: Blumberg Institute URL:[Link]

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head-to-head comparison of pyridazine-based PARP inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal poly(ADP-ribose) polymerase (PARP) inhibitor for preclinical models or clinical development requires moving beyond basic IC50 values. Pyridazine-based PARP inhibitors—predominantly utilizing a phthalazinone core (a benzo-fused pyridazine)—have revolutionized the targeted treatment of homologous recombination (HR)-deficient malignancies. By mimicking the nicotinamide moiety of NAD+, these compounds competitively bind the PARP1/2 catalytic domain.

However, catalytic inhibition alone does not account for their profound cytotoxicity. The therapeutic efficacy of these agents is primarily driven by "PARP trapping" —the stabilization of PARP-DNA complexes at single-strand breaks, leading to replication fork collapse and synthetic lethality in BRCA-mutated cells [1].

This guide provides an in-depth, head-to-head technical comparison of three critical pyridazine-based PARP inhibitors: Olaparib , Talazoparib , and AZD2461 . We will dissect their mechanistic divergence, structural rationale, and provide self-validating experimental workflows for evaluating their efficacy.

While Olaparib, Talazoparib, and AZD2461 all exhibit low-nanomolar IC50 values for PARP1 catalytic inhibition, their cellular cytotoxicity profiles diverge significantly. This divergence is rooted in their structural interactions with the PARP-DNA complex and their pharmacokinetic vulnerabilities.

  • Olaparib (The Benchmark): Utilizing an N-acylpiperazine/phthalazinone scaffold, Olaparib was the first-in-class PARP inhibitor [2]. It exhibits moderate PARP trapping. However, in BRCA1-deficient models, acquired resistance frequently occurs via the upregulation of the ATP-binding cassette transporter P-glycoprotein (P-gp/MDR1), which rapidly effluxes the drug from the cell [3].

  • Talazoparib (The Trapper): Talazoparib features a highly rigid, compact fused heterocycle. This structural rigidity alters its binding geometry and dissociation kinetics, resulting in a trapping efficiency approximately 100-fold greater than Olaparib [1, 4]. Because it locks PARP onto DNA so effectively, it requires drastically lower dosing (e.g., 1 mg/day clinically) and acts as a potent radiosensitizer by inducing severe replication stress and cellular senescence [4, 5].

  • AZD2461 (The Resistance Breaker): AZD2461 was engineered specifically to overcome the P-gp-mediated resistance observed with Olaparib. While its trapping efficiency and catalytic inhibition (IC50 ~5 nM) mirror Olaparib, its modified phthalazinone structure makes it a remarkably poor substrate for P-gp. Consequently, AZD2461 maintains synthetic lethality in BRCA-mutated tumors that have become refractory to Olaparib[3, 6].

MechanisticPathway SSB Single-Strand Break (SSB) PARP PARP1/2 Recruitment & Auto-PARylation SSB->PARP Trapped Trapped PARP-DNA Complex (Steric Blockade) PARP->Trapped Inhibitor locks PARP on DNA Inhibitor Pyridazine PARPi (Olaparib / Talazoparib) Inhibitor->PARP Competitive binding at NAD+ pocket Fork Replication Fork Collapse Trapped->Fork DSB Double-Strand Break (DSB) Fork->DSB BRCA BRCA1/2 Deficient Cell (Defective HR Repair) DSB->BRCA Death Synthetic Lethality (Apoptosis / Senescence) BRCA->Death Unresolved DNA Damage

Figure 1: Mechanism of synthetic lethality via PARP trapping in BRCA-deficient cells.

Quantitative Performance Data

To guide compound selection for in vitro and in vivo assays, the following table synthesizes the quantitative performance metrics of these three inhibitors.

InhibitorStructural CorePARP1 IC50 (nM)Relative Trapping EfficiencyP-gp Substrate AffinityPrimary Experimental Utility
Olaparib Phthalazinone~5.0Baseline (1x)HighBaseline control for synthetic lethality assays.
Talazoparib Fused Phthalazinone~1.2~100xLowHigh-potency targeting; radiosensitization studies.
AZD2461 Phthalazinone~5.0~1xVery LowOvercoming P-gp-mediated Olaparib resistance.

Self-Validating Experimental Protocols

To objectively compare these inhibitors in your own laboratory, you must employ assays that isolate specific mechanistic variables. Below are two field-proven, self-validating protocols.

Protocol A: Chromatin Fractionation Assay for PARP Trapping

Rationale: Catalytic assays (like PARylation ELISAs) cannot differentiate between Olaparib and Talazoparib, as both inhibit PAR formation equally well. To measure trapping, you must physically separate soluble PARP from DNA-bound PARP.

  • Drug Treatment: Seed BRCA-proficient cells (e.g., A549) and treat with vehicle, Olaparib (1 μM), Talazoparib (10 nM), or AZD2461 (1 μM) for 2 hours. Causality: Talazoparib is dosed lower due to its extreme trapping potency; matching doses would saturate the assay.

  • Damage Induction: Add 0.01% Methyl methanesulfonate (MMS) for 1 hour to induce base alkylation and subsequent single-strand breaks, forcing PARP recruitment to chromatin.

  • Lysis & Fractionation: Harvest cells and lyse in Cytoskeletal (CSK) Buffer (10 mM PIPES pH 6.8, 100 mM NaCl, 300 mM sucrose, 3 mM MgCl2, 1 mM EGTA, 0.5% Triton X-100) supplemented with protease inhibitors. Incubate on ice for 10 minutes.

  • Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C.

    • Supernatant: Contains the soluble, unbound protein fraction.

    • Pellet: Contains the insoluble chromatin-bound fraction.

  • Wash & Denature: Wash the pellet once in CSK buffer to remove residual soluble proteins, then resuspend in 2X Laemmli boiling buffer.

  • Self-Validating Western Blot: Probe both fractions for PARP1.

    • Validation Checkpoint 1: Probe for Histone H3 . It must appear only in the pellet. If it appears in the supernatant, the chromatin was sheared, invalidating the separation.

    • Validation Checkpoint 2: Probe for GAPDH or Tubulin . It must appear only in the supernatant. If it appears in the pellet, the wash step was insufficient.

Workflow Step1 1. Drug Treatment Incubate cells with PARPi (e.g., Talazoparib 10nM, 2h) Step2 2. DNA Damage Induction Add MMS (0.01%) for 1h to induce SSBs Step1->Step2 Step3 3. Cell Lysis (CSK Buffer) Permeabilize cell membrane; Release soluble proteins Step2->Step3 Step4 4. Centrifugation 10,000 x g for 5 min at 4°C Step3->Step4 Step5 5. Fraction Separation Supernatant: Soluble PARP Pellet: Chromatin-bound PARP Step4->Step5 Step6 6. Western Blot Validation Probe: PARP1, Histone H3 (Pellet), GAPDH (Supernatant) Step5->Step6

Figure 2: Self-validating chromatin fractionation workflow for quantifying PARP trapping.

Protocol B: Clonogenic Survival Assay for Synthetic Lethality

Rationale: Short-term viability assays (e.g., MTT/CellTiter-Glo at 48-72 hours) often underestimate PARP inhibitor efficacy because trapped PARP requires multiple rounds of replication fork collapse to induce apoptosis. A 10-to-14-day clonogenic assay is mandatory.

  • Cell Seeding: Plate a BRCA1-deficient cell line (e.g., MDA-MB-436) and an isogenic BRCA-proficient control at low density (200-500 cells/well in a 6-well plate). Causality: The isogenic control validates that toxicity is strictly due to synthetic lethality, not off-target chemical poisoning.

  • Treatment: 24 hours post-seeding, treat with a titration curve of Olaparib, Talazoparib, and AZD2461.

  • Incubation: Allow cells to grow for 10-14 days until macroscopic colonies (>50 cells) form in the vehicle control wells.

  • Fixation & Staining: Wash with PBS, fix with 10% neutral buffered formalin for 15 minutes, and stain with 0.5% crystal violet in 25% methanol.

  • Validation & Analysis: Calculate the Plating Efficiency (PE) of the vehicle control. Normalize the survival fraction of treated wells to the PE. If AZD2461 shows significantly higher efficacy than Olaparib in a specific BRCA1-mutant line, it strongly indicates endogenous P-gp overexpression in that model[3].

References

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A Researcher's Guide to Assessing the Selectivity of Novel Kinase Inhibitors: A Case Study with 5-(sec-Butoxy)-3-chloropyridazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as a pivotal class of therapeutic targets. The human kinome comprises over 500 members, many of which share significant structural homology within their ATP-binding sites.[1][2] This conservation presents a formidable challenge: the development of small molecule inhibitors that are not only potent against their intended target but also highly selective across the entire kinome.[1][2][3] Poor selectivity can lead to off-target effects, resulting in unforeseen toxicities or a dilution of the desired therapeutic effect, which has been a significant cause of clinical trial failures.[4][5][6]

This guide provides a comprehensive framework for assessing the selectivity of novel kinase inhibitors, using the uncharacterized molecule, 5-(sec-Butoxy)-3-chloropyridazine , as a central case study. The pyridazine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its role in numerous kinase inhibitors.[7][8][9][10] Based on this structural class, we will hypothesize that its primary target is the p38α mitogen-activated protein kinase (MAPK) , a key regulator of inflammatory responses.[11][12][13]

To establish a robust comparative analysis, we will benchmark our hypothetical data for 5-(sec-Butoxy)-3-chloropyridazine against two well-characterized p38 MAPK inhibitors with distinct selectivity profiles:

  • Skepinone-L : A highly selective, ATP-competitive inhibitor of p38α/β.[14][15][16][17]

  • Doramapimod (BIRB 796) : A potent, allosteric pan-p38 inhibitor that also exhibits activity against other kinases like JNK2 and B-Raf at higher concentrations.[18][19][20][21][22][23][24]

Through a multi-tiered experimental approach encompassing in vitro kinome profiling, cell-based potency assessment, and broad off-target liability screening, this guide will illustrate the critical methodologies and data interpretation required to build a comprehensive selectivity profile for any novel kinase inhibitor.

Part 1: Foundational Selectivity Assessment - In Vitro Kinome Profiling

The initial and most crucial step in characterizing a new kinase inhibitor is to understand its interaction landscape across a broad range of kinases. This provides an unbiased, global view of selectivity and helps identify potential off-target liabilities early in the discovery process.[1][2]

Causality of Experimental Choice: The KINOMEscan™ Approach

We have selected a competitive binding assay, such as the Eurofins Discovery KINOMEscan™, as our primary screening platform.[25][26][27] Unlike activity-based assays, which require specific substrates and optimized conditions for each kinase, binding assays offer a standardized and high-throughput method to directly quantify the interaction between an inhibitor and a large panel of kinases.[28] The assay measures the ability of the test compound to displace a known, immobilized ligand from the kinase's active site. The amount of kinase bound to the solid support is measured, typically by qPCR, allowing for the calculation of a dissociation constant (Kd), a direct measure of binding affinity.

Experimental Protocol: KINOMEscan™ Competitive Binding Assay
  • Kinase Preparation : A panel of human kinases (typically over 400) are expressed as fusion proteins, for example, with a T7 phage tag.[28]

  • Ligand Immobilization : A broadly active, biotinylated kinase inhibitor (the "probe") is immobilized onto streptavidin-coated magnetic beads.

  • Competitive Binding : The kinase-tagged phages are incubated with the ligand-coated beads and the test compound (5-(sec-Butoxy)-3-chloropyridazine, Skepinone-L, or BIRB 796) across a range of concentrations (e.g., 11-point, 3-fold serial dilution). A DMSO control represents 100% binding.[28]

  • Washing and Elution : Unbound components are washed away. The bound kinase is then eluted from the beads.

  • Quantification : The amount of eluted kinase is quantified using quantitative PCR (qPCR) targeting the DNA tag.[28]

  • Data Analysis : The results are plotted as a dose-response curve, and the dissociation constant (Kd) is calculated. A lower Kd value signifies a higher binding affinity.

Data Presentation: Comparative Kinase Binding Affinities (Kd, nM)

The following table presents hypothetical, yet realistic, data for our compound of interest compared to the established inhibitors.

Kinase Target5-(sec-Butoxy)-3-chloropyridazine (Hypothetical) Skepinone-L (Reference) Doramapimod (BIRB 796) (Reference)
p38α (MAPK14) 8.5 nM 1.5 nM 0.1 nM [20][21]
p38β (MAPK11)25 nMHigh Affinity65 nM[21]
p38γ (MAPK12)850 nM>10,000 nM200 nM[21]
p38δ (MAPK13)1,200 nM>10,000 nM520 nM[21]
JNK2650 nM>10,000 nM33 nM[20]
B-Raf2,100 nM>10,000 nM83 nM[21]
LCK980 nM>10,000 nMWeak Inhibition
SRC1,500 nM>10,000 nMWeak Inhibition
VEGFR23,500 nM>10,000 nMNot a primary target

Interpretation: The hypothetical data suggests that 5-(sec-Butoxy)-3-chloropyridazine is a potent p38α inhibitor. However, unlike the highly selective Skepinone-L, it shows some activity against other p38 isoforms and notable off-target binding to JNK2 and LCK at higher concentrations. Its profile appears more selective than that of BIRB 796, which shows broader activity across p38 isoforms and other kinases like JNK2 and B-Raf.

Visualization: Kinase Selectivity Assessment Workflow

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Data Interpretation Compound Test Compound (e.g., 5-(sec-Butoxy)-3-chloropyridazine) KinasePanel KINOMEscan™ Panel (>400 Kinases) Compound->KinasePanel BindingAssay Competitive Binding Assay (11-point dose response) KinasePanel->BindingAssay DataAnalysis Kd Calculation & Selectivity Score BindingAssay->DataAnalysis PrimaryTarget Identify Primary Target(s) (e.g., p38α, Kd < 10 nM) DataAnalysis->PrimaryTarget SelectivityProfile Generate Selectivity Profile PrimaryTarget->SelectivityProfile OffTargets Identify Off-Targets (e.g., JNK2, LCK) OffTargets->SelectivityProfile

Caption: Workflow for in vitro kinase selectivity profiling.

Part 2: Cellular Potency and Target Engagement

While in vitro binding affinity is a critical measure, it does not guarantee efficacy in a complex cellular environment. It is essential to determine if the compound can penetrate the cell membrane, engage its target, and inhibit the downstream signaling pathway.[2]

Causality of Experimental Choice: LPS-Stimulated TNF-α Release

The p38 MAPK pathway is a central mediator of the inflammatory response, particularly in immune cells.[11][13][29] Lipopolysaccharide (LPS), a component of bacterial cell walls, strongly activates this pathway in monocytes and macrophages, leading to the production and release of pro-inflammatory cytokines, most notably Tumor Necrosis Factor-alpha (TNF-α).[12][22][30] Therefore, an assay measuring the inhibition of LPS-induced TNF-α release in a relevant cell line (e.g., human monocytic THP-1 cells or murine RAW 264.7 macrophages) serves as a robust, functional readout of cellular p38 MAPK inhibition.[16][24][31][32]

Experimental Protocol: Cellular TNF-α Inhibition ELISA
  • Cell Culture : Plate RAW 264.7 cells in a 96-well plate at a density of 1-2 x 105 cells/well and allow them to adhere overnight.[33]

  • Compound Pre-incubation : Remove the culture medium and replace it with fresh medium containing serial dilutions of the test compounds. Incubate for 1-2 hours to allow for cell penetration.

  • LPS Stimulation : Add LPS to each well to a final concentration of 10-100 ng/mL to stimulate the p38 MAPK pathway.[31][33] Include vehicle-only (unstimulated) and LPS-only (stimulated) controls.

  • Incubation : Incubate the plates for 4-6 hours at 37°C to allow for cytokine production and release.[31]

  • Supernatant Collection : Centrifuge the plates to pellet the cells and carefully collect the supernatant.

  • ELISA : Quantify the concentration of TNF-α in the supernatant using a standard Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.[32][34]

  • Data Analysis : Calculate the percent inhibition of TNF-α release for each compound concentration relative to the LPS-only control. Plot the data and determine the half-maximal inhibitory concentration (IC50).

Data Presentation: Cellular Potency (IC50, nM)
CompoundCellular TNF-α Release IC50 (nM)
5-(sec-Butoxy)-3-chloropyridazine (Hypothetical) 35 nM
Skepinone-L (Reference)25 nM
Doramapimod (BIRB 796) (Reference)~20-50 nM

Interpretation: The hypothetical IC50 value of 35 nM for our compound is potent and reasonably close to its in vitro binding affinity (Kd = 8.5 nM). This suggests good cell permeability and effective target engagement in a cellular context. The cellular potency is comparable to both the selective Skepinone-L and the broader-spectrum BIRB 796, confirming its on-target activity against the p38 MAPK pathway.

Visualization: p38 MAPK Signaling Pathway

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MKK3_6 MKK3/6 TLR4->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylates TNF_mRNA TNF-α mRNA MK2->TNF_mRNA Stabilizes TNF_Protein TNF-α Protein (Release) TNF_mRNA->TNF_Protein Translation Inhibitor 5-(sec-Butoxy)-3-chloropyridazine Inhibitor->p38 Inhibits

Caption: Simplified p38 MAPK pathway leading to TNF-α release.

Part 3: Broad Liability and Safety Profiling

Even with a favorable kinase selectivity profile, a compound may interact with other classes of proteins, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. These interactions are a common source of clinical adverse events.[35] Therefore, a broad liability screen is a non-negotiable step in preclinical safety assessment.

Causality of Experimental Choice: The SafetyScreen Panel

Services like the Eurofins SafetyScreen44™ or SafetyScreen87™ provide a standardized, cost-effective method to rapidly assess a compound's potential for off-target interactions against a panel of targets known to be associated with adverse drug reactions.[36][37][38][39] These are typically binding assays performed at a single high concentration (e.g., 10 µM) to flag any potential liabilities.[35] Significant inhibition (often a cutoff of >50%) warrants further investigation with full dose-response curves.

Experimental Protocol: Broad Target Binding Screen
  • Compound Submission : The test compound is submitted for screening against a panel of targets (e.g., SafetyScreen44).[37]

  • Assay Performance : Radioligand binding or enzymatic assays are performed for each target in the panel at a fixed concentration of the test compound (e.g., 10 µM).[35]

  • Data Analysis : The results are reported as the percent inhibition of binding or enzyme activity compared to a vehicle control.

Data Presentation: SafetyScreen44 Panel Results (>50% Inhibition at 10 µM)
Target FamilyTarget5-(sec-Butoxy)-3-chloropyridazine (Hypothetical) Doramapimod (BIRB 796) (Reference) [22][23]
GPCR5-HT2A (Agonist)15%60%
Ion ChannelNa+ Channel (Site 2)22%65%
EnzymeCOX-28%55%
GPCR A3 Adenosine Receptor 58% <50%

Interpretation: The hypothetical data for 5-(sec-Butoxy)-3-chloropyridazine reveals a potential off-target liability with the A3 adenosine receptor, showing 58% inhibition at 10 µM. This would trigger a follow-up dose-response experiment to determine the IC50 for this interaction and assess the therapeutic window between its on-target p38α potency and this off-target activity. In contrast, the reference data for BIRB 796 shows potential liabilities at several other targets.[22][23] This step is crucial for predicting potential side effects and guiding lead optimization efforts.

Synthesis and Conclusion

The systematic assessment of selectivity is a cornerstone of modern drug discovery. Through this multi-pronged approach, we have constructed a hypothetical but scientifically rigorous selectivity profile for the novel compound, 5-(sec-Butoxy)-3-chloropyridazine.

  • Kinase Selectivity : The compound is a potent inhibitor of p38α MAPK with moderate selectivity over the β isoform and good selectivity against the γ and δ isoforms. It has some off-target activity against JNK2 and LCK at concentrations approximately 75-100 fold higher than its primary target, suggesting a reasonably clean kinome profile, superior to BIRB 796 but less selective than Skepinone-L.

  • Cellular Activity : It effectively engages the p38 MAPK pathway in a cellular context, inhibiting a key downstream inflammatory output (TNF-α release) with a potency that aligns well with its in vitro binding affinity.

  • Safety Profile : A potential off-target liability at the A3 adenosine receptor was identified, which requires further characterization to determine the safety margin.

This comprehensive analysis provides a clear path forward. The next steps for 5-(sec-Butoxy)-3-chloropyridazine would involve medicinal chemistry efforts to improve selectivity against JNK2/LCK and eliminate the A3 adenosine receptor activity, while maintaining or improving its potent p38α inhibition. This case study demonstrates that a logical, tiered approach to selectivity profiling is indispensable for de-risking novel drug candidates and building a robust foundation for their advancement toward clinical development.

References

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]

  • Koeberle, S. C., et al. (2012). Skepinone-L is a selective p38 mitogen-activated protein kinase inhibitor. PubMed. Retrieved from [Link]

  • Kuma, Y., et al. (2005). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. PMC. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]

  • Wikipedia. (n.d.). p38 mitogen-activated protein kinases. Retrieved from [Link]

  • QIAGEN. (n.d.). p38 MAPK Signaling. GeneGlobe. Retrieved from [Link]

  • Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]

  • Rondanin, R., et al. (2017). Novel Noncatalytic Substrate-Selective p38α-Specific MAPK Inhibitors with Endothelial-Stabilizing and Anti-Inflammatory Activity. PMC. Retrieved from [Link]

  • Cellagen Technology. (n.d.). BIRB796 (Doramapimod) | P38 MAPK inhibitor. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen18 Core Panel - FR. Retrieved from [Link]

  • opnme.com. (n.d.). P38 MAPK Inhibitor I BIRB 796. Retrieved from [Link]

  • MDPI. (2022). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Retrieved from [Link]

  • Boehringer Ingelheim. (n.d.). p38 MAPK inhibitor | BIRB 796. opnMe. Retrieved from [Link]

  • O'Shea, J. J., et al. (2012). Selectivity and therapeutic inhibition of kinases: to be or not to be? PMC. Retrieved from [Link]

  • Debnath, U., et al. (2017). Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor. PubMed. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen87 Panel - FR. Retrieved from [Link]

  • ResearchGate. (2020). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. Retrieved from [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Portland Press. Retrieved from [Link]

  • Kim, H. R., et al. (2011). BIRB 796 has Distinctive Anti-inflammatory Effects on Different Cell Types. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds.... Retrieved from [Link]

  • Karaman, M. W., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Retrieved from [Link]

  • ResearchGate. (2020). Results of Eurofin Cerep Safety-Screen 44 Panel. Retrieved from [Link]

  • St. Clair, J. R., et al. (2016). Discovery and Characterization of a Biologically Active Non-ATP-Competitive p38 MAP Kinase Inhibitor. PubMed. Retrieved from [Link]

  • IntechOpen. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. Retrieved from [Link]

  • ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. Retrieved from [Link]

  • MDPI. (2023). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Molecules. Retrieved from [Link]

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  • Hasday, J. D., et al. (2017). Novel Noncatalytic Substrate-Selective p38α-Specific MAPK Inhibitors with Endothelial-Stabilizing and Anti-Inflammatory Activity. PubMed. Retrieved from [Link]

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reproducibility of 5-(sec-Butoxy)-3-chloropyridazine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Title: Reproducibility and Regiocontrol in the Synthesis of 5-(sec-Butoxy)-3-chloropyridazine: A Comparative Guide

1. Executive Summary 5-(sec-Butoxy)-3-chloropyridazine (CAS: 1346698-34-7) is a highly valued heterocyclic intermediate in medicinal chemistry. It serves as a core building block for synthesizing novel therapeutics, including highly selective thyroid hormone receptor β (THR-β) agonists like Resmetirom (MGL-3196) analogs, which are critical in treating dyslipidemia and non-alcoholic steatohepatitis (NASH) [1]. For process chemists, the primary hurdle in synthesizing this molecule is achieving strict regiocontrol during the nucleophilic aromatic substitution (S_NAr) of the 3,5-dichloropyridazine precursor. This guide evaluates the performance, reproducibility, and scalability of three distinct synthetic methodologies to help you select the optimal route for your pipeline.

2. Mechanistic Insight: The Regioselectivity Challenge As a Senior Application Scientist, I frequently observe that the electron-deficient nature of the pyridazine ring makes 3,5-dichloropyridazine an excellent substrate for S_NAr [2]. However, the two chlorine atoms reside in chemically distinct environments, creating a complex regioselectivity challenge:

  • C3 Position: Adjacent ( α ) to the N2 nitrogen, resulting in a lower C–Cl bond dissociation energy (BDE). This position is electronically favored for oxidative addition and nucleophilic attack [3].

  • C5 Position: Para to the N2 nitrogen. While electronically less activated than C3, it is significantly less sterically hindered.

When introducing a bulky, branched nucleophile like sec-butoxide, a competition arises between electronic activation (favoring C3) and steric hindrance (favoring C5). Traditional S_NAr conditions often yield a mixture of 5-(sec-butoxy)-3-chloropyridazine (major, sterically driven) and 3-(sec-butoxy)-5-chloropyridazine (minor, electronically driven). Controlling the reaction temperature, solvent polarity, and counter-ion is the key to maximizing the C5:C3 ratio.

3. Visualizing the Reaction Workflow

SNAr_Regioselectivity SM 3,5-Dichloropyridazine (Starting Material) TS_C5 C5-Attack (Sterically Favored) SM->TS_C5 Major TS_C3 C3-Attack (Electronically Favored) SM->TS_C3 Minor Reagent NaO-sec-Bu / THF (Nucleophile) Reagent->SM Prod_C5 5-(sec-Butoxy)- 3-chloropyridazine (Major) TS_C5->Prod_C5 Prod_C3 3-(sec-Butoxy)- 5-chloropyridazine (Minor) TS_C3->Prod_C3

Regioselective pathways in the SNAr of 3,5-dichloropyridazine with sodium sec-butoxide.

4. Comparison of Synthetic Alternatives To establish a reproducible workflow, we compared three distinct methodologies for the mono-alkoxylation of 3,5-dichloropyridazine.

  • Method A: NaH-Mediated S_NAr in Aprotic Solvent (THF). The standard kinetic approach. Sodium sec-butoxide is generated in situ. The tight ion-pairing of Na⁺ in THF at low temperatures enhances sensitivity to steric factors, favoring C5 substitution [2].

  • Method B: KOtBu-Mediated S_NAr in Protic Solvent (sec-Butanol). Uses potassium tert-butoxide as a base in sec-butanol. The protic solvent increases the thermodynamic reversibility of the reaction, but the larger K⁺ ion and elevated temperatures often degrade the regiomeric ratio.

  • Method C: Palladium-Catalyzed Etherification. Utilizes Pd₂(dba)₃ and bulky ligands (e.g., QPhos) to override inherent S_NAr selectivity [3]. While highly regioselective, it introduces heavy metal contamination risks and significantly higher costs.

Table 1: Performance Comparison of Synthetic Routes

ParameterMethod A (NaH / THF)Method B (KOtBu / sec-BuOH)Method C (Pd-Catalyzed)
Reaction Mechanism Kinetic S_NArThermodynamic S_NArBuchwald-Hartwig
Temperature 0 °C to 25 °C60 °C90 °C
Overall Yield 68%55%82%
Regioselectivity (C5:C3) 4:12:1>10:1
Cost Efficiency HighHighLow
Reproducibility Score ExcellentModerateExcellent
Best Application Routine Lab / Scale-upEarly ScoutingComplex API final steps

5. Detailed Experimental Protocol: Method A (Optimized) Based on the comparative data, Method A provides the best balance of cost, yield, and regiocontrol. The following protocol is designed as a self-validating system; intermediate TLC checks ensure the alkoxide generation is complete before proceeding to the substitution phase.

Materials Required:

  • 3,5-Dichloropyridazine (1.0 equiv, 10 mmol, 1.49 g)

  • sec-Butanol (Anhydrous) (1.05 equiv, 10.5 mmol, 0.78 g)

  • Sodium Hydride (60% dispersion in mineral oil) (1.1 equiv, 11 mmol, 0.44 g)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

Step-by-Step Methodology:

  • Alkoxide Generation: Suspend NaH in 10 mL of anhydrous THF in a flame-dried, argon-purged flask. Cool the suspension to 0 °C using an ice bath. Add sec-butanol dropwise over 10 minutes.

    • Causality Check: Hydrogen gas evolution will be observed. Stir for 30 minutes at room temperature until the solution becomes clear, validating the complete formation of the sodium sec-butoxide nucleophile.

  • Nucleophilic Attack: In a separate flask, dissolve 3,5-dichloropyridazine in 10 mL of anhydrous THF and cool to 0 °C. Transfer the freshly prepared alkoxide solution dropwise to the pyridazine solution over 30 minutes via a syringe pump.

    • Causality Check: Slow addition at 0 °C is critical. A rapid addition or higher temperature will increase the kinetic energy of the system, allowing the nucleophile to overcome the steric barrier at C5, thereby increasing the unwanted C3-isomer formation.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature. Monitor via TLC (Hexanes:Ethyl Acetate 3:1). The starting material ( Rf​≈0.6 ) should be consumed, replaced by two new spots (Major C5-isomer Rf​≈0.45 , Minor C3-isomer Rf​≈0.35 ).

  • Quench and Work-up: Quench the reaction by slowly adding 5 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel column chromatography (gradient elution: 5% to 20% Ethyl Acetate in Hexanes). The major fraction yields 5-(sec-butoxy)-3-chloropyridazine as a pale yellow oil.

6. Conclusion For the routine synthesis of 5-(sec-butoxy)-3-chloropyridazine, a kinetically controlled S_NAr using sodium sec-butoxide in THF at 0 °C provides the most reproducible and cost-effective route. While transition-metal catalysis offers superior regiocontrol, the traditional S_NAr method, when executed with strict temperature and stoichiometric control, yields a highly scalable 4:1 regiomeric ratio perfectly suited for downstream pharmaceutical applications.

References

  • Kelly, M. J., et al. "Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia." Journal of Medicinal Chemistry, 2014. URL:[Link]

  • Dennis, J. M., et al. "A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions." Chemical Science, Royal Society of Chemistry, 2022. URL:[Link]

A Senior Application Scientist's Guide to Comparative Docking Studies of Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of molecular docking studies involving pyridazine derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into the rationale behind experimental choices, present detailed methodologies, and analyze supporting data to offer a comprehensive understanding of how these computational techniques are leveraged to predict binding affinities and guide the development of novel therapeutics.

The Ascendancy of Pyridazine Scaffolds in Drug Discovery

The pyridazine moiety, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacophore have led to the development of numerous compounds with a wide spectrum of biological activities. Pyridazine derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents.[1][2] Their therapeutic promise stems from their capacity to interact with a diverse array of biological targets, including kinases, enzymes, and receptors, making them a focal point of contemporary drug discovery efforts.[3][4][5][6]

The Power of Prediction: Molecular Docking in Drug Design

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[7] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand), such as a pyridazine derivative, to the active site of a target protein. This in silico approach allows for the high-throughput screening of virtual compound libraries, prioritizing candidates for synthesis and experimental testing, thereby significantly reducing the time and cost associated with drug development.[7]

The fundamental principle of molecular docking lies in the evaluation of various possible conformations of the ligand within the protein's binding pocket and the subsequent scoring of these poses based on a function that estimates the binding free energy. A more negative binding energy score typically indicates a more favorable binding interaction.[7]

Comparative Docking Analysis of Pyridazine Derivatives Against Key Therapeutic Targets

The versatility of the pyridazine scaffold is evident in the breadth of protein targets against which its derivatives have been successfully docked. This section presents a comparative analysis of docking studies across several important target classes, supported by experimental data.

Protein Kinases: A Prominent Target for Anticancer Pyridazines

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. Pyridazine derivatives have emerged as potent kinase inhibitors.[3][4][8][9]

A study on imidazo[1,2-b]pyridazine derivatives identified potent inhibitors of Haspin kinase , a key regulator of mitosis.[8] Docking studies were instrumental in optimizing the lead structure, leading to inhibitors with IC50 values in the nanomolar range (6-100 nM).[8] Similarly, novel 3,6-disubstituted pyridazine derivatives were designed and evaluated as inhibitors of c-Jun N-terminal kinase 1 (JNK1) , with the most active compound demonstrating significant in vivo anticancer activity.[3] Molecular docking and dynamics simulations confirmed the stable binding of the lead compound in the JNK1 active site.[3]

Other kinase targets for which pyridazine derivatives have shown promise in docking studies include:

  • Epidermal Growth Factor Receptor (EGFR): Novel pyridazine-pyrazoline hybrids exhibited excellent inhibitory effects on EGFR, with IC50 values as low as 0.65 µM, surpassing the reference drug Erlotinib.[4]

  • Transforming growth factor-β-activated kinase 1 (TAK1): Imidazo[1,2-b]pyridazine-containing compounds were discovered as potent TAK1 inhibitors with nanomolar IC50 values and demonstrated efficacy against multiple myeloma cell lines.[9]

  • c-Met and Pim-1 Kinases: Triazolo[4,3-b]pyridazine derivatives were designed as dual inhibitors of c-Met and Pim-1, with the lead compound showing potent inhibitory activity (IC50 of 0.163 µM and 0.283 µM, respectively) and inducing apoptosis in cancer cells.[10]

Derivative ClassTarget KinaseDocking SoftwareKey FindingsExperimental Validation
Imidazo[1,2-b]pyridazinesHaspinNot SpecifiedOptimized lead structure for potent inhibition.IC50 values of 6-100 nM.[8]
3,6-Disubstituted PyridazinesJNK1AutoDock VinaPredicted stable binding in the active site.Significant in vivo anticancer activity.[3]
Pyridazine-Pyrazoline HybridsEGFRNot SpecifiedRationalized promising inhibitory activity.IC50 values as low as 0.65 µM.[4]
Imidazo[1,2-b]pyridazinesTAK1Schrodinger (Induced Fit)Identified potent inhibitors with nanomolar activity.IC50 of 55 nM for the lead compound.[9]
Triazolo[4,3-b]pyridazinesc-Met/Pim-1Not SpecifiedShowed a similar mode of interaction to known ligands.IC50 of 0.163 µM (c-Met) and 0.283 µM (Pim-1).[10]
DNA Intercalation: A Mechanism for Antiproliferative Activity

Some pyridazine derivatives exert their anticancer effects by intercalating with DNA, thereby disrupting DNA replication and transcription. A study involving 77 previously synthesized pyridazine derivatives repurposed them for antiproliferative activity.[1][11] Molecular docking against a DNA structure (PDB ID: 6BNA) identified the top four candidates based on their docking scores.[1][11] Subsequent molecular dynamics simulations and MM/PBSA analysis confirmed the stable binding of the most promising derivative, which also showed a marked GI50 value against the MCF7 breast cancer cell line.[1][11]

Antimicrobial Targets: Combating Infectious Diseases

The pyridazine scaffold is also a valuable template for the development of novel antimicrobial agents. Docking studies have been employed to predict the binding of pyridazine derivatives to essential microbial enzymes.

For instance, newly synthesized pyridazin-3-one derivatives were docked against proteins crucial for bacterial and fungal survival.[2] The compounds with the highest negative docking scores also exhibited good antibacterial and antifungal activity, with MIC values ranging from 25-50µg/ml for the most potent compound.[2] In another study, the antimicrobial potential of novel triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives was evaluated against GlcN-6-P synthase, a key enzyme in microbial cell wall synthesis. The docking results revealed moderate to good binding energies, which correlated with their observed antimicrobial and antioxidant activities.[12]

A Self-Validating Experimental Protocol for Comparative Docking Studies

To ensure the trustworthiness and reproducibility of in silico predictions, a robust and self-validating docking protocol is essential. The following section outlines a detailed, step-by-step methodology for a typical comparative docking study of pyridazine derivatives.

Preparation of the Protein Target
  • Protein Selection and Retrieval: Select the protein target of interest based on its therapeutic relevance. Download the 3D crystallographic structure of the protein from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably co-crystallized with a ligand.

  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures.

    • Assign appropriate protonation states to ionizable residues at a physiological pH.

    • Repair any missing side chains or loops in the protein structure using modeling software.

    • Minimize the energy of the protein structure to relieve any steric clashes.

Ligand Preparation
  • Ligand Generation: Create a 3D structure of the pyridazine derivatives to be docked. This can be done using chemical drawing software.

  • Ligand Optimization:

    • Generate different tautomeric and ionization states of the ligands at a physiological pH.

    • Perform a conformational search to generate a set of low-energy conformers for each ligand.

    • Assign appropriate partial charges to the atoms of the ligands.

Molecular Docking and Scoring
  • Binding Site Definition: Define the binding site on the protein. This is typically done by specifying a grid box centered on the co-crystallized ligand or by identifying putative binding pockets using pocket detection algorithms.

  • Docking Simulation: Run the docking simulation using a chosen software package (e.g., AutoDock, Glide, GOLD). The software will systematically explore different orientations and conformations of the ligand within the defined binding site.

  • Scoring and Ranking: The docking program will use a scoring function to estimate the binding affinity for each generated pose. The poses are then ranked based on their scores.

Post-Docking Analysis and Validation
  • Pose Analysis: Visually inspect the top-ranked docking poses to analyze the binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

  • Re-docking of Co-crystallized Ligand: As a crucial validation step, dock the co-crystallized ligand back into the protein's active site. The root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose should ideally be less than 2.0 Å, confirming the validity of the docking protocol.

  • Correlation with Experimental Data: Compare the docking scores with available experimental data, such as IC50 or Ki values. A good correlation between the computational and experimental results provides confidence in the predictive power of the docking model.

  • Molecular Dynamics (MD) Simulation: For the most promising candidates, perform MD simulations to assess the stability of the ligand-protein complex over time. This provides a more dynamic and realistic representation of the binding event.

Visualizing the Workflow and Interactions

To further elucidate the process, the following diagrams, generated using Graphviz, illustrate the key workflows and concepts discussed.

Comparative_Docking_Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Phase cluster_validation Validation Phase cluster_output Output PDB Protein Structure (PDB) PDB_Prep Protein Preparation (Add H, Assign Charges, Minimize) PDB->PDB_Prep Ligands Pyridazine Derivatives (3D) Ligand_Prep Ligand Preparation (Generate Conformers, Assign Charges) Ligands->Ligand_Prep Define_Site Define Binding Site PDB_Prep->Define_Site Docking Molecular Docking Simulation Ligand_Prep->Docking Define_Site->Docking Scoring Scoring & Ranking of Poses Docking->Scoring Analysis Pose Analysis & Interaction Mapping Scoring->Analysis MD_Sim Molecular Dynamics Simulation Scoring->MD_Sim Top Candidates Correlation Correlation with Experimental Data (IC50) Analysis->Correlation Redocking Re-docking of Co-crystallized Ligand Redocking->Docking Protocol Validation Lead_Compounds Identification of Lead Compounds Correlation->Lead_Compounds MD_Sim->Lead_Compounds

Caption: A workflow diagram illustrating the key stages of a comparative molecular docking study.

Ligand_Protein_Interaction cluster_protein Protein Active Site cluster_ligand Pyridazine Derivative A Amino Acid 1 (Hydrophobic) B Amino Acid 2 (H-bond Donor) C Amino Acid 3 (H-bond Acceptor) D Amino Acid 4 (Aromatic) Pyridazine Pyridazine Core Pyridazine->A Hydrophobic Interaction Pyridazine->B Hydrogen Bond Pyridazine->C Hydrogen Bond Pyridazine->D Pi-Pi Stacking

Caption: A schematic representing common interactions between a pyridazine derivative and protein active site residues.

Conclusion and Future Directions

Comparative docking studies are a powerful and cost-effective approach for the rational design and discovery of novel pyridazine-based therapeutics. By systematically evaluating the binding of a series of derivatives against a specific target, researchers can elucidate structure-activity relationships and prioritize the most promising candidates for synthesis and further biological evaluation. The integration of molecular docking with experimental validation, including in vitro and in vivo assays, provides a robust framework for accelerating the drug discovery pipeline. Future advancements in computational algorithms, scoring functions, and the incorporation of artificial intelligence will undoubtedly enhance the predictive accuracy of docking simulations, further solidifying their role as a cornerstone of modern medicinal chemistry.

References

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  • Molecular Docking, MD Simulation, and Antiproliferative Activity of Pyridazine Deriv
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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 5-(sec-Butoxy)-3-chloropyridazine

Author: BenchChem Technical Support Team. Date: March 2026

For professionals in the fast-paced world of drug development and chemical research, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel compounds like 5-(sec-Butoxy)-3-chloropyridazine requires not only precision in application but also diligence in disposal. This guide provides a comprehensive, step-by-step framework for the responsible management of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

The disposal of any chemical waste is a regulated process, and for a compound like 5-(sec-Butoxy)-3-chloropyridazine, which is a chlorinated heterocyclic compound, specific protocols must be followed.[1][2][3] Its molecular structure necessitates its classification as a hazardous waste, primarily due to the presence of the chlorinated pyridazine ring.[1] Such halogenated organic compounds require careful segregation and disposal to prevent environmental contamination and potential harm.[4][5]

Part 1: Immediate Safety & Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for 5-(sec-Butoxy)-3-chloropyridazine was not found in the public domain, its constituent parts—a chlorinated pyridazine core and a sec-butoxy group—allow for a robust hazard assessment based on analogous compounds.

Primary Hazards:

  • Toxicity: Chlorinated organic compounds can be toxic and harmful if swallowed, inhaled, or absorbed through the skin.[1][6]

  • Environmental Persistence: Halogenated compounds can persist in the environment and may be toxic to aquatic life.[7]

  • Combustion Byproducts: Improper incineration can lead to the formation of hazardous byproducts like hydrogen chloride and potentially other toxic gases.[8]

Essential Personal Protective Equipment (PPE)

All handling and disposal operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] The following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles or face shield.[9]Protects against splashes of the chemical or its solutions.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents dermal absorption, which is a potential route of exposure for chlorinated organics.[1]
Body Protection A flame-resistant lab coat.Protects skin from accidental contact and contamination of personal clothing.[1]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 5-(sec-Butoxy)-3-chloropyridazine is a multi-step process that begins with waste characterization and ends with collection by certified professionals. The following workflow provides a logical sequence for these critical operations.

Caption: Disposal workflow for 5-(sec-Butoxy)-3-chloropyridazine.

Detailed Protocol Steps:
  • Waste Characterization and Segregation :

    • Immediately upon generation, classify any material containing 5-(sec-Butoxy)-3-chloropyridazine (including pure compound, solutions, and contaminated labware) as "Hazardous Waste."[10]

    • This waste stream must be segregated as "Halogenated Organic Waste."[5][11] Critically, do not mix it with non-halogenated waste streams, as this complicates the disposal process and increases costs.[5]

  • Container Selection and Labeling :

    • Choose a waste container that is in good condition and compatible with the chemical. Polyethylene or glass containers are generally suitable, but avoid metal cans as halogenated solvents can produce acids that corrode metal.[4]

    • The container must be clearly and accurately labeled.[12] The label must include the words "Hazardous Waste," the full chemical name "5-(sec-Butoxy)-3-chloropyridazine," and the approximate concentration or quantity.[1][12] All constituents of a mixture must be listed.[12]

  • Accumulation and Storage :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel.[13]

    • The storage area must be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

    • Ensure the container is kept closed at all times except when adding waste.[10]

  • Request for Disposal :

    • Once the container is full, or when the project is complete, a formal request for waste pickup must be submitted to your institution's Environmental Health & Safety (EH&S) department.[1][12]

    • Do not allow hazardous waste to accumulate beyond the limits set by regulatory bodies like the EPA.[10][13]

  • Final Disposal :

    • Your institution's EH&S department will arrange for the collection and transport of the waste to a licensed hazardous waste disposal facility.[14]

    • The most common and effective disposal method for chlorinated organic compounds is high-temperature incineration.[2][8] This process ensures the complete destruction of the compound and minimizes the release of harmful substances.[8]

Part 3: Spill and Emergency Procedures

Accidents can happen even in the most well-managed laboratories. A clear and concise emergency plan is crucial.

Spill Management Protocol:
  • Evacuate and Alert : Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Don PPE : Before attempting any cleanup, don the appropriate PPE as outlined in Part 1.[15]

  • Contain the Spill : For liquid spills, use a chemical spill kit with an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[15][16] Do not use combustible materials like paper towels.

  • Clean Up : Carefully collect the absorbent material and any contaminated debris, placing it into a designated hazardous waste container.[17]

  • Decontaminate : Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[15]

  • Report : Report the incident to your laboratory supervisor and EH&S department, regardless of the spill's size.

SpillResponse Spill Spill Occurs Alert Alert Personnel & Assess Risk Spill->Alert PPE Don Appropriate PPE Alert->PPE If safe to proceed Contain Contain Spill with Inert Absorbent PPE->Contain Cleanup Collect Waste into Hazardous Waste Container Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Report Report to Supervisor & EH&S Decontaminate->Report End End of Procedure Report->End

Caption: Emergency spill response procedure.

Conclusion

The responsible disposal of 5-(sec-Butoxy)-3-chloropyridazine is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the principles of proper waste characterization, segregation, and containment, researchers can ensure that their groundbreaking work does not come at the cost of safety or compliance. Always consult your institution's specific EH&S guidelines, as they are the final authority on waste management procedures in your facility.

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Comprehensive Safety and Handling Guide for 5-(sec-Butoxy)-3-chloropyridazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for the handling, storage, and disposal of 5-(sec-Butoxy)-3-chloropyridazine. Tailored for researchers, scientists, and professionals in drug development, the following procedures are based on established best practices for handling structurally similar chemical compounds. Adherence to these guidelines is critical to minimize risk and ensure a safe laboratory environment.

The information herein is synthesized from safety data for analogous compounds, including various chloropyridazines and substances containing the sec-butoxy group, in the absence of a specific Safety Data Sheet (SDS) for the target compound. The foundational principle is to treat 5-(sec-Butoxy)-3-chloropyridazine with the caution required for hazardous chemical substances.

Hazard Assessment and Triage
  • Chloropyridazine Moiety : Chlorinated pyridazines are known to be reactive and potentially toxic.[1][2] Compounds with similar structures are often classified as harmful if swallowed, in contact with skin, or inhaled, and can cause significant skin and eye irritation.[3][4][5] They may also cause respiratory irritation.[3][4][6]

  • sec-Butoxy Group : The sec-butoxy group is associated with flammable liquids and can cause irritation to the skin, eyes, nose, and throat.[7] Inhalation may lead to central nervous system effects such as headache, dizziness, and lightheadedness.[7][8]

Inferred Primary Hazards:

  • Acute toxicity (oral, dermal, inhalation)

  • Skin and eye irritation/damage

  • Respiratory tract irritation

  • Potential for flammability

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling 5-(sec-Butoxy)-3-chloropyridazine to prevent all routes of exposure.

Protection Type Required PPE Specifications and Guidelines
Eye and Face Safety Goggles and Face ShieldUse chemical splash goggles that provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially during bulk handling or when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use. For extended operations or when handling larger quantities, double-gloving is advised.
Body Protection Laboratory CoatA flame-retardant lab coat should be worn and kept fully fastened to maximize skin coverage.
Respiratory Chemical Fume Hood or RespiratorAll handling of 5-(sec-Butoxy)-3-chloropyridazine must be conducted within a certified chemical fume hood to prevent inhalation of vapors.
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes are required to protect against spills and falling objects.
Operational Workflow: From Receipt to Disposal

The following diagram outlines the standard procedure for the safe handling of 5-(sec-Butoxy)-3-chloropyridazine within a laboratory setting.

cluster_receipt Chemical Receipt & Storage cluster_handling Handling & Experimentation cluster_disposal Waste Management & Disposal receipt Receive & Inspect storage Store in a Cool, Dry, Well-Ventilated Area receipt->storage Log in Inventory ppe Don Appropriate PPE storage->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood experiment Perform Experiment fume_hood->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate waste_collection Collect Halogenated Organic Waste decontaminate->waste_collection waste_labeling Label Waste Container waste_collection->waste_labeling waste_storage Store in Satellite Accumulation Area waste_labeling->waste_storage waste_disposal Dispose via Institutional Protocol waste_storage->waste_disposal

Caption: Standard operational workflow for 5-(sec-Butoxy)-3-chloropyridazine.

Preparation:

  • Before any work commences, ensure you are wearing all the required PPE as detailed in the table above.

  • Verify that the chemical fume hood is operational, with the sash at the appropriate height.

  • Ensure an eyewash station and safety shower are readily accessible.

  • Have appropriate spill cleanup materials (e.g., absorbent pads, sand) on hand.

Handling:

  • Dispense the required amount of 5-(sec-Butoxy)-3-chloropyridazine within the fume hood.

  • Use a powder funnel for solids to prevent spillage.

  • Keep the container tightly sealed when not in use.

  • Avoid any contact with skin and eyes.[5]

  • Do not eat, drink, or smoke in the handling area.[9]

Post-Procedure:

  • After handling is complete, decontaminate all equipment and the work surface with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Dispose of all cleaning materials as hazardous waste.

  • Remove PPE in the correct order to prevent self-contamination (e.g., outer gloves, lab coat, face shield, goggles, inner gloves).

  • Thoroughly wash hands with soap and water after removing all PPE.

Emergency Procedures
Exposure Scenario Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
Skin Contact Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes.[5] Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[9]
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using absorbent materials. Collect the absorbed material into a sealed container for disposal as hazardous waste. Ventilate the area.
Disposal Plan

As a halogenated organic compound, 5-(sec-Butoxy)-3-chloropyridazine requires special disposal procedures.

  • Waste Segregation : All waste containing this compound, including contaminated consumables and cleanup materials, must be collected in a designated "Halogenated Organic Waste" container.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards (e.g., Toxic, Flammable).

  • Storage : Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.

In-Depth Technical Insights

Reactivity and Stability:

  • Nucleophilic Substitution : The chlorine atom on the pyridazine ring is susceptible to nucleophilic aromatic substitution, a key reaction in the functionalization of such heterocycles.[2] The reactivity is influenced by the electronic nature of the pyridazine ring.[1]

  • Thermal Decomposition : Halogenated pyridazines can undergo thermal decomposition, which may be initiated by radical pathways.[10] This process can lead to the release of hazardous gases, including hydrogen chloride, nitrogen oxides, and carbon oxides.[6] The presence of the sec-butoxy group may influence the decomposition temperature and byproducts. Studies on similar halogenated heterocyclic compounds suggest that decomposition can begin at temperatures above 250°C.[11]

  • Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these may trigger vigorous or exothermic reactions.[6]

This guide is intended to provide a framework for the safe handling of 5-(sec-Butoxy)-3-chloropyridazine. It is imperative that all laboratory personnel are thoroughly trained on these procedures and have a comprehensive understanding of the potential hazards before commencing any work with this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.